molecular formula C7H7BrN2O2 B1272924 2-Bromo-4-methyl-6-nitroaniline CAS No. 827-24-7

2-Bromo-4-methyl-6-nitroaniline

Cat. No.: B1272924
CAS No.: 827-24-7
M. Wt: 231.05 g/mol
InChI Key: VFPKZASVVCBVMG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKZASVVCBVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379513
Record name 2-Bromo-4-methyl-6-nitroaniline
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Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-24-7
Record name 2-Bromo-4-methyl-6-nitrobenzenamine
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Record name 2-Bromo-4-methyl-6-nitroaniline
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Record name 2-Bromo-4-methyl-6-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-methyl-6-nitroaniline, a substituted aniline derivative, represents a critical building block in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, arising from the strategic placement of bromo, methyl, and nitro functional groups, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and safe handling. The information herein is curated to empower innovation and facilitate the seamless integration of this compound into pioneering research and development endeavors.

Section 1: Core Compound Identity and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 827-24-7[1][2]

  • Molecular Formula: C₇H₇BrN₂O₂[1][2]

  • Molecular Weight: 231.05 g/mol [1][2]

Physicochemical Properties:

The distinct arrangement of substituents on the aniline ring governs the physical and chemical behavior of this compound. These properties are crucial for its application in synthesis, dictating solubility, reactivity, and purification strategies.

PropertyValueSource
Appearance Light brown to orange solid[1]
Melting Point 64-66 °C[1]
Boiling Point (Predicted) 329.1 ± 37.0 °C[1]
Density (Predicted) 1.698 ± 0.06 g/cm³[1]
pKa (Predicted) -1.74 ± 0.25[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[1]

Section 2: Synthesis Protocol – A Validated Approach

The synthesis of this compound is most effectively achieved through the electrophilic bromination of 4-methyl-2-nitroaniline. This method offers high yield and purity, making it a reliable and reproducible protocol for laboratory-scale production.

Reaction Scheme:

Synthesis of this compound 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline Reaction_Mixture Reaction Mixture 4-Methyl-2-nitroaniline->Reaction_Mixture Suspend in Acetic Acid Acetic Acid Acetic Acid->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture Slow addition Water Water Reaction_Mixture->Water Pour into Filtration Filtration & Washing Water->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

This protocol is adapted from established literature procedures, ensuring a high degree of success.[1]

  • Reactant Preparation: In a suitable reaction vessel, suspend 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Bromination: To the suspension, slowly add bromine (1.2 eq) dropwise over a period of 1 hour at ambient temperature. The slow addition is critical to control the exothermic nature of the reaction and prevent the formation of polybrominated byproducts.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete consumption of the starting material. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a large volume of water to precipitate the product. Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid and inorganic salts.

  • Drying: Dry the purified product under vacuum to yield this compound as an orange solid. A typical yield for this procedure is approximately 94%.[1]

Section 3: Spectroscopic Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following spectroscopic data serves as a reference for validation.

  • ¹H NMR (CDCl₃): δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s).[1]

Section 4: Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and material science sectors.

  • Heterocyclic Synthesis: The aniline and bromo functionalities serve as handles for the construction of various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and other nitrogen-containing ring systems that are prevalent in medicinal chemistry.

  • Cross-Coupling Reactions: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based moieties.

  • Dye and Material Synthesis: The chromophoric properties imparted by the nitroaniline core make it a useful precursor for the synthesis of azo dyes and other functional organic materials.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

  • Spill and Waste Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.[4]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Section 6: Conclusion

This compound stands as a compound of significant utility for the modern chemist. Its well-defined synthesis, versatile reactivity, and established safety protocols make it an indispensable tool in the pursuit of novel chemical entities. This guide provides the foundational knowledge necessary for its effective and safe utilization, empowering researchers to unlock its full potential in their synthetic endeavors.

References

  • This compound | C7H7BrN2O2 | CID 2775306 - PubChem. [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-methyl-6-nitroaniline: Synthesis, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, understanding the specific characteristics of this molecule is crucial for its effective application. This document details the compound's chemical identity, physicochemical properties, a robust and high-yield synthesis protocol with mechanistic insights, and a complete analytical characterization profile. Furthermore, it outlines critical safety protocols and handling procedures in accordance with the Globally Harmonized System (GHS). The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough and practical understanding for the target audience.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring three distinct functional groups—amino (-NH₂), bromo (-Br), and nitro (-NO₂)—on a toluene backbone. This specific substitution pattern dictates its chemical reactivity and physical properties.

Chemical Structure of this compound cluster_molecule C1 C C2 C C1->C2 N_NH2 NH₂ C1->N_NH2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C3->C4 C5 C C4->C5 C_CH3 CH₃ C4->C_CH3 C6 C C5->C6 C5->C6 C6->C1 N_NO2 NO₂ C6->N_NO2

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 827-24-7[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
Synonyms 2-Bromo-6-nitro-p-toluidine, 4-Amino-3-bromo-5-nitrotoluene[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Orange solid[2]
Melting Point 64-66 °C[2]
Boiling Point 329.1 ± 37.0 °C(Predicted)[2]
Density 1.698 ± 0.06 g/cm³(Predicted)[2]

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is efficiently achieved via electrophilic aromatic substitution, specifically the bromination of a substituted aniline precursor.

Principle of the Reaction

The established protocol involves the direct bromination of 4-methyl-2-nitroaniline.[2] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating ortho-, para- director, while the methyl (-CH₃) group is a weakly activating ortho-, para- director. The nitro (-NO₂) group is a deactivating meta- director. The position of bromination is ortho to the most powerfully activating group, the amino group, and meta to the nitro group, leading to the desired this compound isomer with high specificity.

Synthesis_Workflow Start Starting Material: 4-Methyl-2-nitroaniline Solvent Suspend in Solvent: Glacial Acetic Acid Start->Solvent Reagent Slow Addition of Reagent: Bromine (Br₂) at Ambient Temperature Solvent->Reagent Reaction Stir for 1 hour to ensure complete reaction Reagent->Reaction Quench Precipitation (Quenching): Pour into Water Reaction->Quench Isolate Isolation: Collect solid by filtration Quench->Isolate Wash Purification: Wash with Water to remove impurities Isolate->Wash Dry Drying: Yields final product Wash->Dry Product Product: This compound (Orange Solid, 94% Yield) Dry->Product

Caption: Workflow for the synthesis of this compound.

Materials and Equipment
  • Chemicals: 4-Methyl-2-nitroaniline, Bromine, Glacial Acetic Acid, Deionized Water.

  • Equipment: Reaction flask, magnetic stirrer, dropping funnel, Buchner funnel, filtration flask, vacuum source, standard laboratory glassware.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: Suspend 4-methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction flask equipped with a magnetic stirrer.[2]

  • Reagent Addition: At ambient temperature, add bromine (54 mL, 1.05 mol) slowly to the suspension over a period of 1 hour using a dropping funnel.[2]

  • Reaction: Continue to stir the reaction mixture for an additional hour after the bromine addition is complete.[2]

  • Product Precipitation: Pour the reaction solution into a large beaker containing 7.5 L of water. Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.[2]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected orange solid thoroughly with water (5 x 1 L) to remove residual acetic acid and inorganic byproducts.[2]

  • Drying: Dry the purified solid to obtain this compound (187.2 g, 94% yield).[2]

Experimental Causality
  • Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to suspend the starting material and is stable to the oxidative conditions of bromination.

  • Slow Bromine Addition: The dropwise addition of bromine is a critical control measure. It prevents a rapid, exothermic reaction that could lead to over-bromination or other side reactions and ensures the reaction temperature remains stable.

  • Aqueous Workup: The product is insoluble in water, while the acetic acid solvent and any unreacted bromine or HBr byproduct are soluble. Pouring the reaction mixture into a large volume of water effectively precipitates the desired compound, providing a simple and efficient method for separation. This step is a self-validating system for initial purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. This is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being a definitive tool.

Analytical_Workflow Crude Synthesized Product (Crude Solid) Dissolve Prepare Sample: Dissolve in Deuterated Solvent (e.g., CDCl₃) Crude->Dissolve Acquire Data Acquisition: Run ¹H NMR Spectroscopy Dissolve->Acquire Analyze Spectral Analysis: - Chemical Shifts (δ) - Integration - Multiplicity Acquire->Analyze Confirm Structure & Purity Confirmed Analyze->Confirm

Caption: General workflow for the analytical confirmation of the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's structure. The spectrum for this compound was recorded in deuterated chloroform (CDCl₃).[2]

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94Singlet1HAromatic H
7.56Singlet1HAromatic H
6.47Broad Singlet2HAmine (-NH₂)
2.27Singlet3HMethyl (-CH₃)

Data sourced from ChemicalBook based on experimental findings.[2]

Interpretation of Spectrum:

  • The two distinct singlets at 7.94 and 7.56 ppm correspond to the two protons on the aromatic ring. Their singlet multiplicity confirms they are not adjacent to other protons.

  • The broad singlet at 6.47 ppm is characteristic of the two amine protons. The broadening is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

  • The singlet at 2.27 ppm, integrating to three protons, is assigned to the methyl group.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. All procedures should be conducted with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System.[1]

Table 4: GHS Hazard Information

CategoryInformation
Pictogram

Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.[1]P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/protective clothing/eye protection.[1][3]P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Organic Synthesis

This compound is not typically an end-product but rather a versatile building block for constructing more complex molecules. Its utility stems from the distinct reactivity of its three functional groups:

  • Amino Group: Can be diazotized and converted into a variety of other functional groups or used in coupling reactions to form azo compounds, which are important in the dye industry.

  • Bromo Group: Serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: Can be readily reduced to a second amino group, providing a pathway to synthesize substituted phenylenediamines. These are valuable precursors for polymers, agrochemicals, and pharmaceuticals.

The strategic placement of these groups allows for sequential and regioselective chemical transformations, making this compound a valuable intermediate for synthetic chemists.

Conclusion

This compound is a key synthetic intermediate with well-defined properties, a straightforward and high-yield synthesis, and clear analytical signatures. Its value lies in the versatile chemical handles it provides for further molecular elaboration. By adhering to the detailed protocols for synthesis, characterization, and safety outlined in this guide, researchers can confidently and safely utilize this compound in their research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kang, G., Kim, T. H., Lee, E.-J., & Kang, C. H. (2015). Crystal structure of 2-bromo-4,6-di-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o813. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-6-nitroaniline is an aromatic organic compound with the chemical formula C₇H₇BrN₂O₂.[1][2] As a substituted aniline, it possesses a unique combination of functional groups—a bromine atom, a methyl group, and a nitro group—that make it a valuable intermediate in organic synthesis. The strategic placement of these substituents on the aniline ring provides a versatile scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and established scientific principles.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models, as extensive experimental data is not always available in the public domain.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
CAS Number 827-24-7[1][2]
Appearance Orange solid[1]
Melting Point 64-66 °C[1]
Boiling Point (Predicted) 329.1 ± 37.0 °C[1]
Density (Predicted) 1.698 ± 0.1 g/cm³[1]
IUPAC Name This compound[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 4-methyl-2-nitroaniline. This electrophilic aromatic substitution reaction is a standard method for introducing a bromine atom onto an activated benzene ring.

Experimental Protocol

A common laboratory-scale synthesis protocol is as follows[1]:

  • Reaction Setup: In a suitable reaction vessel, suspend 4-methyl-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Bromination: While stirring the suspension at ambient temperature, slowly add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise over a period of approximately one hour.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts, and then dry it under a vacuum. The final product, this compound, is typically obtained as an orange solid.[1]

G reagent1 4-Methyl-2-nitroaniline reaction Electrophilic Aromatic Substitution reagent1->reaction reagent2 Bromine reagent2->reaction solvent Glacial Acetic Acid solvent->reaction product This compound reaction->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The reported ¹H NMR data for this compound in CDCl₃ is as follows[1]:

  • δ 7.94 (1H, s): This singlet corresponds to the aromatic proton at the 5-position, which is deshielded by the adjacent nitro group.

  • δ 7.56 (1H, s): This singlet is assigned to the aromatic proton at the 3-position.

  • δ 6.47 (2H, br s): This broad singlet is characteristic of the two protons of the primary amine (-NH₂) group.

  • δ 2.27 (3H, s): This singlet represents the three protons of the methyl (-CH₃) group.

¹³C NMR Spectroscopy

While a publicly available experimental ¹³C NMR spectrum for this compound is not readily found, a predicted spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the bromine and nitro groups, as well as the carbon bearing the amino group, showing characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

  • N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N stretching: In the region of 1250-1360 cm⁻¹.

  • C-Br stretching: In the fingerprint region, typically below 690 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols for Physical Property Determination

The following are generalized, yet authoritative, protocols for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a moderate rate (e.g., 5-10 °C/minute) to quickly determine an approximate melting range.

  • Refined Measurement: Allow the apparatus to cool. Using a fresh sample, repeat the measurement, but this time, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

  • Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). For a pure compound, this range should be narrow (typically 1-2 °C).

G cluster_prep Sample Preparation cluster_measurement Measurement a Dry and powder the sample b Load into capillary tube a->b c Place in melting point apparatus d Rapid heating for approximate range c->d e Slow heating for accurate range d->e f Record start and end of melting e->f

Workflow for melting point determination.
Solubility Determination (Qualitative)

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, dimethyl sulfoxide)

Procedure:

  • Sample Addition: Place approximately 10-20 mg of this compound into a series of small, clean, and dry test tubes.

  • Solvent Addition: Add 1 mL of a chosen solvent to each test tube.

  • Agitation: Vigorously shake or vortex each test tube for 1-2 minutes to facilitate dissolution.

  • Observation: Observe each tube to determine if the solid has completely dissolved. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, spectroscopic data, and methods for determining its physical characteristics, along with essential safety information. While some experimental data, particularly for ¹³C NMR and quantitative solubility, are not widely available, the information presented here, grounded in established chemical principles and available data, serves as a robust resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound. [Link]

  • PubChem. 2-Bromo-4,6-dinitroaniline. [Link]

  • PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

  • RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

  • PubChem. 2-Bromo-6-chloro-4-nitroaniline. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). [Link]

  • SpectraBase. 2-Bromo-4-methyl-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Cheméo. 4-Bromo-2-methyl-6-nitroaniline.pdf. [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

  • NIST WebBook. 4-Bromo-2-methyl-6-nitroaniline. [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

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2-Bromo-4-methyl-6-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a nitro group strategically positioned on the aniline ring, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a detailed synthesis protocol, its applications in research and drug development, and essential safety information.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical transformations. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
CAS Number 827-24-7[1][2]
Appearance Orange solid[1]
Melting Point 64-66 °C[1]
Boiling Point 329.1±37.0 °C (Predicted)[1]
Density 1.698±0.06 g/cm³ (Predicted)[1]
InChI InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3[2]
SMILES Cc1cc(Br)c(N)c(c1)[O-]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 4-methyl-2-nitroaniline. This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the amino and nitro groups on the aromatic ring.

Experimental Protocol

The following protocol is based on a well-established method for the synthesis of this compound[1]:

Materials:

  • 4-Methyl-2-nitroaniline

  • Glacial Acetic Acid

  • Bromine

  • Water

Procedure:

  • Suspend 4-Methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel at ambient temperature.

  • Slowly add bromine (54 mL, 1.05 mol) to the suspension over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • Pour the reaction solution into water (7.5 L) to precipitate the product.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the solid thoroughly with water (5 x 1 L).

  • Dry the product to obtain this compound as an orange solid (187.2 g, 94% yield)[1].

Causality of Experimental Choices:

  • Glacial Acetic Acid: This solvent is used because it is polar enough to dissolve the starting material to some extent and is unreactive towards bromine.

  • Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of polybrominated byproducts.

  • Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, allowing for its easy separation from the reaction medium.

  • Thorough Washing: This step is essential to remove any remaining acetic acid and unreacted bromine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_material 4-Methyl-2-nitroaniline reaction_step Electrophilic Aromatic Substitution (Ambient Temperature, 1 hr) start_material->reaction_step reagent Bromine reagent->reaction_step solvent Glacial Acetic Acid solvent->reaction_step precipitation Precipitation in Water reaction_step->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow for a diverse range of chemical transformations.

  • Pharmaceutical Synthesis: The aniline functional group can be diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated. The bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds. The nitro group can be reduced to an amino group, providing another site for functionalization. These properties make it a key building block for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity. For instance, similar substituted anilines are used in the development of anti-cancer agents and antibiotics[3].

  • Dye and Pigment Industry: Nitroanilines are common precursors in the synthesis of azo dyes. The diazotization of the amino group of this compound, followed by coupling with a suitable aromatic compound, can lead to the formation of highly colored azo compounds.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • This compound | C7H7BrN2O2 | CID 2775306. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a key chemical intermediate. The primary focus of this document is the accurate determination and contextual understanding of its melting point, a critical parameter for identity and purity assessment. This guide elucidates the potential for isomeric confusion, details a robust experimental protocol for melting point determination, provides a validated synthesis method, and outlines essential safety and handling protocols. The information is structured to offer both foundational data and practical, field-proven insights for laboratory professionals.

Introduction: The Challenge of Isomeric Specificity

This compound is a substituted aromatic amine whose utility in organic synthesis is significant. However, its proper identification is frequently complicated by the existence of structurally similar isomers, each possessing markedly different physical properties. The precise arrangement of the bromo, methyl, and nitro functional groups on the aniline ring dictates the molecule's polarity, crystal lattice energy, and ultimately, its melting point. Misidentification of isomers can lead to failed syntheses, impure products, and erroneous downstream data in drug discovery and development pipelines. This guide serves to clarify the specific properties of the this compound isomer (CAS 827-24-7) and provide the technical framework for its unambiguous characterization.

Physicochemical Properties and Isomeric Comparison

The fundamental physicochemical properties of this compound are essential for its handling, application, and characterization. It is crucial to distinguish these properties from those of its common isomers to ensure correct compound identification.

Core Properties of this compound
PropertyValueSource
CAS Number 827-24-7[1][2][3][4]
Molecular Formula C₇H₇BrN₂O₂[1][3][4]
Molecular Weight 231.05 g/mol [1][3][4]
Appearance Light brown to orange solid[5]
Melting Point 60-66 °C [1][3]
Boiling Point (Predicted) 329.1 ± 37.0 °C[1][5]
Density (Predicted) 1.698 ± 0.06 g/cm³[1][5]
IUPAC Name This compound[3][4]
Isomeric Differentiation: A Critical Comparison

The importance of precise analytical techniques is underscored by the significant variation in melting points among closely related isomers. Relying solely on molecular formula or mass spectrometry for identification can be misleading.

CompoundCAS NumberMelting Point (°C)
This compound 827-24-7 60-66
2-Bromo-6-methyl-4-nitroaniline102170-56-9~179
4-Bromo-2-methyl-6-nitroaniline77811-44-0~143-147

This substantial difference highlights why melting point determination is a simple yet powerful tool for initial isomer differentiation in a laboratory setting.

Experimental Protocol: Melting Point Determination

The following protocol describes a validated method for determining the melting point of this compound using a capillary-based digital melting point apparatus. This method is designed to ensure accuracy and reproducibility.

Principle

The melting point is the temperature range over which a crystalline solid transitions to a liquid. For a pure compound, this range is typically narrow (0.5-1.0°C). Impurities depress and broaden the melting range.[6] The protocol involves heating a finely powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Materials and Equipment
  • This compound sample

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (1.3-1.8 mm outer diameter)[7]

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry.[6]

    • Place a small amount of the crystalline solid in a clean, dry mortar.

    • Gently grind the sample into a fine, homogeneous powder. This ensures efficient heat transfer within the capillary.[6]

    • Invert a capillary tube and press the open end into the powder several times.

    • Tap the sealed end of the capillary on a hard surface to compact the powder into the bottom of the tube, aiming for a sample height of 2-3 mm.[8][9]

  • Preliminary (Rapid) Determination:

    • If the approximate melting point is unknown, perform a rapid determination to establish a rough estimate.

    • Insert the prepared capillary into the apparatus.

    • Set a fast heating rate (e.g., 10-20 °C/minute).[9]

    • Record the approximate temperature range of melting. This value is for estimation only and should not be reported as the final melting point.

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

    • Insert a new, freshly prepared capillary tube.

    • Set the heating rate to a slow, controlled value, typically 1-2 °C per minute, as the expected melting point is approached.[8][9]

    • Observe the sample closely through the magnifying lens.

    • Record T₁: The temperature at which the first drop of liquid appears (Collapse Point).[7]

    • Record T₂: The temperature at which the last solid crystal melts into a transparent liquid (Clear Point).[7]

    • The reported melting point is the range T₁ – T₂.

  • Confirmation:

    • Repeat the accurate determination at least twice with fresh samples to ensure consistency. Two consistent values are required for a validated result.

Workflow Diagram

G cluster_prep Sample Preparation cluster_det Melting Point Measurement A Dry Sample B Grind to Fine Powder A->B C Load Capillary (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Rapid Scan (10-20°C/min) Estimate MP D->E F Cool Apparatus E->F G Slow Scan (1-2°C/min) Approach Estimated MP F->G H Record T1 (First Liquid) & T2 (All Liquid) G->H I Repeat for Consistency H->I J Report MP as T1-T2 Range I->J

Caption: Workflow for accurate melting point determination.

Synthesis Protocol: A Practical Reference

Understanding the synthetic origin of a compound provides context for potential impurities. The following is a common laboratory-scale synthesis for this compound.[1]

Reaction Scheme

Starting Material: 4-Methyl-2-nitroaniline Reagent: Bromine in Glacial Acetic Acid Product: this compound

Step-by-Step Methodology
  • Reaction Setup: Suspend 4-Methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel.[1]

  • Bromination: At ambient temperature, slowly add Bromine (54 mL, 1.05 mol) dropwise over a period of 1 hour.[1]

  • Reaction Stirring: After the addition is complete, continue to stir the reaction mixture for an additional hour at ambient temperature.[1]

  • Precipitation: Pour the reaction solution into water (7.5 L). A solid product will precipitate. Stir the resulting suspension for 30 minutes.[1]

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with water (5 x 1 L) to remove residual acid and salts.[1]

  • Drying: Dry the product to yield this compound as an orange solid. The reported yield for this procedure is high (approx. 94%).[1]

Synthesis Workflow Diagram

G cluster_react Reaction Phase cluster_workup Workup & Isolation A Suspend 4-Methyl-2-nitroaniline in Acetic Acid B Add Bromine (1 hr, RT) A->B Reagent C Stir (1 hr, RT) B->C D Pour into Water (Precipitation) C->D E Filter Solid D->E F Wash with Water E->F G Dry Product F->G

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 827-24-7), a pivotal intermediate in synthetic organic chemistry. Its unique trifunctionalized structure, featuring bromo, methyl, and nitro groups on an aniline core, makes it a versatile building block for the synthesis of complex heterocyclic compounds, dyes, and pharmacologically active molecules. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated high-yield synthesis protocol with mechanistic insights, spectroscopic characterization data, key applications, and essential safety and handling procedures.

The formal IUPAC name for this compound is This compound [1]. It is also known by synonyms such as 2-Bromo-6-nitro-p-toluidine and 4-Amino-3-bromo-5-nitrotoluene[1]. The structure is characterized by an aniline ring substituted at position 2 with a bromine atom, at position 4 with a methyl group, and at position 6 with a nitro group.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 827-24-7 PubChem[1]
Molecular Formula C₇H₇BrN₂O₂ PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1], ChemicalBook[2]
Appearance Light brown to orange solid ChemicalBook[2]
Melting Point 64-66 °C ChemicalBook[2]
Boiling Point 329.1±37.0 °C (Predicted) ChemicalBook[2]
Density 1.698±0.06 g/cm³ (Predicted) ChemicalBook[2]
SMILES CC1=CC(=C(C(=C1)Br)N)[O-] PubChem[1]

| InChIKey | VFPKZASVVCBVMG-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution, specifically the bromination of a suitable precursor. A highly efficient and widely cited method starts from 4-methyl-2-nitroaniline[2].

Reaction Scheme

The overall transformation involves the regioselective bromination of 4-methyl-2-nitroaniline.

  • Starting Material: 4-Methyl-2-nitroaniline

  • Reagent: Bromine (Br₂)

  • Solvent: Glacial Acetic Acid

  • Product: this compound

Mechanistic Insights

The success of this synthesis hinges on the directing effects of the substituents on the aniline ring.

  • Amino Group (-NH₂): A powerful activating, ortho-, para-director.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-director.

  • Nitro Group (-NO₂): A strong deactivating, meta-director.

The amino group is the most influential activator, strongly directing incoming electrophiles to its ortho and para positions. The position para to the amino group is already occupied by the methyl group. This leaves the two ortho positions (C2 and C6) as the most electronically enriched and sterically accessible sites for bromination. The nitro group at C2 further deactivates the C3 position, while the methyl group at C4 provides some activation to the C3 and C5 positions. However, the overwhelming activating effect of the amino group directs the bromine electrophile to the vacant C6 position, leading to the desired product with high regioselectivity. Glacial acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Reactant Preparation cluster_reaction Bromination Reaction cluster_workup Product Isolation A Suspend 4-Methyl-2-nitroaniline in Glacial Acetic Acid B Slowly add Bromine (Br₂) at ambient temperature A->B Transfer to reaction vessel C Stir for 1 hour to ensure complete reaction B->C D Pour into Water to precipitate the product C->D Quenching E Filter the solid D->E F Wash with water to remove impurities E->F G Dry to obtain pure product F->G H Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are characteristic of this compound.

Table 2: Spectroscopic Data Summary

Technique Data Interpretation Source
¹H NMR δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s) Aromatic protons, broad amine protons, and methyl protons consistent with the structure. ChemicalBook[2]
IR Spectroscopy Key peaks expected for N-H, aromatic C-H, C=C, asymmetric and symmetric NO₂, and C-Br stretches. Confirms the presence of all key functional groups. PubChem[1]

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected around m/z 230/232 (due to Br isotopes). | Confirms the molecular weight and presence of one bromine atom. | PubChem[1] |

Applications in Synthesis and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its functional groups serve as handles for further chemical modifications.

  • Precursor for Heterocyclic Compounds: The ortho-disposed amino and bromo groups are ideal for constructing fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

  • Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes[3].

  • Pharmaceutical Building Block: Analogues such as 2-bromo-4-fluoro-6-nitroaniline are used as intermediates in the development of pharmaceuticals, including anti-cancer agents and antibiotics[4]. The specific substitution pattern allows for precise structural modifications to optimize biological activity.

Application Workflow: Diazotization for Azo Dye Synthesis

This diagram illustrates a common subsequent reaction, highlighting the compound's utility.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Start: this compound B React with NaNO₂ in acidic medium (e.g., HCl) A->B C Intermediate: Diazonium Salt B->C Forms unstable intermediate D React with a coupling agent (e.g., an activated aromatic ring) C->D E Final Product: Azo Compound (Dye) D->E

Caption: General workflow for utilizing the compound in azo dye synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5][6].

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[5].

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[5][7].

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator[7].

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[6][7].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[6].

  • Keep under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term stability[2].

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a high-yield procedure reported in the literature[2].

  • Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: At ambient temperature, slowly add bromine (1.2 eq) to the stirred suspension over a period of approximately 1 hour.

  • Reaction: Continue stirring the reaction mixture for an additional hour at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Pour the reaction mixture into a large volume of cold water (approx. 6 times the volume of acetic acid used). Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with several portions of water to remove residual acetic acid and salts.

  • Drying: Dry the orange solid product under vacuum to a constant weight. The expected yield is approximately 94%.

Protocol: Characterization by ¹H NMR
  • Sample Preparation: Dissolve a small sample (5-10 mg) of the dried product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectrum and integrate the peaks. The chemical shifts should correspond to the values listed in Table 2, confirming the structure of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-4-methyl-6-nitroaniline, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for these analyses are also detailed, providing a framework for the empirical validation of this compound's identity and purity.

Introduction: The Significance of Spectroscopic Validation

This compound (C₇H₇BrN₂O₂, Molar Mass: 231.05 g/mol ) is a substituted aromatic amine whose utility in organic synthesis necessitates unambiguous structural confirmation.[1] The presence of multiple functional groups—a primary amine, a nitro group, a bromine atom, and a methyl group—on the benzene ring gives rise to a unique and complex spectroscopic signature. Accurate interpretation of this signature is paramount for ensuring the integrity of subsequent synthetic steps and the biological or material properties of the final products.

This guide is structured to provide not just the spectroscopic data itself, but also the underlying principles and experimental considerations necessary for its acquisition and interpretation. By understanding the "why" behind the experimental choices and the resulting data, researchers can apply these principles to a broader range of complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94Singlet1HAr-H
7.56Singlet1HAr-H
6.47Broad Singlet2H-NH₂
2.27Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals four distinct signals, consistent with its proposed structure.[2]

  • Aromatic Protons (δ 7.94 and 7.56): The two singlets in the aromatic region are indicative of two protons on the benzene ring that are not coupled to each other. The downfield shift of these protons is expected due to the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups. The singlet at δ 7.94 can be assigned to the proton ortho to the nitro group, which experiences the strongest deshielding effect. The singlet at δ 7.56 corresponds to the proton situated between the bromine and methyl groups.

  • Amine Protons (δ 6.47): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent.

  • Methyl Protons (δ 2.27): The singlet integrating to three protons at δ 2.27 is assigned to the methyl (-CH₃) group attached to the aromatic ring. Its upfield position relative to the aromatic protons is consistent with an alkyl substituent.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Visualization of ¹H NMR Assignments:

Caption: Correlation of ¹H NMR signals with the protons in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~148C-NO₂
~145C-NH₂
~135C-CH₃
~130C-H
~125C-H
~115C-Br
~20-CH₃

Prediction based on substituent effects and data from similar compounds.

Interpretation of the Predicted ¹³C NMR Spectrum:

Due to the lack of publicly available experimental data, the ¹³C NMR chemical shifts are predicted based on established substituent effects on the benzene ring.

  • Quaternary Carbons: Six signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbons attached to the nitro, amino, and bromo groups are significantly shifted. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield due to the strong electron-withdrawing nature of this group. The carbon attached to the amino group (C-NH₂) will also be downfield. The carbon bonded to the bromine atom (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

  • Protonated Aromatic Carbons: The two carbons bonded to hydrogen (C-H) will appear in the typical aromatic region.

  • Methyl Carbon: The methyl carbon (-CH₃) is expected to have a signal in the aliphatic region, significantly upfield from the aromatic carbons.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon. A longer acquisition time and a greater number of scans are necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The solvent signal (for CDCl₃, a triplet at δ 77.16) is used for chemical shift referencing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
1620-1580C=C stretchAromatic Ring
1620-1550N-H bendPrimary Amine (-NH₂)
1550-1475N-O asymmetric stretchNitro (-NO₂)
1360-1290N-O symmetric stretchNitro (-NO₂)
800-600C-Br stretchBromoalkane

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

  • Amine Group (-NH₂): Two distinct bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations are a clear indication of a primary amine. An N-H bending vibration is also expected around 1620-1550 cm⁻¹.

  • Nitro Group (-NO₂): Strong absorptions from the asymmetric and symmetric N-O stretching vibrations are anticipated between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4] These are highly characteristic and reliable indicators of the nitro group.

  • Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1580 cm⁻¹ region confirm the presence of the aromatic ring.

  • Methyl Group (-CH₃): C-H stretching vibrations just below 3000 cm⁻¹ are indicative of the methyl group.

  • Bromo Group (-Br): The C-Br stretching vibration is expected in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for FT-IR (Solid Sample):

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key IR Absorptions:

IR_Spectrum cluster_spectrum Predicted IR Spectrum Regions cluster_molecule Functional Groups A 3400-3300 cm⁻¹ N-H Stretch B 1550-1475 cm⁻¹ Asymmetric NO₂ Stretch C 1360-1290 cm⁻¹ Symmetric NO₂ Stretch Amine Primary Amine (-NH₂) Amine->A Nitro Nitro (-NO₂) Nitro->B Nitro->C

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the structure from fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
230/232[M]⁺Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br)
215/217[M - CH₃]⁺Loss of a methyl radical
184/186[M - NO₂]⁺Loss of a nitro radical
151[M - Br]⁺Loss of a bromine radical
105[M - Br - NO₂]⁺Subsequent loss of a nitro radical from the [M - Br]⁺ ion

Interpretation of the Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions that provide structural information.

  • Molecular Ion Peak ([M]⁺): A pair of peaks at m/z 230 and 232 with approximately equal intensity is expected for the molecular ion. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a strong confirmation of the presence of one bromine atom in the molecule.

  • Key Fragmentations:

    • Loss of a Methyl Radical (-CH₃): A fragment ion at m/z 215/217 would result from the cleavage of the methyl group.

    • Loss of a Nitro Radical (-NO₂): The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds, which would lead to a fragment at m/z 184/186.

    • Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 151.

    • Subsequent Fragmentations: Further fragmentation, such as the loss of a nitro group from the [M - Br]⁺ ion, can also occur, leading to ions at lower m/z values like 105.

Experimental Protocol for EI-MS:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualization of a Plausible Fragmentation Pathway:

MS_Fragmentation M [M]⁺ m/z 230/232 F1 [M - CH₃]⁺ m/z 215/217 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 184/186 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 151 M->F3 - •Br F4 [M - Br - NO₂]⁺ m/z 105 F3->F4 - •NO₂

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-methyl-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure and substituent electronic effects, followed by a detailed interpretation of experimental data. A standardized protocol for data acquisition is also presented to ensure reproducibility and accuracy. This guide serves as an expert resource for the structural elucidation and characterization of this important chemical intermediate.

Molecular Structure and Proton Environments

This compound (CAS No: 827-24-7) is a polysubstituted benzene derivative with the molecular formula C₇H₇BrN₂O₂. The structural integrity of such compounds is paramount in synthetic chemistry and drug discovery, and ¹H NMR spectroscopy is the primary analytical tool for its confirmation.

The molecule possesses four distinct proton environments, which are crucial for spectral assignment:

  • Aromatic Protons (H-3, H-5): Two non-equivalent protons attached to the aromatic ring.

  • Amino Protons (-NH₂): Two equivalent protons of the primary amine group.

  • Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

The specific substitution pattern dictates the chemical and magnetic environment of each proton, leading to a unique and predictable ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with key proton environments labeled.

Theoretical ¹H NMR Spectral Prediction

A robust understanding of substituent effects is essential for predicting the chemical shifts (δ) of aromatic protons. The electronic nature of each group—whether electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density around nearby protons, causing them to be shielded (shifted upfield to lower δ) or deshielded (shifted downfield to higher δ).[1]

  • -NH₂ (Amino): A strong electron-donating group through resonance (+R effect), which increases electron density at the ortho and para positions, causing significant shielding.[2]

  • -CH₃ (Methyl): A weak electron-donating group through hyperconjugation and induction (+I effect), causing mild shielding.

  • -Br (Bromo): An electron-withdrawing group via induction (-I effect) but electron-donating via resonance (+R effect). The inductive effect is dominant, leading to overall deshielding.[3]

  • -NO₂ (Nitro): A very strong electron-withdrawing group by both induction and resonance (-I, -R effects), causing powerful deshielding, especially at the ortho and para positions.

Analysis of Aromatic Protons:

  • H-3: This proton is positioned ortho to the strongly donating -NH₂ group and the withdrawing -Br group. It is meta to the -NO₂ and -CH₃ groups. The powerful shielding from the amino group is expected to be the dominant influence, though countered by the deshielding from the adjacent bromine.

  • H-5: This proton is ortho to the strongly withdrawing -NO₂ group and the weakly donating -CH₃ group. It is meta to the -NH₂ and -Br groups. The deshielding effect from the ortho nitro group is exceptionally strong and will be the defining factor for this proton's chemical shift, pushing it significantly downfield.

Prediction of Multiplicity (Splitting): The aromatic protons H-3 and H-5 are meta to each other. The coupling constant across four bonds in an aromatic system (⁴J, or meta-coupling) is typically very small, in the range of 0-3 Hz.[2][4][5] This small coupling is often not resolved by standard NMR spectrometers, causing the signals to appear as singlets. The methyl and amino protons do not have adjacent, non-equivalent protons, so they will also appear as singlets.

Experimental ¹H NMR Data and Interpretation

Experimental data provides definitive confirmation of the theoretical predictions. The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃).

Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
17.941HSinglet (s)Aromatic H-5
27.561HSinglet (s)Aromatic H-3
36.472HBroad Singlet (br s)Amino (-NH₂)
42.273HSinglet (s)Methyl (-CH₃)

Data sourced from ChemicalBook.

Interpretation and Correlation: The experimental spectrum aligns perfectly with the theoretical analysis:

  • Aromatic Region (δ 7.0-8.0 ppm): Two distinct singlets are observed, confirming the lack of resolved meta-coupling.

    • The signal at δ 7.94 ppm is assigned to H-5 . As predicted, its position far downfield is a direct consequence of the profound deshielding effect from the adjacent, strongly electron-withdrawing nitro group.

    • The signal at δ 7.56 ppm is assigned to H-3 . Its relatively upfield position compared to H-5 reflects the net shielding influence of the ortho amino group, which counteracts the deshielding from the ortho bromine atom.

  • Amino Protons (δ 6.47 ppm): The two amino protons appear as a broad singlet with an integration of 2H. This broadness is characteristic of N-H protons due to quadrupolar relaxation of the ¹⁴N nucleus and potential intermolecular hydrogen bonding.

  • Methyl Protons (δ 2.27 ppm): The signal for the methyl group appears as a sharp singlet at δ 2.27 ppm with an integration of 3H. This chemical shift is typical for benzylic protons.[6]

Standard Operating Protocol for Data Acquisition

To ensure the collection of high-quality, reliable, and reproducible NMR data, adherence to a standardized protocol is critical. This protocol serves as a self-validating system for the characterization of small organic molecules like this compound.

prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated  solvent (e.g., CDCl₃). - Transfer to a clean NMR tube. setup 2. Instrument Setup - Insert sample into spectrometer. - Lock on the deuterium signal. - Shim magnetic field for homogeneity. prep->setup acquire 3. Data Acquisition - Load standard ¹H acquisition parameters. - Set pulse width (~30-45°), relaxation  delay (1-5 s), and number of scans (8-16). - Acquire the Free Induction Decay (FID). setup->acquire process 4. Data Processing - Apply Fourier Transform to FID. - Perform phase correction. - Apply baseline correction. - Calibrate spectrum to residual  solvent peak (CDCl₃: δ 7.26). acquire->process analyze 5. Spectral Analysis - Integrate all signals. - Assign peaks to corresponding protons. - Analyze chemical shifts and coupling. process->analyze

Figure 2: General workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the tube securely.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Establish a field frequency lock using the deuterium signal from the solvent.

    • Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[8]

  • Data Acquisition:

    • Load a standard one-dimensional proton experiment.

    • Set appropriate acquisition parameters. For a typical small molecule on a 400 MHz spectrometer, these include:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (a delay of 5 times the longest T₁ is needed for accurate quantification).[9]

      • Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply an automatic baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[10]

  • Spectral Analysis:

    • Integrate the area under each peak. The integration values should be normalized to represent the relative number of protons for each signal.[11]

    • Assign each signal to its respective proton environment based on its chemical shift, integration, and multiplicity.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental principles of chemical structure and electronic theory govern spectroscopic outcomes. The distinct chemical shifts of the two aromatic protons are directly attributable to the competing electronic effects of the four different substituents on the benzene ring. The observed signals at δ 7.94 (H-5), δ 7.56 (H-3), δ 6.47 (-NH₂), and δ 2.27 (-CH₃) are fully consistent with theoretical predictions, providing unambiguous confirmation of the compound's structure. By following the rigorous experimental protocol outlined, researchers can confidently acquire and interpret high-quality data for this and other related small molecules.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Boll, M. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2313-2322. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet. Retrieved from [Link]

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  • TMP Chem. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Brainly. (2020, May 5). (a) Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Nitroaniline, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

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2-Bromo-4-methyl-6-nitroaniline IR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromo-4-methyl-6-nitroaniline

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation necessary for the robust characterization of this substituted aromatic amine. The narrative structure is designed to logically progress from molecular structure to spectral prediction and practical acquisition, ensuring a thorough understanding of the underlying science.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the identification and structural elucidation of organic compounds.[1] The principle is based on the absorption of IR radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1][2] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging), which translates to a characteristic pattern of absorption bands in the IR spectrum.[3] This "molecular fingerprint" allows for the confirmation of a compound's identity and the verification of its functional group composition.[4]

For a molecule like this compound, with its unique combination of primary amine, nitro, bromo, and methyl substituents on an aromatic ring, IR spectroscopy serves as a critical first-pass analytical tool to confirm its synthesis and purity.

Molecular Structure of Interest

The specific arrangement of substituents on the benzene ring dictates the vibrational environment of each functional group, influencing the precise wavenumbers of their absorption bands.

Figure 1: Molecular Structure of this compound.

Predicted IR Absorption Profile: A Functional Group Analysis

The IR spectrum of this compound can be predicted by dissecting the molecule into its constituent functional groups and considering their expected vibrational modes. The electronic interplay between these groups—the electron-donating amine and methyl groups and the electron-withdrawing nitro and bromo groups—will modulate the exact peak positions.

Amine (N-H) Vibrations

Primary aromatic amines (anilines) display characteristic N-H stretching and bending vibrations.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[3][5] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. In aromatic amines, these peaks are typically found near 3440 cm⁻¹ and 3360 cm⁻¹.[3]

  • N-H Bending: A moderate to strong scissoring vibration is observed in the 1650-1580 cm⁻¹ range.[3] This peak can sometimes overlap with aromatic C=C stretching bands.

  • C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (C-N) gives rise to a strong absorption between 1335-1250 cm⁻¹.[3]

Nitro (NO₂) Group Vibrations

Aromatic nitro compounds are readily identified by two strong and distinct stretching vibrations.

  • Asymmetric NO₂ Stretch: This is a very strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[6][7] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[6][7]

  • Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, appears in the 1360-1290 cm⁻¹ region.[6][7]

Aromatic Ring (Benzene) Vibrations

The benzene ring itself produces a series of characteristic absorptions.

  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized occurs at wavenumbers just above 3000 cm⁻¹. A weak to medium band, or a series of bands, is expected in the 3100-3000 cm⁻¹ region.[8][9]

  • Aromatic C=C Stretch: The skeletal vibrations of the carbon-carbon double bonds within the ring result in a series of four peaks of variable intensity, typically near 1600, 1580, 1500, and 1450 cm⁻¹.[9][10] The presence of polar substituents often enhances the intensity of these bands.[10]

  • C-H Out-of-Plane Bending (OOP): The region between 900-675 cm⁻¹ is critical for determining the substitution pattern of the aromatic ring.[8] For this compound, the ring is 1,2,4,6-tetrasubstituted, which typically results in a strong absorption band from the isolated C-H bond.

Methyl and Bromo Group Vibrations
  • Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

  • C-H Bending: Asymmetric and symmetric bending vibrations for the methyl group are expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

  • C-Br Stretch: The carbon-bromine stretching vibration is characterized by a strong absorption at low wavenumbers, typically in the 680-515 cm⁻¹ range. The exact position is sensitive to the overall molecular structure.[11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet technique is a standard and effective method.[12][13] This involves dispersing the analyte in a dry, IR-transparent KBr matrix.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis grind 1. Grind Sample (1-2 mg of analyte) mix 2. Mix with KBr (100-200 mg, dry) grind->mix press 3. Press Pellet (Apply hydraulic pressure) mix->press inspect 4. Inspect Pellet (Check for transparency) press->inspect background 5. Acquire Background (Pure KBr pellet or empty chamber) inspect->background sample_scan 6. Acquire Sample Spectrum (Place pellet in holder) background->sample_scan process 7. Process Spectrum (Baseline correction, normalization) sample_scan->process assign 8. Assign Peaks (Correlate bands to functional groups) process->assign report 9. Report Findings (Tabulate data, interpret results) assign->report

Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid this compound sample using a clean agate mortar and pestle to reduce the particle size to a fine powder.[12][14] This step is critical to minimize scattering of the IR radiation (the Christiansen effect).[14] Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent, or translucent pellet.[12] An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Background Spectrum: Place the KBr pellet holder (either empty or with a blank KBr pellet) into the sample compartment of the FT-IR spectrometer. Run a background scan to record the spectrum of atmospheric water and CO₂, as well as any instrumental artifacts. This background will be automatically subtracted from the sample spectrum.[13]

  • Sample Spectrum Acquisition: Remove the holder, place the sample pellet securely, and re-insert it into the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, perform any necessary baseline corrections and label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Integrated Spectral Analysis and Data Summary

By combining the theoretical predictions, a comprehensive interpretation of the this compound IR spectrum is possible. The key is to look for the convergence of evidence from all expected functional groups.

Table 1: Summary of Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H StretchAromatic RingWeak - Medium
2975 - 2850C-H StretchMethyl Group (CH₃)Weak - Medium
1650 - 1580N-H Bending (Scissoring)Primary AmineMedium - Strong
1610 - 1450C=C Skeletal StretchAromatic RingMedium, Multiple
1550 - 1475NO₂ Asymmetric StretchNitro GroupStrong
1460 (approx.)C-H Asymmetric BendMethyl Group (CH₃)Medium
1375 (approx.)C-H Symmetric BendMethyl Group (CH₃)Medium
1360 - 1290NO₂ Symmetric StretchNitro GroupStrong
1335 - 1250Aromatic C-N StretchAromatic AmineStrong
900 - 675C-H Out-of-Plane BendAromatic RingStrong
680 - 515C-Br StretchBromo AlkaneStrong

The region from approximately 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region .[4] This area contains a high density of complex vibrations, including many bending modes and single-bond stretches (C-C, C-N, C-O), creating a unique pattern for every molecule.[4] While individual peak assignment here can be challenging, the overall pattern is highly reproducible and serves as a definitive identifier when compared against a reference spectrum.[4][15]

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature of its constituent parts. The most prominent and readily identifiable features are the dual N-H stretching bands of the primary amine, the two very strong symmetric and asymmetric stretches of the nitro group, and the characteristic absorptions of the substituted aromatic ring. The C-Br stretch will be a strong feature at the low-frequency end of the spectrum. A systematic approach, beginning with a robust experimental protocol and followed by a function-group-based analysis, allows for a confident and accurate structural confirmation of the target molecule. This guide provides the foundational knowledge and practical steps for researchers to successfully apply FT-IR spectroscopy in the characterization of this and other complex organic molecules.

References

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  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved January 10, 2026.
  • SpectraBase. (n.d.). 2-Bromo-4-methyl-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 10, 2026.
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Mass Spectrometry of 2-Bromo-4-methyl-6-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-4-methyl-6-nitroaniline (C7H7BrN2O2), a substituted aromatic amine of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the ionization, fragmentation, and analytical methodologies pertinent to this compound.

Introduction and Analytical Significance

This compound is a multifaceted molecule featuring a brominated and nitrated aromatic ring with a methyl and an amino group. The strategic placement of these functional groups imparts unique chemical properties that are valuable in organic synthesis. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of such molecules. This guide will delve into the theoretical and practical aspects of analyzing this compound using mass spectrometry, with a focus on gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Chemical Properties and Expected Isotopic Signature

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust mass spectrometric method.

PropertyValueSource
Molecular Formula C7H7BrN2O2[1]
Molecular Weight 231.05 g/mol [1]
Monoisotopic Mass 229.96909 Da[1]

A key characteristic in the mass spectrum of this compound will be the isotopic pattern imparted by the bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, with a near 1:1 abundance ratio.[2][3] This results in a distinctive molecular ion region with two peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[4][5] The presence of this pattern is a strong indicator for a bromine-containing compound.

cluster_structure Chemical Structure structure This compound C₇H₇BrN₂O₂ M [M]+• m/z 230/232 F1 [M - NO₂]+• m/z 184/186 M->F1 - NO₂ F2 [M - Br]+• m/z 151 M->F2 - Br F3 [M - CH₃]+• m/z 215/217 M->F3 - CH₃ F4 [M - NO₂ - Br]+• m/z 105 F1->F4 - Br F2->F4 - NO₂ cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV, 230°C) Separation->Ionization Analysis Mass Analysis (Quadrupole, m/z 40-300) Ionization->Analysis Detection Detection and Data Acquisition Analysis->Detection

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methyl-6-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline and its structural isomers are valuable intermediates in the synthesis of azo dyes, pigments, and various specialty organic compounds.[1] The precise arrangement of the bromo, methyl, and nitro substituents on the aniline ring dictates the final properties of these larger molecules, making regioselective synthesis a critical challenge for researchers. Direct electrophilic substitution on substituted anilines can be difficult to control due to the powerful activating nature of the amino group, which often leads to polysubstitution and a mixture of isomers.[2][3][4]

This guide provides a comprehensive, field-proven pathway for the synthesis of a specific isomer, 6-bromo-2-methyl-4-nitroaniline , a compound sometimes referred to in literature as 2-bromo-6-methyl-4-nitroaniline.[5] The presented strategy emphasizes control and high yield, beginning with a common starting material, o-toluidine. The core of this pathway involves a three-step synthesis of the key intermediate, 2-methyl-4-nitroaniline, followed by a highly regioselective bromination. We will explore the causality behind each procedural step, from the use of protecting groups to the specific choice of reagents that ensure the desired isomeric purity.

Overall Synthesis Pathway

The complete synthetic route is a four-step process designed for maximal regiochemical control. It begins with the protection of the amine, followed by nitration, deprotection, and a final, selective bromination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Bromination A o-Toluidine B N-acetyl-o-toluidine A->B Step 1: Acetylation (CH3CO)2O C N-acetyl-2-methyl-4-nitroaniline B->C Step 2: Nitration HNO3 / H2SO4 D 2-Methyl-4-nitroaniline C->D Step 3: Hydrolysis Acid or Base E 6-Bromo-2-methyl-4-nitroaniline (Final Product) D->E Step 4: Bromination NBS / Acetonitrile

Caption: Overall workflow for the synthesis of 6-Bromo-2-methyl-4-nitroaniline.

Part 1: Synthesis of the Key Precursor, 2-Methyl-4-nitroaniline

The synthesis of the direct precursor for bromination requires the careful introduction of a nitro group onto the o-toluidine ring. Direct nitration is ill-advised as the strongly acidic conditions would protonate the amine to an ammonium ion (-NH3+), a meta-directing deactivator, while the nitric acid would also cause undesirable oxidation byproducts.[6] The established solution is to temporarily protect the amino group as an acetamide.

Causality and Strategic Choices:

  • Amine Protection: The acetylation of the amino group to an acetamido group (-NHCOCH3) is a crucial first step. This moderates the activating nature of the nitrogen, preventing polysubstitution and oxidation.[2][6] The acetamido group's lone pair is delocalized into the adjacent carbonyl, making it less available to the aromatic ring.[7] Despite this, it remains a potent ortho-, para-directing group, essential for controlling the regiochemistry of the subsequent nitration step.[8]

  • Regioselective Nitration: With the amine protected, nitration using a standard mixture of nitric and sulfuric acid can proceed cleanly. The acetamido group is the dominant directing group. Since its ortho position is sterically hindered by the adjacent methyl group, the electrophilic nitronium ion (NO2+) is directed almost exclusively to the open para position, yielding the desired 4-nitro isomer.[8]

  • Deprotection: Following nitration, the acetyl group is easily removed via acid or base-catalyzed hydrolysis, regenerating the free amine to yield the 2-methyl-4-nitroaniline precursor, ready for bromination.[6][7]

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline

This protocol is a synthesis of established procedures for the acetylation, nitration, and hydrolysis of toluidine derivatives.[6][8][9]

Step 1.1: Acetylation of o-Toluidine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine (0.1 mol, 10.7 g).

  • Under constant stirring, slowly add acetic anhydride (0.105 mol, 10.7 g, ~10 mL). The reaction is exothermic. Maintain the temperature below 60 °C using a water bath if necessary.

  • After the addition is complete, heat the mixture to 100 °C and maintain for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, then slowly pour it into 200 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated white solid, N-acetyl-o-toluidine, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven. The yield is typically high.

Step 1.2: Nitration of N-acetyl-o-toluidine

  • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add the dried N-acetyl-o-toluidine (0.05 mol, 7.45 g).

  • Carefully add 25 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetanilide. Critically maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for another hour.

  • Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring.

  • The yellow solid, N-acetyl-2-methyl-4-nitroaniline, will precipitate. Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 1.3: Hydrolysis to 2-Methyl-4-nitroaniline

  • Transfer the crude N-acetyl-2-methyl-4-nitroaniline to a 250 mL round-bottom flask.

  • Prepare a solution of 70% sulfuric acid by carefully adding 70 mL of concentrated H2SO4 to 30 mL of water.

  • Add 100 mL of the 70% sulfuric acid solution to the flask.

  • Heat the mixture under reflux for 1 hour.

  • Cool the solution and carefully pour it into 500 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is basic to litmus paper. This will precipitate the free amine.

  • Collect the solid 2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Part 2: Regioselective Bromination to 6-Bromo-2-methyl-4-nitroaniline

The final step is the bromination of the synthesized precursor. The regioselectivity of this reaction is exceptionally high due to the combined directing effects of the substituents on the aniline ring.

Causality and Strategic Choices:

  • Convergent Directing Effects: The substitution pattern of 2-methyl-4-nitroaniline creates a scenario where the incoming electrophile (Br+) is strongly directed to a single position.

    • The amino group is a powerful ortho-, para- director, activating positions 6 (ortho) and 4 (para, blocked).

    • The methyl group is a weaker ortho-, para- director, activating positions 3, 5 (ortho), and 6 (para).

    • The nitro group is a meta- director, deactivating the ring but directing any substitution to positions 2 (meta, blocked) and 6 (meta). The result is that all three groups either activate or direct towards the C-6 position, making the formation of 6-bromo-2-methyl-4-nitroaniline the overwhelmingly favored product.

G cluster_legend Directing Effects edge_meta edge_meta mol key1 Activating (Ortho/Para) key2 Deactivating (Meta) NH2 NH2 C6 C6 NH2->C6 ortho CH3 CH3 C6_para CH3->C6_para para NO2 NO2 C6_meta NO2->C6_meta meta

Caption: Convergent directing effects for bromination of 2-methyl-4-nitroaniline.

  • Choice of Brominating Agent: While elemental bromine in acetic acid is effective, N-bromosuccinimide (NBS) in a solvent like acetonitrile is often preferred.[5] NBS is a solid that is easier and safer to handle than liquid bromine and often provides cleaner reactions with fewer byproducts.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4-nitroaniline

This protocol is adapted directly from a high-yield (91%) reported synthesis.[5]

  • In a 100 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (13.2 mmol, 2.0 g) in 40 mL of acetonitrile.

  • Add N-bromosuccinimide (NBS) (15.8 mmol, 2.8 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile solvent using a rotary evaporator.

  • Dissolve the resulting crude solid in 50 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with 2.5 M sodium hydroxide solution and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 4/1, v/v) to afford the final product as a yellow solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductReported YieldMelting Point (°C)
1-3 o-Toluidine(CH₃CO)₂O, HNO₃/H₂SO₄2-Methyl-4-nitroaniline>70% (overall)132-134
4 2-Methyl-4-nitroanilineN-Bromosuccinimide6-Bromo-2-methyl-4-nitroaniline91%[5]178-179[5]

Safety and Handling Precautions

  • General: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and combustible materials. Always add acid to water, never the reverse.

  • Bromine/NBS: N-bromosuccinimide is a lachrymator and irritant. Elemental bromine is extremely toxic, corrosive, and can cause severe chemical burns upon contact and damage to the respiratory tract upon inhalation.[10][11][12] Ensure excellent ventilation and have an emergency spill kit containing a sodium thiosulfate solution readily available to neutralize any spills.[13]

  • Solvents: Organic solvents like acetonitrile and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

Purification and Characterization

The final product's purity should be assessed to confirm the success of the synthesis.

  • Purification: As described in the protocol, column chromatography is an effective method for isolating the pure product.[5] For less pure samples or different scales, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can be employed.[14]

  • Characterization: The identity and purity of the synthesized 6-bromo-2-methyl-4-nitroaniline can be confirmed using standard analytical techniques:

    • Melting Point: Compare the observed melting point with the literature value (178-179 °C).[5] A sharp melting point close to the literature value indicates high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure and the specific isomeric arrangement of the substituents.

    • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against the starting material.[5]

Conclusion

The synthesis of 6-bromo-2-methyl-4-nitroaniline can be achieved in high yield and purity through a controlled, multi-step pathway starting from o-toluidine. The strategic use of an acetyl protecting group is paramount to controlling the nitration step, allowing for the clean synthesis of the 2-methyl-4-nitroaniline intermediate. The subsequent bromination is highly regioselective due to the powerful and convergent directing effects of the existing substituents on the aniline ring. This guide provides a robust and logical framework for researchers requiring access to this valuable chemical intermediate.

References

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An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-6-nitroaniline, a key aromatic amine derivative. While the specific historical details of its initial discovery are not extensively documented, its existence is a logical outcome of the rich history of aniline chemistry that began in the 19th century. This guide will delve into the compound's physicochemical properties, a detailed, field-proven synthesis protocol, and its current and potential applications in various scientific fields. The content is structured to provide both a strong theoretical grounding and practical, actionable insights for laboratory and industrial applications.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of aniline and its derivatives, which revolutionized the chemical industry, particularly in the realm of synthetic dyes. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the distillation of indigo.[1] Its true potential was unlocked in 1856 when William Henry Perkin, while attempting to synthesize quinine, serendipitously created the first synthetic dye, mauveine, from aniline. This discovery spurred intense research into the functionalization of the aniline core, leading to a vast array of derivatives with diverse colors and properties.

Physicochemical Properties

This compound is a light brown to orange solid at room temperature.[4] A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 827-24-7[5]
Molecular Formula C₇H₇BrN₂O₂[5]
Molecular Weight 231.05 g/mol [5]
Melting Point 64-66 °C[4]
Boiling Point (Predicted) 329.1±37.0 °C[4]
Density (Predicted) 1.698±0.06 g/cm³[4]
Appearance Light brown to orange solid[4]
pKa (Predicted) -1.74±0.25[4]
Storage Temperature 2–8 °C under inert gas[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the bromination of 4-methyl-2-nitroaniline. This reaction is a classic example of electrophilic aromatic substitution, where the bromine atom is introduced onto the aromatic ring.

Reaction Mechanism

The synthesis proceeds via the electrophilic substitution of a bromine atom onto the 4-methyl-2-nitroaniline ring. The amino (-NH₂) and methyl (-CH₃) groups are ortho, para-directing and activating, while the nitro (-NO₂) group is meta-directing and deactivating. In this case, the bromine atom is directed to the position ortho to the amino group and meta to the nitro group.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • 4-Methyl-2-nitroaniline

  • Glacial Acetic Acid

  • Bromine

  • Water

Procedure:

  • In a suitable reaction vessel, suspend 4-methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L).

  • While stirring at ambient temperature, slowly add bromine (54 mL, 1.05 mol) to the suspension over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at ambient temperature.

  • Pour the reaction solution into water (7.5 L) and stir the resulting suspension for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with water (5 x 1 L).

  • Dry the product to yield this compound as an orange solid (187.2 g, 94% yield).[4]

Diagram of the Synthetic Pathway:

Synthesis_of_2_Bromo_4_methyl_6_nitroaniline reactant1 4-Methyl-2-nitroaniline product This compound reactant1->product 1. Add Bromine 2. Stir reactant2 Bromine (Br₂) reactant2->product solvent Glacial Acetic Acid solvent->product

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s).[4]

  • Mass Spectrometry: GC-MS and Vapor Phase IR spectra are available for this compound.[5]

Applications and Research Interest

This compound is a valuable intermediate in organic synthesis. Its functional groups—amine, bromo, and nitro—offer multiple reaction sites for building more complex molecules. While specific, large-scale industrial applications are not widely documented, it holds potential in the following areas:

  • Dye Synthesis: As a substituted aniline, it is a potential precursor for the synthesis of azo dyes and other colorants. The bromo and nitro groups can act as auxochromes, modifying the color and properties of the final dye molecule.

  • Pharmaceutical and Agrochemical Research: The nitroaniline scaffold is present in numerous biologically active compounds. This compound can serve as a starting material for the synthesis of novel therapeutic agents and pesticides.

  • Materials Science: The "push-pull" electronic nature of the molecule (electron-donating amino and methyl groups and electron-withdrawing nitro and bromo groups) makes it an interesting candidate for the development of nonlinear optical (NLO) materials.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Codes: Xi (Irritant).[4]

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound, a product of the rich legacy of aniline chemistry, is a versatile chemical intermediate with significant potential in various fields of research and development. While its historical origins are not pinpointed to a specific discovery, its synthesis and properties are well-understood. This guide provides the necessary technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
  • TRC. (2017, May 10). Aniline. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved January 10, 2026, from [Link]

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Unlocking the Potential of 2-Bromo-4-methyl-6-nitroaniline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of chemical synthesis and drug discovery, the strategic value of a starting material is often dictated by the versatility of its functional groups. 2-Bromo-4-methyl-6-nitroaniline, a seemingly unassuming molecule, presents itself as a rich scaffold for innovation. Its unique arrangement of a nucleophilic amine, an electron-withdrawing nitro group, a modifiable bromine atom, and a directing methyl group on an aromatic ring offers a confluence of reactivity. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the untapped research potential of this compound. We will move beyond its identity as a mere chemical intermediate to illuminate its promise in medicinal chemistry, materials science, and advanced organic synthesis.

The core of this molecule's potential lies in the orthogonal reactivity of its substituents. The amino group serves as a prime site for derivatization or as a directing group. The nitro group, a strong electron-withdrawing moiety, not only influences the aromatic system's electronics but can also be reduced to an amine, opening pathways to complex heterocyclic systems.[1][2] The bromine atom is a versatile handle for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.[1][3] Finally, the methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of derivative compounds. This guide will delve into these features, presenting a scientifically grounded rationale for prospective research endeavors.

I. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The architecture of this compound makes it an intriguing starting point for the synthesis of novel bioactive molecules. The substituted aniline motif is a well-established pharmacophore present in numerous approved drugs.[4]

A. Synthesis of Heterocyclic Compounds with Therapeutic Potential

The juxtaposition of an amino and a nitro group on the same aromatic ring is a classic precursor for the synthesis of various heterocyclic systems, many of which form the core of medicinally important compounds.[5] A primary research avenue is the reductive cyclization of this compound to form benzimidazoles, a privileged scaffold in drug discovery with a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1]

Experimental Protocol: Synthesis of a 7-Bromo-5-methyl-1H-benzimidazole derivative

This protocol outlines a two-step synthesis of a novel benzimidazole derivative from this compound.

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diamine by column chromatography.

Step 2: Cyclization to the Benzimidazole

  • Reaction Setup: Dissolve the synthesized diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an aldehyde or carboxylic acid derivative (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours, again monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure benzimidazole derivative.

The resulting 7-bromo-5-methyl-1H-benzimidazole can then be further functionalized at the bromine position using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of compounds for biological screening.

B. A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The bromoaniline moiety, in particular, has been explored in the design of potent tyrosine kinase inhibitors.[6] this compound can serve as a precursor to novel kinase inhibitor scaffolds. Following the reduction of the nitro group, the resulting diamine can be elaborated into various heterocyclic cores known to possess kinase inhibitory activity, such as quinazolines or pyrrolo[2,3-d]pyrimidines.[6]

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound B Reduction of Nitro Group (e.g., Fe/HCl) A->B C 3-Bromo-5-methylbenzene-1,2-diamine B->C D Cyclocondensation with α-ketoester or equivalent C->D E Substituted Quinoxaline Core D->E F Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) E->F G Library of Potential Kinase Inhibitors F->G G A This compound (or its reduced form) B Polymerization (e.g., oxidative coupling, polycondensation) A->B C Bromine-functionalized Polymer B->C D Post-polymerization Modification (e.g., Suzuki, Heck coupling) C->D E Novel Functional Polymer with Tunable Properties D->E

Caption: Pathway to functional polymers.

III. A Versatile Intermediate in Organic Synthesis

Beyond specific applications, the inherent reactivity of this compound makes it a valuable building block for accessing a wide range of complex organic molecules. The bromine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Table of Potential Cross-Coupling Reactions

Reaction Coupling Partner Resulting Structure Potential Application
Suzuki Coupling Aryl or vinyl boronic acid/esterBiaryl or styrenyl derivativeOLEDs, pharmaceuticals
Sonogashira Coupling Terminal alkyneAryl-alkyneMolecular wires, drug scaffolds
Heck Coupling AlkeneSubstituted alkeneAgrochemicals, natural product synthesis
Buchwald-Hartwig Amination AmineDi- or tri-substituted anilineLigand synthesis, pharmaceuticals
Stille Coupling OrganostannaneBiaryl or vinyl derivativeComplex molecule synthesis

Conclusion

This compound is more than a simple catalog chemical; it is a molecule rich with potential, awaiting exploration. Its multifunctional nature provides a robust platform for innovation in medicinal chemistry, materials science, and synthetic methodology. The strategic combination of its reactive sites allows for the construction of complex and diverse molecular architectures. This guide has outlined several promising research avenues, complete with the scientific rationale and exemplary protocols, to inspire and facilitate the investigation of this versatile compound. The true potential of this compound will be realized by the researchers who take up the challenge of unlocking its synthetic possibilities.

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  • Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. ResearchGate. (URL: [Link])

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  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. (URL: [Link])

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. (URL: [Link])

  • Synthesis and characterization of substituted poly(anilines). Scilit. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. (URL: [Link])

  • Synthesis of the substituted anilines a. ResearchGate. (URL: [Link])

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. (URL: [Link])

  • 2-Bromo-4-nitroaniline. ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a key intermediate in various synthetic applications. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure its safe handling, storage, and disposal in a research and development setting. The information is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and experimental integrity.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine. The presence of a nitro group, a bromine atom, and an amine group on the benzene ring dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Chemical Formula C₇H₇BrN₂O₂PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1]
CAS Number 827-24-7Aaron-chem[2], PubChem[1]
Appearance Orange solidChemicalBook[3]
Melting Point Data not consistently available; related isomers melt in the range of 143-179°CSigma-Aldrich[4], Biosynth
Boiling Point Data not available
Solubility Insoluble in waterFisher Scientific[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal understanding of its potential dangers.

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Note: Based on data for closely related isomers like 4-Bromo-2-methyl-6-nitroaniline and other nitroanilines, this compound may also be harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[6][7][8] Professionals should handle it with the assumption of higher toxicity.

Core Directive for Safe Handling and Exposure Control

The primary directive when working with this compound is the prevention of direct contact and inhalation . This is achieved through a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, minimizing the potential for human error.

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound in solid or solution form must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and serves to control exposure via inhalation of dust or vapors.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, but it is the last line of defense. Its effectiveness is contingent on proper selection, use, and maintenance.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[9]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. Double-gloving is a best practice when handling acutely toxic compounds.[9] Gloves must be inspected for integrity before use and changed immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory to protect against skin contact.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or higher should be used.[4]

Experimental Workflow: From Benchtop to Quench

This section details a self-validating protocol for handling this compound in a typical synthetic organic chemistry workflow.

Experimental_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling (Inside Fume Hood) cluster_Reaction Reaction cluster_Cleanup Cleanup & Disposal Prep Don PPE (Double Gloves, Goggles, Lab Coat) VerifyHood Verify Fume Hood Functionality Prep->VerifyHood 1. Safety First Weigh Weigh Solid Compound VerifyHood->Weigh 2. Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer 3. Careful Transfer Solvate Add Solvent Transfer->Solvate 4. Dissolution React Conduct Reaction (Closed/Vented System) Solvate->React 5. Synthesis Quench Quench Reaction (If necessary) React->Quench 6. Workup Start Waste Dispose of Waste in Labeled Halogenated Organic Waste Container Quench->Waste 7. Segregate Waste Decontaminate Decontaminate Glassware & Work Surfaces Waste->Decontaminate 8. Clean Area Doff Doff PPE & Wash Hands Decontaminate->Doff 9. Final Step Spill_Response_Workflow cluster_Initial Initial Response cluster_Containment Containment & Cleanup (with proper PPE) cluster_Disposal Disposal Alert Alert personnel in the immediate area Evacuate Evacuate the area if necessary Alert->Evacuate Ventilate Ensure adequate ventilation (Fume Hood) Evacuate->Ventilate Assess situation Contain Contain the spill with an inert absorbent (e.g., vermiculite, sand) Ventilate->Contain Control spread Collect Carefully sweep or scoop up the material Contain->Collect Containerize Place in a sealed, labeled container for hazardous waste Collect->Containerize Package waste Decontaminate Clean the spill area with a suitable solvent and then soap and water Containerize->Decontaminate Report Report the incident to the Chemical Hygiene Officer Decontaminate->Report

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-4-methyl-6-nitroaniline from p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty organic compounds. Its specific substitution pattern, featuring bromo, methyl, and nitro groups on the aniline core, makes it a versatile building block for introducing these functionalities into larger molecules. This guide provides a detailed, four-step synthetic protocol starting from the readily available p-toluidine.

The synthetic strategy is designed to control the regioselectivity of the electrophilic aromatic substitution reactions. Direct nitration and bromination of p-toluidine would lead to a mixture of products and potential oxidation of the amino group.[1] Therefore, a protecting group strategy is employed. The amino group of p-toluidine is first protected by acetylation, which moderates its activating effect and directs subsequent substitutions. The acetylated intermediate is then subjected to nitration followed by bromination. The directing effects of the methyl and acetamido groups guide the incoming electrophiles to the desired positions. Finally, the acetyl protecting group is removed by hydrolysis to yield the target molecule, this compound.

This document provides detailed, step-by-step protocols, explains the rationale behind the experimental choices, and includes safety precautions necessary for handling the reagents involved.

Overall Synthetic Workflow

The synthesis of this compound from p-toluidine is a four-step process. The overall workflow is illustrated in the diagram below.

Synthetic Workflow p_toluidine p-Toluidine acetanilide N-(4-methylphenyl)acetamide p_toluidine->acetanilide Step 1: Acetylation nitro_acetanilide N-(4-methyl-2-nitrophenyl)acetamide acetanilide->nitro_acetanilide Step 2: Nitration bromo_nitro_acetanilide N-(2-bromo-4-methyl-6-nitrophenyl)acetamide nitro_acetanilide->bromo_nitro_acetanilide Step 3: Bromination final_product This compound bromo_nitro_acetanilide->final_product Step 4: Hydrolysis

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

PART 1: Acetylation of p-Toluidine

Objective: To protect the amino group of p-toluidine by converting it to an acetamido group, forming N-(4-methylphenyl)acetamide. This moderates the reactivity of the aromatic ring and prevents oxidation of the amino group in subsequent steps.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluidine107.1510.7 g0.1
Acetic Anhydride102.0912.2 mL (13.2 g)0.13
Concentrated HCl36.4610 mL-
Sodium Acetate82.0316.4 g0.2
Water18.02As needed-

Protocol:

  • In a 500 mL Erlenmeyer flask, dissolve 10.7 g of p-toluidine in 300 mL of water and 10 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution.[2]

  • In a separate beaker, prepare a solution of 16.4 g of sodium acetate in 50 mL of water.

  • To the warm p-toluidine hydrochloride solution (around 50°C), add 12.2 mL of acetic anhydride with rapid stirring.

  • Immediately add the sodium acetate solution to the mixture. The sodium acetate acts as a base to deprotonate the p-toluidinium ion, allowing it to react with the acetic anhydride.[2]

  • Stir the mixture vigorously and cool it in an ice bath. The N-(4-methylphenyl)acetamide product will precipitate as a white solid.[2]

  • Collect the solid product by vacuum filtration and wash it with three portions of cold water to remove any unreacted starting materials and salts.[3]

  • Dry the product in a desiccator or a vacuum oven at low heat. The expected yield is typically high.

PART 2: Nitration of N-(4-methylphenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring of N-(4-methylphenyl)acetamide. The acetamido group is an ortho, para-director, and the methyl group is also an ortho, para-director. The nitration will primarily occur at the ortho position to the acetamido group due to steric hindrance from the methyl group at the para position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-methylphenyl)acetamide149.1910.0 g0.067
Concentrated Sulfuric Acid98.0820 mL-
Concentrated Nitric Acid63.015 mL-

Protocol:

  • In a 250 mL flask, carefully add 10.0 g of dry N-(4-methylphenyl)acetamide to 20 mL of concentrated sulfuric acid with stirring. Cool the mixture in an ice bath to 0-5 °C.[4]

  • In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the suspension of N-(4-methylphenyl)acetamide over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4] Maintaining a low temperature is crucial to minimize oxidation and side reactions.[4]

  • After the addition is complete, stir the reaction mixture for an additional hour while maintaining the low temperature.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The solid N-(4-methyl-2-nitrophenyl)acetamide will precipitate. Collect the product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product before proceeding to the next step.

PART 3: Bromination of N-(4-methyl-2-nitrophenyl)acetamide

Objective: To introduce a bromine atom onto the aromatic ring. The acetamido and methyl groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. The bromination is expected to occur at the position ortho to the acetamido group and meta to the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-methyl-2-nitrophenyl)acetamide194.199.7 g0.05
Glacial Acetic Acid60.0550 mL-
Bromine (Br₂)159.812.6 mL (8.0 g)0.05

Protocol:

  • Dissolve 9.7 g of N-(4-methyl-2-nitrophenyl)acetamide in 50 mL of glacial acetic acid in a 250 mL flask.

  • In a fume hood, carefully add 2.6 mL of bromine dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 250 mL of cold water with stirring.

  • A precipitate of N-(2-bromo-4-methyl-6-nitrophenyl)acetamide will form.

  • Collect the solid by vacuum filtration and wash it with cold water. To remove any unreacted bromine, wash the solid with a dilute solution of sodium bisulfite, followed by another wash with water.[5]

  • Dry the product thoroughly.

PART 4: Hydrolysis of N-(2-bromo-4-methyl-6-nitrophenyl)acetamide

Objective: To deprotect the amino group by hydrolyzing the acetamido group to yield the final product, this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-bromo-4-methyl-6-nitrophenyl)acetamide274.0810.0 g0.036
Concentrated Hydrochloric Acid36.4620 mL-
Water18.0240 mL-
Concentrated Ammonium Hydroxide35.05As needed-

Protocol:

  • Place 10.0 g of the moist N-(2-bromo-4-methyl-6-nitrophenyl)acetamide in a round-bottom flask.

  • Add 40 mL of water and 20 mL of concentrated hydrochloric acid.[6]

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.[7]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Pour the cooled mixture into a beaker containing 200 mL of ice water.

  • Carefully neutralize the solution by adding concentrated ammonium hydroxide until the mixture is basic. This will precipitate the free amine.[6]

  • Collect the solid this compound by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to obtain a pure product.

  • Dry the final product and determine its melting point and yield.

Reaction Mechanisms

The key transformations in this synthesis involve electrophilic aromatic substitution (EAS). The mechanisms for nitration and bromination are outlined below.

Nitration Mechanism

The nitration of the protected p-toluidine proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from nitric acid and sulfuric acid.[8][9]

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ + H2O NO2+ + H2O H2NO3+->NO2+ + H2O - HSO4- Benzene_Ring N-(4-methylphenyl)acetamide Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene_Ring->Arenium_Ion + NO2+ Product N-(4-methyl-2-nitrophenyl)acetamide Arenium_Ion->Product - H+

Caption: Mechanism of electrophilic aromatic nitration.

Bromination Mechanism

The bromination of the nitrated intermediate is also an electrophilic aromatic substitution. Bromine itself is not electrophilic enough to react with the deactivated ring, so a Lewis acid catalyst is often used.[10][11] In this protocol, glacial acetic acid can act as a polar solvent to help polarize the Br-Br bond.

Bromination Mechanism cluster_0 Electrophile Activation (Polarization) cluster_1 Electrophilic Attack cluster_2 Deprotonation Br2 Br-Br Polarized_Br2 δ+Br-Brδ- Br2->Polarized_Br2 in Acetic Acid Aromatic_Ring N-(4-methyl-2-nitrophenyl)acetamide Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic_Ring->Sigma_Complex + Br+ Final_Product N-(2-bromo-4-methyl-6-nitrophenyl)acetamide Sigma_Complex->Final_Product - H+

Caption: Mechanism of electrophilic aromatic bromination.

Safety Precautions

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Have appropriate spill kits and safety equipment (eyewash station, safety shower) readily available.

Specific Reagent Handling:

  • Concentrated Acids (Sulfuric and Nitric): These are highly corrosive and strong oxidizing agents.[12][13] Avoid contact with skin and eyes.[12] When diluting, always add acid to water slowly, never the other way around.[14] Nitric acid can react violently with many organic compounds.[12]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with extreme caution. Avoid inhalation of vapors and contact with skin. Have a sodium thiosulfate solution available to neutralize any spills.

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin.

References

  • Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine.
  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • BenchChem. (n.d.). Technical Support Center: Direct Acylation of p-Toluidine.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
  • Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • BenchChem. (n.d.). Technical Support Center: Nitration of N-(o-tolyl)acetamide.
  • University of California, Berkeley. (n.d.). NITRIC ACID SAFETY.
  • Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
  • Sigma-Aldrich. (2024, September 8). Nitric acid - SAFETY DATA SHEET.
  • Chemistry For Everyone. (2025, August 13). What Are The Lab Safety Precautions For Nitric Acid? [Video]. YouTube.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanism of o-Toluidine Acetylation.
  • Journal of Chemical Education. (n.d.). Bromination of Acetanilide.
  • Allen. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?
  • NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide.
  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Chegg. (2017, May 25). What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline...
  • ChemicalBook. (n.d.). 2-BROMO-6-METHYL-4-NITROANILINE synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole.
  • Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid.
  • YouTube. (2021, November 25). How to Convert p-toluidine to 2-bromo-4-methylaniline |organic conversion 12th Chemistry.
  • Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline.
  • Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline.
  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide.
  • YouTube. (2020, October 19). Introduction to the Nitration of Acetanilide.
  • Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout) | PDF | Sulfuric Acid | Nitric Acid.
  • Scribd. (n.d.). Hydrolysis of p-Nitroacetanilide Analysis | PDF.
  • Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment | PDF.

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Laboratory preparation of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Abstract

This application note provides a comprehensive guide to the laboratory-scale synthesis of 2-Bromo-6-methyl-4-nitroaniline, a key intermediate in the development of pharmaceuticals and complex organic molecules. We present two robust, field-proven protocols for the regioselective bromination of 2-methyl-4-nitroaniline, leveraging either N-Bromosuccinimide (NBS) or elemental bromine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, detailed step-by-step procedures, safety considerations, and characterization data. The causality behind experimental choices is explained to ensure procedural fidelity and successful replication.

Note on Nomenclature: The target compound, 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9), is an important substituted aniline. This guide focuses on its most reliable synthesis via the bromination of 2-methyl-4-nitroaniline. The naming and numbering are based on established chemical literature to ensure clarity.[1]

Synthetic Strategy and Mechanistic Rationale

The preparation of the target molecule is achieved via electrophilic aromatic substitution. The chosen precursor, 2-methyl-4-nitroaniline, possesses three substituents with distinct electronic effects that synergistically direct the incoming electrophile (Br⁺) to the desired position.

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group.

In the 2-methyl-4-nitroaniline substrate, the C6 position is ortho to the strongly activating amino group and meta to the deactivating nitro group. This convergence of directing effects makes the C6 position the most electronically favorable site for bromination, leading to a highly regioselective reaction and minimizing the formation of unwanted isomers.[2] Alternative multi-step syntheses involving nitration of a bromo-aniline precursor are often more complex and can lead to oxidation byproducts or require protecting group strategies.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of all chemicals is critical for safe and effective execution.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15Yellow to orange solid130-133
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White to off-white solid175-180
Bromine (Br₂)Br₂159.81Reddish-brown fuming liquid-7.2
2-Bromo-6-methyl-4-nitroanilineC₇H₇BrN₂O₂231.05Yellow solid178-179[1]
Table 2: Hazard and Safety Information
ChemicalHazard Statements (GHS)Precautionary Statements (GHS)
2-Methyl-4-nitroanilineH302, H311+H331, H373, H410: Harmful if swallowed. Toxic in contact with skin or if inhaled. May cause damage to organs through prolonged exposure. Very toxic to aquatic life.P260, P273, P280, P301+P312, P302+P352, P304+P340, P501
N-BromosuccinimideH314: Causes severe skin burns and eye damage.P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
BromineH314, H330, H400: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.P260, P273, P280, P304+P340, P310, P403+P233
Acetic AcidH226, H314: Flammable liquid and vapor. Causes severe skin burns and eye damage.P210, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
2-Bromo-6-methyl-4-nitroanilineH302, H312, H332, H315, H319: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]P261, P264, P280, P302+P352+P312, P304+P340+P312[4]

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.[4][5][6] All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Two effective methods for the synthesis are detailed below. Method A is generally preferred for its milder conditions and use of a solid brominating agent, which is easier to handle than liquid bromine.

Method A: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established literature procedures demonstrating high efficiency and yield.[1]

Materials and Reagents:

  • 2-Methyl-4-nitroaniline (2.0 g, 13.2 mmol)

  • N-Bromosuccinimide (NBS) (2.8 g, 15.8 mmol, 1.2 eq)

  • Acetonitrile (40 mL)

  • Dichloromethane (50 mL)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Eluent: n-Hexane/Ethyl Acetate (4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-nitroaniline (2.0 g) and acetonitrile (40 mL).

  • Dissolution: Heat the mixture to 60 °C with stirring to dissolve the starting material completely.

  • Addition of NBS: Once dissolved, add N-Bromosuccinimide (2.8 g) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: n-Hexane/Ethyl Acetate, 5:1).

  • Work-up (Cooling & Concentration): After 3 hours, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): Dilute the resulting residue with dichloromethane (50 mL). Transfer the solution to a separatory funnel.

  • Work-up (Washing): Wash the organic phase sequentially with 2.5 M NaOH solution (2 x 20 mL) and then with saturated brine (1 x 20 mL). The basic wash removes any succinimide byproduct.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a 4:1 n-hexane/ethyl acetate eluent system to afford the pure product as a yellow solid.[1]

Method B: Bromination using Elemental Bromine

This classic method is also highly effective but requires greater caution due to the hazardous nature of elemental bromine.[1]

Materials and Reagents:

  • 2-Methyl-4-nitroaniline (10.0 g, 65.7 mmol)

  • Glacial Acetic Acid (100 mL)

  • Bromine (3.4 mL, 66.0 mmol, 1.0 eq)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-methyl-4-nitroaniline (10.0 g) in glacial acetic acid (100 mL) at room temperature (approx. 20 °C) with vigorous stirring.

  • Addition of Bromine: Add bromine (3.4 mL) dropwise to the suspension over a period of 40 minutes. Use a dropping funnel for controlled addition. The reaction is exothermic; maintain the temperature at 20 °C using a water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at 20 °C for an additional 30 minutes.

  • Precipitation and Isolation: Add deionized water (100 mL) to the reaction mixture. A precipitate will form.

  • Filtration and Drying: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Dry the collected solid in a vacuum oven at 80 °C for 6 hours to yield the final product.[1]

Visualization of Workflow

Overall Synthetic Scheme

reactant 2-Methyl-4-nitroaniline product 2-Bromo-6-methyl-4-nitroaniline reactant->product  Brominating Agent (NBS or Br₂)  Solvent (Acetonitrile or Acetic Acid)

Caption: Reaction scheme for the synthesis of 2-Bromo-6-methyl-4-nitroaniline.

Experimental Workflow (Method A)

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification dissolve 1. Dissolve Reactant in Acetonitrile (60°C) add_nbs 2. Add NBS dissolve->add_nbs reflux 3. Reflux (3h) add_nbs->reflux concentrate 4. Concentrate reflux->concentrate extract 5. Extract with CH₂Cl₂ concentrate->extract wash 6. Wash (NaOH, Brine) extract->wash dry 7. Dry & Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Step-by-step workflow for the NBS-mediated synthesis protocol.

Results and Characterization

The successful synthesis yields a yellow crystalline solid. The following data are representative of a successful reaction following Method A.

Table 3: Summary of Quantitative and Analytical Data
ParameterValueSource
Starting Material 2-Methyl-4-nitroaniline-
Brominating Agent N-Bromosuccinimide (NBS)-
Yield 91%[1]
Appearance Yellow Solid[1]
Melting Point 178-179 °C[1]
TLC Rf Value 0.40 (5:1 n-Hexane/Ethyl Acetate)[1]
¹H NMR (DMSO-d₆) δ 8.15 (d, 1H), 7.93 (d, 1H), 6.53 (s, 2H, -NH₂), 2.23 (s, 3H, -CH₃)[1]
Mass Spec (ESI) m/z: 228.5 [M-H]⁻[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC until starting material is consumed. Ensure reflux temperature is maintained.
Loss of product during work-up.Ensure pH is basic during NaOH wash to remove acidic byproducts, but avoid overly harsh conditions. Be careful during extractions.
Impure Product Presence of starting material.Ensure sufficient equivalents of the brominating agent are used (1.1-1.2 eq). Optimize column chromatography separation.
(Multiple spots on TLC)Formation of dibrominated byproduct.Use fewer equivalents of the brominating agent (closer to 1.0 eq). Ensure controlled, slow addition of bromine in Method B.
Residual solvent or byproducts.Ensure product is thoroughly dried under vacuum. If purification by chromatography is insufficient, recrystallization from ethanol may be effective.[7]

References

  • Amines. NCERT. [Link]

  • PREPARATION OF 2,4,6, TRIBROMO ANILINE. YouTube. [Link]

  • 16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]

  • 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. [Link]

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Application Note and Protocol: High-Purity Isolation of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Bromo-4-methyl-6-nitroaniline, a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyestuffs. The strategic placement of the bromo, methyl, and nitro functionalities on the aniline scaffold makes it a versatile building block, but also necessitates robust purification strategies to remove synthetic byproducts and ensure downstream success.[1] This document outlines two primary laboratory-scale purification techniques: recrystallization and silica gel column chromatography. It provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers guidance for assessing purity. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their research and development activities.

Introduction and Physicochemical Profile

This compound (C₇H₇BrN₂O₂) is an orange solid organic compound.[2] Understanding its fundamental physicochemical properties is critical for the rational design of effective purification protocols. The interplay between the electron-withdrawing nitro group, the halogen atom, and the electron-donating amino and methyl groups dictates its solubility, polarity, and thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 827-24-7ChemicalBook[2]
Molecular Formula C₇H₇BrN₂O₂PubChem[3]
Molecular Weight 231.05 g/mol PubChem[3]
Appearance Orange solidChemicalBook[2]
Melting Point 64-66 °CChemicalBook[2]
Boiling Point (Predicted) 329.1±37.0 °CChemicalBook[2]

Understanding Potential Impurities

The most common synthetic route to this compound involves the bromination of 4-methyl-2-nitroaniline with bromine in glacial acetic acid.[2] Based on this reaction, several process-related impurities may be present in the crude product:

  • Unreacted Starting Material: Residual 4-methyl-2-nitroaniline.

  • Isomeric Byproducts: Incorrect positioning of the bromine atom can lead to isomers such as 4-bromo-2-methyl-6-nitroaniline.

  • Over-brominated Products: Although less common under controlled conditions, dibrominated species could potentially form.

  • Residual Solvents and Reagents: Traces of acetic acid and bromine.

Effective purification strategies must be capable of selectively removing these structurally similar compounds.

Purification Strategy Overview

The choice between recrystallization and chromatography depends on the impurity profile and the desired final purity. Recrystallization is an effective technique for removing small amounts of impurities from a largely pure solid, while chromatography offers superior separation for complex mixtures or when isomers are present in significant quantities.

Purification_Workflow Crude Crude this compound Recrystallization Technique 1: Recrystallization Crude->Recrystallization For relatively pure solids (removes minor impurities) Chromatography Technique 2: Column Chromatography Crude->Chromatography For complex mixtures or isomeric separation Purity_Analysis Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product High-Purity Product (>98%) Purity_Analysis->Pure_Product Recrystallization_Process cluster_steps Recrystallization Workflow A 1. Dissolve Crude in Hot Ethanol B 2. Hot Filtration (if needed) A->B Optional C 3. Slow Cooling & Crystallization A->C B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration & Washing D->E F 6. Drying E->F G Pure Crystals F->G

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Silica Gel Column Chromatography

For crude materials with significant amounts of impurities or closely related isomers, flash column chromatography provides a more powerful separation method. The choice of stationary and mobile phases is critical.

Stationary and Mobile Phase Selection
  • Stationary Phase: Standard silica gel (SiO₂) is typically effective. However, because anilines are basic, they can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential yield loss. [4]If this is observed, an amine-bonded silica phase can be used to create a more alkaline environment, improving peak shape and separation. [5][6]* Mobile Phase (Eluent): A non-polar/polar solvent system is used. For compounds of moderate polarity like this compound, a mixture of n-hexane and ethyl acetate is an excellent starting point. A synthesis of the related 2-bromo-6-methyl-4-nitroaniline successfully used a 4:1 n-hexane/ethyl acetate mixture. [7]

Step-by-Step Protocol
  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various ratios of n-hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will provide a retention factor (Rƒ) for the desired product of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or pure n-hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Start with a less polar mixture (e.g., higher hexane content) and gradually increase the polarity (increase ethyl acetate content) if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product must be verified.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess purity. A pure compound should appear as a single spot. [8]* High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with an acetonitrile/water mobile phase is a good starting point for method development. [8]* Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of impurities with distinct proton signals. The published ¹H NMR data for this compound is: (CDCl₃) δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s). [2]* Melting Point: A sharp melting point range close to the literature value (64-66 °C) is a strong indicator of high purity. [2]

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Recrystallization from ethanol or glacial acetic acid is suitable for removing minor impurities from an already substantially pure product. For more complex mixtures containing isomeric byproducts, silica gel column chromatography with a hexane/ethyl acetate eluent system offers a robust and scalable solution. The protocols and principles outlined in this guide provide a solid foundation for researchers to obtain high-purity material essential for successful synthetic outcomes.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • ChemicalBook. 2-BROMO-6-METHYL-4-NITROANILINE synthesis.
  • BenchChem. (2025).
  • PubChem. 2-Bromo-4,6-dinitroaniline.
  • ChemicalBook. This compound CAS#: 827-24-7.
  • PubChem. This compound.
  • BenchChem. (2025).
  • ChemicalBook. 2-BROMO-6-NITROANILINE synthesis.
  • Biotage. (2023).
  • Biotage. (2023).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Biosynth. 2-Bromo-6-methyl-4-nitroaniline.
  • Benchchem. 2-Bromo-6-methyl-4-nitroaniline | High-Purity Reagent.

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Application Note: A Protocol for the Recrystallization of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Bromo-4-methyl-6-nitroaniline via single-solvent recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure both procedural success and a foundational understanding of the technique. The protocol covers solvent selection, the recrystallization process, and methods for assessing the purity of the final product.

Introduction and Principle of Recrystallization

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is critical, as impurities can lead to unwanted side reactions, lower yields, and compromised activity in downstream applications.

Recrystallization is a purification technique predicated on the principle that the solubility of most solid compounds increases with temperature.[2] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[3] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[4] The highly ordered structure of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[1] The purified crystals can then be isolated by filtration.[2]

Physicochemical Properties & Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics[1][5]:

  • High-Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

Properties of this compound:

  • Appearance: Light brown to orange solid[6]

  • Melting Point: 64-66 °C[6]

  • Structure: The molecule contains polar functional groups (nitro, amine) and a less polar substituted benzene ring. This suggests that moderately polar solvents would be suitable candidates.

Solvent Selection Strategy: Based on the "like dissolves like" principle, solvents with moderate polarity are a good starting point.[7] Ethanol is an excellent candidate for compounds like substituted nitroanilines.[8] It is moderately polar, readily available, has a suitable boiling point (78 °C), and is volatile enough for easy removal. For this protocol, 95% Ethanol is selected as the primary recrystallization solvent.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volume may be necessary depending on the initial purity of the sample.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Watch glass

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

  • Melting point apparatus

Step-by-Step Procedure

Step 1: Dissolution of the Crude Solid

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.

  • Add approximately 20-25 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with constant stirring.

  • Add more hot 95% ethanol in small portions (1-2 mL at a time) from a separate heated beaker until the solid just dissolves. The goal is to use the minimum amount of hot solvent required to form a saturated solution.[3][4]

    • Rationale: Using the minimum volume of solvent is crucial for maximizing the recovery yield. If too much solvent is used, the solution may not become saturated upon cooling, and a significant amount of the product will remain dissolved.[9][10]

Step 2: Decolorization and Hot Filtration (Optional) This step is necessary if the hot solution is highly colored due to impurities or if insoluble solid impurities are present.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount (tip of a spatula) of activated charcoal to the hot solution to adsorb colored impurities.[11]

  • Reheat the solution to a gentle boil for a few minutes.

  • Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.[12] Place a small amount of solvent in the receiving flask and heat it on the hot plate to ensure the apparatus remains hot.

  • Quickly pour the hot mixture through the fluted filter paper.[13]

    • Rationale: This step must be performed quickly, and the apparatus kept hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[12][14] A stemless funnel is used to minimize the surface area where premature crystallization can occur.[14]

Step 3: Crystallization

  • Cover the flask containing the clear, hot filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice, undermining the purification process.[3][10]

  • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield.[8]

    • Rationale: The solubility of the compound decreases further at lower temperatures, causing more of the product to crystallize out of the solution.[9]

Step 4: Isolation and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]

  • Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol (2 x 5 mL).

    • Rationale: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using ice-cold solvent minimizes the re-dissolving and loss of the purified product.[3][9]

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

Step 5: Drying

  • Transfer the crystals from the funnel to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) can be used until a constant weight is achieved.

    • Rationale: Complete removal of the solvent is necessary for accurate yield calculation and melting point determination. Residual solvent can act as an impurity, depressing and broadening the melting point range.[9][15]

Workflow Diagram

Caption: Workflow for the recrystallization of this compound.

Data Summary and Purity Assessment

Quantitative Parameters
ParameterValue/DescriptionRationale
Crude Sample Mass 5.0 gStarting amount for the protocol.
Recrystallization Solvent 95% EthanolChosen based on polarity and solubility properties.
Approx. Solvent Volume 25-40 mLVaries based on impurity level; use the minimum hot volume.
Cooling Method Slow cooling to RT, then ice bathPromotes pure crystal growth and maximizes yield.[3]
Washing Solvent Ice-cold 95% EthanolRemoves mother liquor without significant product loss.[9]
Expected Appearance Orange to yellow crystalline solidThe pure compound is an orange solid.[6]
Literature Melting Point 64-66 °CTarget range for the purified product.[6]
Purity Assessment

The success of the recrystallization is determined by assessing the purity of the dried crystals.

  • Melting Point Analysis: This is the most common and immediate method to assess purity. A pure compound will have a sharp melting point range (typically ≤ 1 °C) that corresponds closely to the literature value.[16] Impurities tend to depress the melting point and broaden the range.[15]

    • Carefully pack a small sample of the dried crystals into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

    • Compare the observed range to the crude material's melting point and the literature value (64-66 °C). A narrower, higher range indicates successful purification.[17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Solid does not dissolve. Insufficient solvent.Add more hot solvent in small increments until the solid dissolves.[3]
No crystals form upon cooling. Too much solvent was used; solution is not saturated.[18] / Supersaturation.[9]Boil off some of the solvent to concentrate the solution and try cooling again.[10][19] / Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[14][18]
"Oiling out" occurs. The boiling point of the solvent is higher than the melting point of the solute, or high impurity concentration.[14][19]Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[18]
Low recovery yield. Too much solvent was used. / Premature crystallization during hot filtration. / Crystals were washed with warm solvent.Use the minimum amount of hot solvent.[9] / Ensure the filtration apparatus is pre-heated.[14] / Always use ice-cold solvent for washing.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound and ethanol in a well-ventilated fume hood.[20][21]

  • Handling: Nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[22][23][24] Avoid creating dust.[21]

  • Fire Safety: Ethanol is a flammable liquid. Keep it away from open flames and sparks. Heat using a steam bath or a heating mantle on a hot plate, not direct flame.

  • Disposal: Dispose of all chemical waste, including the mother liquor, according to institutional and local regulations.

References

  • CUNY. (n.d.). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 124, Organic Chemistry Laboratory Manual. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. RSC Education. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-dinitroaniline. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Williamson, K. L. (1984). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 11: Recrystallisation and Melting Point Determination. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Barnard College. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Brainly. (2023, October 4). Complete the following paragraph describing the selection of an appropriate solvent for. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, March 31). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Finetech Industry Limited. (2022, September 2). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-4-nitroaniline. PubChem. Retrieved from [Link]

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Application Notes and Protocols: 2-Bromo-4-methyl-6-nitroaniline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique molecular architecture, featuring four distinct and strategically positioned functional groups—an amine, a bromine atom, a methyl group, and a nitro group—offers a rich platform for a multitude of chemical transformations. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro and bromo groups creates a unique electronic and steric environment, enabling selective and diverse reactivity.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions and the synthesis of high-value heterocyclic scaffolds. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and execution.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for safe handling and effective experimental planning.

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2]
CAS Number 827-24-7[2]
Appearance Orange solid[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Core Synthetic Applications

The strategic arrangement of functional groups on the aniline ring allows for a diverse range of synthetic manipulations. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions. Concurrently, the nitro and amino groups are precursors for the construction of essential nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.

cluster_0 This compound cluster_1 Key Reactive Sites cluster_2 Primary Transformations cluster_3 Resulting Scaffolds A This compound B Bromo Group (-Br) A->B Site for C-C & C-N bond formation C Nitro Group (-NO2) A->C Precursor for cyclization D Amino Group (-NH2) A->D Directs cyclization E Palladium-Catalyzed Cross-Coupling B->E F Reduction & Cyclization C->F D->F G Bi-aryl & Arylamine Derivatives E->G H Benzimidazole Heterocycles F->H

Caption: Key reactive sites and synthetic transformations of this compound.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, and this compound is an excellent substrate for these transformations. The carbon-bromine bond provides a reliable reaction site for the oxidative addition step in the catalytic cycle.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron species with an organohalide.[4][5] This reaction is fundamental in synthesizing bi-aryl compounds, which are common motifs in pharmaceuticals and functional materials. A ligand-free system using Pd(OAc)₂ has been shown to be effective for similar substrates, offering a simplified and efficient protocol.[6][7]

Protocol 1: Synthesis of 2-Aryl-4-methyl-6-nitroaniline via Suzuki-Miyaura Coupling

Principle: This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] A base is required to activate the boronic acid for the transmetalation step.[8]

Reagents & Stoichiometry:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound231.051.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.010.01
Potassium Carbonate (K₂CO₃)138.213.03.0
N,N-Dimethylformamide (DMF)73.09-10 parts
Water (degassed)18.02-1 part

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.01 mmol).

  • Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) and degassed water in a 10:1 ratio by volume (e.g., 5.0 mL DMF, 0.5 mL water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed (typically 8-16 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-methyl-6-nitroaniline product.

Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood. DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[9][10] This reaction couples an aryl halide with a primary or secondary amine, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution fail.[9][11]

Protocol 2: Synthesis of N-Aryl-4-methyl-6-nitro-1,2-benzenediamine Derivatives

Principle: This reaction involves the palladium-catalyzed coupling of this compound with a desired amine. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[11]

Reagents & Stoichiometry:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound231.051.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.720.010.01
XantPhos578.680.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)92.14-5 mL

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XantPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Atmosphere Control: Seal the tube and ensure the headspace is filled with an inert gas.

  • Reaction Execution: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired N-substituted product.

Safety Precautions: Sodium tert-butoxide is a strong, moisture-sensitive base. Palladium catalysts and phosphine ligands should be handled under inert conditions. Toluene is flammable and toxic. All operations must be performed in a well-ventilated fume hood.

Application 2: Synthesis of Benzimidazole Heterocycles

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[12][13] The synthesis typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile. This compound is an ideal precursor for this synthesis, as the nitro group can be selectively reduced to an amine, generating the required o-phenylenediamine in situ for subsequent cyclization.

A This compound B Step 1: Nitro Group Reduction A->B e.g., SnCl2·2H2O / HCl or Fe / NH4Cl C In situ generated 2-Bromo-4-methyl-1,6-phenylenediamine B->C D Step 2: Cyclization with One-Carbon Electrophile C->D e.g., Formic Acid or Aldehyde E 7-Bromo-5-methyl-1H-benzo[d]imidazole Derivative D->E

Caption: Workflow for the synthesis of a benzimidazole derivative from this compound.

Protocol 3: One-Pot Synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazole

Principle: This protocol employs a two-step, one-pot procedure. First, the nitro group of the starting material is reduced to an amine using a reducing agent like iron powder in the presence of an acid source.[14] Without isolation, the resulting diamine is then condensed with formic acid, which serves as the one-carbon source to form the imidazole ring.[15]

Reagents & Stoichiometry:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound231.051.01.0
Iron Powder (Fe)55.855.05.0
Ammonium Chloride (NH₄Cl)53.495.05.0
Ethanol46.07-10 mL
Water18.02-2 mL
Formic Acid (HCOOH)46.03-5 mL

Step-by-Step Methodology:

  • Reduction Setup: In a round-bottom flask, suspend this compound (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Reduction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The color of the solution should change from yellow/orange to a darker mixture, indicating the reduction of the nitro group.

  • Monitoring Reduction: Monitor the reduction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Cyclization Step: After complete reduction, cool the mixture slightly. Carefully filter the hot solution through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

  • Condensation: Transfer the filtrate to a clean round-bottom flask and add formic acid (5 mL).

  • Reaction Execution: Heat the resulting solution to reflux for 2-4 hours to facilitate the cyclization and formation of the benzimidazole ring.

  • Work-up: After cooling, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 7-Bromo-5-methyl-1H-benzo[d]imidazole.

Safety Precautions: The reduction reaction can be exothermic. Formic acid is corrosive and should be handled with care in a fume hood. The neutralization step with bicarbonate will produce CO₂ gas; ensure adequate venting.

References

  • This compound | C7H7BrN2O2 | CID 2775306. PubChem, National Center for Biotechnology Information. [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyl-6-nitroaniline. This substrate, a key building block in medicinal chemistry and materials science, presents unique challenges due to the electronic and steric effects of its substituents. This document elucidates the underlying mechanistic considerations, offers optimized, field-proven protocols, and presents quantitative data to guide researchers, scientists, and drug development professionals in successfully synthesizing novel biaryl structures. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific research needs.

Introduction: The Strategic Importance of Substituted Nitroanilines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable. The strategic coupling of substrates like this compound is of particular interest. The resulting 4-methyl-6-nitro-biphenyl-2-amine scaffold is a valuable intermediate, possessing multiple functional handles—the amino and nitro groups—that can be further elaborated to generate diverse molecular architectures for drug discovery programs and functional materials development.

However, the successful coupling of this compound is not trivial. The substrate is electronically deactivated by the potent electron-withdrawing nitro group ortho to the bromine atom, which can hinder the crucial oxidative addition step in the catalytic cycle. Furthermore, the presence of the free amino group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition. This guide addresses these challenges head-on, providing a framework for high-yield coupling through careful selection of catalysts, ligands, bases, and solvent systems.

Mechanistic Considerations: Navigating Electronic Deactivation and Steric Hindrance

The efficacy of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a Palladium(0) species. The key steps are: 1) Oxidative Addition of the aryl halide to the Pd(0) complex, 2) Transmetalation of the organic moiety from the boronic acid to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2]

For this compound, the interplay of its substituents significantly influences this cycle:

  • Oxidative Addition (Rate-Determining Step): The C-Br bond is activated for oxidative addition. However, the strong electron-withdrawing effect of the adjacent nitro group deactivates the aryl bromide, making this step more challenging than for electron-rich or neutral aryl bromides. Overcoming this hurdle often requires more reactive catalyst systems, higher temperatures, or the use of specialized, electron-rich and bulky phosphine ligands that promote the oxidative addition.[3]

  • The Role of the Amino Group: Unprotected anilines, particularly those with ortho-substituents, can be challenging substrates. The nitrogen's lone pair can coordinate to the palladium center, potentially leading to catalyst deactivation.[4] However, in many modern catalytic systems, particularly those employing bulky phosphine ligands, this inhibitory effect can be overcome, allowing for the direct coupling of unprotected anilines.[5]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid (or its boronate ester) to the arylpalladium(II) complex. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation process. The choice of base can significantly influence reaction rates and yields.

  • Reductive Elimination: This final step forms the desired biaryl product and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.

The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Product ArX Ar-X (this compound) Ar_prime_BOH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols & Data

Based on established procedures for structurally analogous compounds, such as 2,6-dibromo-4-nitroaniline, a robust and adaptable protocol for the Suzuki coupling of this compound is presented.[6][7] A ligand-free approach using Palladium(II) acetate has proven effective for similar electron-deficient systems and offers the advantages of lower cost and simpler reaction setup.

Ligand-Free Suzuki Coupling Protocol

This protocol is optimized for the coupling of this compound with a variety of arylboronic acids.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 231 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol, 414 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF and degassed water in a 9:1 or 10:1 ratio (e.g., 2.7 mL DMF, 0.3 mL water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS until consumption of the starting material (typically 8-16 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Survey of Reaction Conditions

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of a closely related substrate, 2,6-dibromo-4-nitroaniline, with various arylboronic acids.[6][7] These data serve as an excellent starting point for optimizing the reaction of this compound, where similar reactivity and yields can be anticipated.

EntryArylboronic AcidTemperature (°C)Time (h)Expected Yield (%)
14-Methylphenylboronic acid801290-95
2Phenylboronic acid801292-96
34-Methoxyphenylboronic acid801295-98
44-Fluorophenylboronic acid801293-95
52-Fluorophenylboronic acid801290-93
64-Chlorophenylboronic acid801288-92

Data adapted from protocols for 2,6-dibromo-4-nitroaniline, which is expected to have similar reactivity.[6][7]

Workflow Visualization

To ensure clarity and reproducibility, the experimental process can be visualized as a straightforward workflow.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Substrate, Boronic Acid, Pd(OAc)₂, K₂CO₃) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (DMF/H₂O) B->C D 4. Reaction (Heat at 80-100 °C, 8-16h) C->D E 5. Aqueous Workup (Dilute, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be necessary depending on the specific arylboronic acid used.

  • Low Yield or No Reaction:

    • Catalyst Activity: Ensure the palladium catalyst is not deactivated. Consider using a fresh batch.

    • Base Strength: For particularly challenging couplings, a stronger base such as K₃PO₄ or Cs₂CO₃ may improve yields.[3]

    • Temperature: A higher reaction temperature (e.g., 100-120 °C) may be required to overcome the activation energy for the oxidative addition step.

    • Ligand Addition: If the ligand-free system fails, the introduction of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically improve reactivity for electron-deficient aryl bromides.[3] This would necessitate re-optimization of the catalyst loading and reaction conditions.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecular scaffolds. By understanding the mechanistic nuances imposed by the substrate's electronic and steric properties, researchers can effectively implement the provided protocols. The ligand-free method offers a cost-effective and operationally simple starting point, which has demonstrated high efficacy for analogous systems. With careful attention to reaction setup and conditions, this protocol provides a reliable pathway to access a diverse range of 4-methyl-6-nitro-biphenyl-2-amine derivatives, paving the way for further discoveries in drug development and materials science.

References

  • RUA - Repositório da Universidade de Alicante. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Journal of Engineering & Processing Management. (2014). SYNTHESIS 4-NITRO-4'-BIPHENYL BY CROSS-COUPLING REACTION. Available at: [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • PubMed Central (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

Sources

Introduction: The Synthetic Versatility of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Bromo-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring an amine, a bromine atom, a methyl group, and a nitro group, offers multiple reaction sites, enabling a diverse range of chemical transformations. The interplay of the electron-donating amino group and the electron-withdrawing nitro group, combined with the sterically influential methyl and bromo substituents, dictates the molecule's reactivity and makes it a key building block for the synthesis of complex heterocyclic compounds, dyes, and pharmaceutical agents.

This guide provides a detailed exploration of the principal reaction mechanisms involving this compound. We will delve into its synthesis and the mechanistic underpinnings of its most significant transformations, including the Sandmeyer reaction, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and the Ullmann condensation. Each section combines theoretical principles with practical, field-proven protocols to offer a comprehensive resource for laboratory application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's properties is critical for its application. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 827-24-7[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
Appearance Light brown to orange solid[1]
Melting Point 64-66 °C[1]
Boiling Point 329.1±37.0 °C (Predicted)[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Spectroscopic data, such as ¹H NMR, provides confirmation of the structure: ¹H NMR (CDCl₃) δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s).[1] Further spectral information, including GC-MS and IR spectra, is also available.[2]

Part 1: Synthesis of this compound

The most common route for synthesizing this compound is through the electrophilic bromination of 4-methyl-2-nitroaniline. The existing amino and nitro groups on the aromatic ring direct the position of the incoming electrophile (bromine). The strongly activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group work in concert to favor substitution at the C6 position, which is ortho to the amine and meta to the nitro group.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start: 4-Methyl-2-nitroaniline suspend Suspend in Glacial Acetic Acid start->suspend add_br2 Slowly add Bromine (Br₂) at ambient temperature suspend->add_br2 stir Stir for 1 hour post-addition add_br2->stir precipitate Pour into Water to Precipitate Product stir->precipitate filter_wash Filter and Wash Solid with Water precipitate->filter_wash dry Dry to yield this compound filter_wash->dry

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1]

  • Dissolution: Suspend 4-methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel equipped with a magnetic stirrer.

  • Bromination: At ambient temperature, slowly add bromine (54 mL, 1.05 mol) to the suspension over a period of 1 hour.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent over-bromination or side reactions. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂.

  • Reaction Completion: Continue stirring the reaction mixture for an additional hour after the bromine addition is complete to ensure full conversion.

  • Precipitation: Pour the reaction solution into a large volume of water (7.5 L). The organic product is insoluble in water and will precipitate out.

    • Causality: This step effectively quenches the reaction and separates the product from the acetic acid and any unreacted bromine.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the solid product by filtration.

  • Purification: Wash the filtered solid thoroughly with water (5 x 1 L) to remove any residual acid and salts.

  • Drying: Dry the purified solid to obtain this compound as an orange solid (yields are typically high, around 94%).[1]

Part 2: Key Reaction Mechanisms and Protocols

The functional groups on this compound allow for several powerful synthetic transformations. The amino group can be converted into a diazonium salt for Sandmeyer reactions, while the bromo group is an excellent handle for modern cross-coupling chemistry.

The Sandmeyer Reaction: Substitution of the Amino Group

The Sandmeyer reaction is a cornerstone transformation that allows for the replacement of an aromatic amino group with a wide variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.[3][4] The reaction proceeds via an aryl diazonium salt intermediate.

The process occurs in two main stages: diazotization followed by a copper(I)-catalyzed radical substitution.[3][4]

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), to form a stable aryl diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

  • Radical-Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a Cu(II) species.[4][5] The aryl radical then reacts with the halide from the Cu(II) species to form the final aryl halide product and regenerate the Cu(I) catalyst.[3][4]

cluster_sandmeyer Sandmeyer Reaction Mechanism start This compound diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt [Ar-N₂]⁺ diazotization->diazonium set Single Electron Transfer (SET) diazonium->set + Cu(I)Br cu_cat Copper(I) Halide (e.g., CuBr) cu_cat->set radical Aryl Radical (Ar•) + N₂ + Cu(II)Br₂ set->radical product Final Product (e.g., 1,3-Dibromo-5-methyl-2-nitrobenzene) radical->product + Cu(II)Br₂ product->cu_cat - Cu(I)Br (regenerated)

Caption: The Sandmeyer reaction pathway.

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve this compound (1 eq.) in a mixture of concentrated sulfuric acid and water. While maintaining the low temperature, add a solution of sodium nitrite (1.1 eq.) in water dropwise. Stir for 30 minutes.

    • Causality: Low temperature is critical to prevent premature decomposition of the diazonium salt and the violent evolution of N₂ gas.

  • Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

  • Substitution: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous bubbling (N₂ evolution) should be observed.

    • Causality: The Cu(I) salt is the catalyst that initiates the radical mechanism for the substitution.[5][6]

  • Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7][8] For this compound, this allows for the introduction of various aryl or vinyl groups at the C2 position, replacing the bromine atom.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[8][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Substrate) ArBr->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R Boronic R-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for Suzuki coupling.

This protocol is based on general procedures for Suzuki couplings of bromo-nitroanilines.[12][13]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).[12]

    • Causality: The reaction must be run under an inert atmosphere (Argon or Nitrogen) to protect the sensitive Pd(0) catalyst from oxidation. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. The base is essential for the transmetalation step.[7]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like DMF/water or Dioxane/water.[12]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the required temperature (typically 80-100 °C) for several hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[14][15] It allows the bromine atom of this compound to be replaced by a primary or secondary amine, providing access to substituted diamine structures.

The mechanism shares similarities with the Suzuki coupling but is adapted for an amine nucleophile.[14]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the coordinated amine is deprotonated to form a palladium-amido complex.[14][16]

  • Reductive Elimination: This key step involves the formation of the new C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst.

cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Substrate) ArBr->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Deprotonation Amine Coordination & Deprotonation PdII_complex->Deprotonation Amine_Base R₂NH + Base Amine_Base->Deprotonation Amido_complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., sodium tert-butoxide).

    • Causality: The choice of ligand is critical and often depends on the steric and electronic properties of the substrates.[17] Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.[16] A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[14]

  • Reagent Addition: Add this compound (1 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

  • Solvent and Reaction: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane) and heat the mixture (typically 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Ullmann Condensation: Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-N, and C-S bonds.[18][19] While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, modern advancements with ligands have improved its scope and utility.[18][20]

The precise mechanism can vary, but a commonly proposed cycle for C-N coupling (Goldberg reaction) involves:[18][21]

  • Catalyst Activation: A Cu(I) salt (e.g., CuI, CuBr) coordinates with a ligand (if used) and reacts with the nucleophile (e.g., an amine) in the presence of a base to form a copper(I)-amido intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The Cu(III) intermediate reductively eliminates the coupled product (the new aryl amine), regenerating a Cu(I) species to continue the cycle.

cluster_ullmann Proposed Ullmann Condensation Cycle (C-N) CuI Cu(I)X Cu_Amide [Cu(I)-NR₂] CuI->Cu_Amide ArBr Ar-Br (Substrate) OxAdd Oxidative Addition ArBr->OxAdd CuIII_complex [Cu(III)(Ar)(NR₂)(X)] OxAdd->CuIII_complex Cu_Amide->OxAdd Amine_Base R₂NH + Base Amine_Base->Cu_Amide RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

  • Reaction Setup: Combine this compound (1 eq.), a phenol (1.5-2.0 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., phenanthroline, L-proline, optional but recommended), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) in a reaction vessel.

    • Causality: Ullmann reactions traditionally require stoichiometric copper, but catalytic amounts are now common, especially with the use of ligands that stabilize the copper intermediates and accelerate the reaction.[20] A strong base is needed to deprotonate the phenol.

  • Solvent and Reaction: Add a high-boiling polar solvent such as DMF, NMP, or DMSO. Heat the reaction mixture to a high temperature (120-180 °C) and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase to remove the solvent and purify the crude product via column chromatography.

Part 3: Safety and Handling

Working with this compound and its derivatives requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22][23]

  • Ventilation: Handle the compound and all reagents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[22]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[22][24] Avoid creating dust.[22]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[1]

  • Disposal: Dispose of chemical waste according to institutional and local regulations. Avoid release into the environment.

References

  • This compound | C7H7BrN2O2 | CID 2775306 - PubChem. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google P
  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

Sources

Application Notes and Protocols for the Selective Nitration of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust experimental protocol for the synthesis of 2-bromo-4-methyl-6-nitroaniline, a key intermediate in the development of various pharmacologically active compounds and fine chemicals. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed step-by-step synthesis protocol, purification techniques, and methods for comprehensive characterization of the final product. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Nitrated Anilines

Substituted anilines are fundamental building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto an aniline scaffold via electrophilic aromatic substitution is a pivotal transformation that paves the way for a diverse array of further chemical modifications. The resulting nitroanilines are precursors to a wide range of pharmaceuticals, dyes, and other industrially significant organic compounds. Specifically, the regioselective nitration of 2-bromo-4-methylaniline to yield this compound presents a unique synthetic challenge due to the interplay of the directing effects of the substituents on the aromatic ring. A reliable and well-characterized protocol for this synthesis is therefore of considerable value to the scientific community.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of the nitration of 2-bromo-4-methylaniline is governed by the electronic and steric effects of the substituents already present on the aniline ring: the amino group (-NH₂), the bromo group (-Br), and the methyl group (-CH₃).

  • Amino Group (-NH₂): The amino group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. In a strongly acidic medium, such as the one used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strong deactivating and meta-directing group.

  • Bromo Group (-Br): The bromo group is a deactivating and ortho, para-directing group. It withdraws electron density through induction but can donate electron density through resonance.

  • Methyl Group (-CH₃): The methyl group is a weakly activating and ortho, para-directing group due to hyperconjugation.

Considering these directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the positions that are most activated and sterically accessible. In the case of 2-bromo-4-methylaniline, the position ortho to the amino group and meta to the bromo and methyl groups (C6) is the most favored site for nitration.

Experimental Protocol: Synthesis of this compound

This protocol is synthesized from established procedures for the nitration of substituted anilines and provides a reliable method for the preparation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-methylanilineReagent Grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95.0-98.0%Fisher ScientificHandle with extreme care.
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68.0-70.0%VWRStrong oxidizer. Handle with extreme care.
Glacial Acetic AcidACS Reagent, ≥99.7%J.T. Baker
Dichloromethane (CH₂Cl₂)HPLC Grade, ≥99.8%EMD Millipore
n-HexaneHPLC Grade, ≥98.5%Honeywell
Ethyl AcetateHPLC Grade, ≥99.5%Alfa Aesar
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade, granularAcros Organics
Deionized Water
Ice
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Safety First: This reaction is highly exothermic and involves the use of corrosive and oxidizing acids. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Preparation of the Aniline Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (10.75 mmol) of 2-bromo-4-methylaniline in 20 mL of glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath.

    • Slowly, and with extreme caution, add 1.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This mixture contains the active nitrating species, the nitronium ion (NO₂⁺).

  • Nitration Reaction:

    • Slowly add the prepared cold nitrating mixture dropwise to the stirred aniline solution over a period of 30 minutes.

    • It is crucial to maintain the reaction temperature between 0-5 °C during the addition to control the exothermic reaction and minimize the formation of byproducts.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a 250 mL beaker with gentle stirring. This will precipitate the crude product.

    • Allow the ice to melt completely, then collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography.

      • Prepare a slurry of silica gel in n-hexane and pack a column.

      • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

      • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).

      • Monitor the fractions by TLC and combine the fractions containing the pure product.

      • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a yellow solid.

Alternative Synthesis: Bromination of 2-methyl-4-nitroaniline

An alternative and high-yielding route to the target compound involves the bromination of 2-methyl-4-nitroaniline.[1]

  • Reaction Setup: To a suspension of 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) at 20 °C, add bromine (3.4 mL, 66 mmol) dropwise over 40 minutes.[1]

  • Reaction: Stir the mixture at 20 °C for another 30 minutes.[1]

  • Work-up: Add water (100 mL) to the reaction mixture. Collect the resulting precipitate by filtration and dry it in vacuo at 80 °C for 6 hours to yield the product.[1]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties
PropertyExpected Value
AppearanceYellow solid
Melting Point178-179 °C[1]
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, J = 2.5 Hz, 1H, Ar-H)

    • δ 7.93 (d, J = 2.1 Hz, 1H, Ar-H)

    • δ 6.53 (s, 2H, -NH₂)

    • δ 2.23 (s, 3H, -CH₃)[1]

  • ¹³C NMR (Predicted):

    • The ¹³C NMR spectrum is expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro and bromo groups and the electron-donating amino and methyl groups.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • N-H stretching: Two distinct sharp peaks are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

    • C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

    • C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

    • C-N stretching: Expected in the 1250-1350 cm⁻¹ region.

    • C-Br stretching: A characteristic absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Bromo-4-methylaniline in Glacial Acetic Acid reaction Nitration at 0-5 °C start->reaction Add Nitrating Mixture Dropwise nitrating_mix Nitrating Mixture (HNO₃ in H₂SO₄) nitrating_mix->reaction quench Pour onto Ice reaction->quench 1 hour filtration Vacuum Filtration quench->filtration purification Recrystallization or Column Chromatography filtration->purification product Purified this compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them in a fume hood with appropriate PPE.[2]

  • Oxidizing Agent: Concentrated nitric acid is a strong oxidizing agent. Avoid contact with combustible materials.[2]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Toxicity: 2-Bromo-4-methylaniline and its nitrated product are toxic if inhaled, ingested, or absorbed through the skin. Avoid direct contact and use appropriate containment measures.[3]

  • Waste Disposal: Acidic and organic waste should be neutralized and disposed of according to institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified experimental conditions and safety precautions, researchers can confidently and reproducibly prepare this valuable synthetic intermediate. The comprehensive characterization data provided will serve as a benchmark for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]

Sources

Application Notes and Protocols for 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a substituted aromatic amine, appearing as an orange to yellow solid, utilized as a key intermediate in the synthesis of complex organic molecules.[1][2] Its molecular structure, featuring a brominated and nitrated phenyl ring, imparts specific reactivity that is valuable in the development of pharmaceuticals, agrochemicals, and dyes.[3][4] However, the same structural motifs that make this compound a useful building block also necessitate rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the material.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who work with this and other potentially potent chemical compounds. The protocols described herein are built upon the principle of "containment at source," a methodology focused on using engineering controls as the primary means of protection, supplemented by administrative procedures and personal protective equipment (PPE).[1][5]

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a safe experimental workflow. This compound is classified with specific risks that must be managed.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following classifications have been identified:

  • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)[6][7]

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)[6][7]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3)[6][7]

Chemical Reactivity and Incompatibilities

The primary risk in storage and handling, beyond direct exposure, is unintended reactivity. Based on the reactivity of analogous aromatic amines and nitro compounds, the following incompatibilities are critical to consider:

  • Acids and Acid Chlorides: Contact can lead to vigorous or exothermic reactions.

  • Strong Oxidizing Agents: Can create a risk of fire or explosion.

  • Reducing Agents: May react exothermically with the nitro group.

Upon decomposition, particularly under thermal stress, this compound may release hazardous gases, including:[8]

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen bromide (HBr) and other bromine-containing compounds

Causality: The amine group is basic and will react with acids, while the nitro group is an oxidizing moiety that can react with reducing agents. The presence of bromine, a halogen, leads to the formation of hydrogen halides upon decomposition. Understanding these chemical properties is essential for preventing hazardous situations in the lab.

Data Summary Table
PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 827-24-7[1][6]
Molecular Formula C₇H₇BrN₂O₂[6]
Molecular Weight 231.05 g/mol [6]
Appearance Orange / Light brown to orange solid[1][2]
Melting Point 64-66 °C[1]
GHS Hazard Codes H315, H319, H335[6][7]
Incompatible Materials Acids, Acid chlorides, Strong oxidizing agents, Reducing agents[8]
Hazardous Decomposition NOx, CO, CO₂, Hydrogen halides (HBr)[8]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

The core principle for handling potentially potent compounds is to minimize exposure through robust engineering controls. PPE serves as a critical final barrier.[9]

Engineering Controls: Containment at the Source

Reliance on PPE alone is an insufficient safety strategy.[5] The primary goal is to contain the chemical within a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound must be performed inside a certified chemical fume hood to manage potential dust and vapors.

  • Containment Ventilated Enclosures (CVEs) or Gloveboxes: For procedures involving larger quantities or those with a high potential for aerosolization, a CVE (also known as a powder weighing hood) or a glovebox provides a higher level of containment. These systems are often designed with negative air pressure relative to the surrounding lab to prevent the escape of airborne particles.[9][10]

  • Facility Ventilation: Laboratories handling such compounds should be designed with single-pass air systems (no air recirculation) and maintain negative pressure differentials to adjacent, less hazardous areas. Air exhausted from these areas should pass through HEPA filters.[10]

Personal Protective Equipment (PPE)

PPE must be worn at all times when handling the compound, even within a fume hood.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile rubber). Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.

  • Body Protection: A lab coat must be worn and fully fastened. For larger scale operations, a chemically resistant apron or disposable coveralls may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to prevent dust inhalation, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. All respirator use must be done under a comprehensive institutional respiratory protection program.

Part 3: Protocols for Handling and Storage

Protocol for Weighing and Handling Solid this compound

Objective: To safely and accurately weigh and transfer the solid compound for experimental use.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood or CVE is operational.

    • Don all required PPE (gloves, goggles, lab coat).

    • Designate a specific area within the hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the designated area. Use anti-static weigh boats to prevent scattering of the fine powder.

  • Weighing:

    • Retrieve the stock container from its designated storage location.

    • Inside the fume hood, carefully open the container. Avoid creating airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat on a tared analytical balance.

    • Perform all transfers slowly and deliberately to minimize dust generation.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel.

    • If any material is spilled, clean it immediately following the spill cleanup protocol (Section 4.2).

  • Post-Handling:

    • Securely close the primary stock container.

    • Wipe the exterior of the stock container with a damp cloth (e.g., with 70% ethanol) before returning it to storage.

    • Decontaminate the spatula and any non-disposable equipment.

    • Dispose of the weigh boat, bench paper, and used gloves as contaminated solid waste (see Section 5).

    • Wash hands thoroughly after the procedure is complete.

Protocol for Chemical Storage

Objective: To ensure the long-term stability of the compound and prevent hazardous interactions.

Methodology:

  • Container:

    • Store the compound in its original, tightly sealed container.[11]

    • Ensure the label is legible and intact.

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area.[12] A dedicated, locked cabinet for toxic or potent compounds is recommended.[13]

    • One supplier recommends storage under an inert atmosphere (nitrogen or argon) at 2–8 °C for optimal stability.[2]

  • Segregation:

    • Crucially, segregate the container from incompatible materials.[14] Store separately from cabinets containing acids, acid chlorides, and strong oxidizing or reducing agents.

    • Physical separation, such as storing in different cabinets or using secondary containment bins, is required.[14]

Handling and Storage Workflow Diagram

G cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_disposal Waste Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Fume Hood/ Containment Area prep1->prep2 h1 Retrieve from Secure Storage prep2->h1 h2 Weigh Compound in Hood h1->h2 h3 Transfer to Reaction Vessel h2->h3 h4 Clean & Decontaminate Work Area & Tools h3->h4 s1 Return to Storage h4->s1 d1 Dispose of Contaminated PPE & Disposables h4->d1 s2 Ensure Container is Tightly Sealed s1->s2 s3 Segregate from Incompatibles s2->s3 d2 Segregate as Halogenated Organic Solid Waste d1->d2 caption Workflow for Safe Handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Part 4: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Spill and Leak Cleanup

For minor spills within a fume hood:

  • Control: Ensure the spill is contained within the hood.

  • Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Use non-sparking tools.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[15]

  • Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

For major spills or spills outside of containment, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Part 5: Waste Disposal Protocol

Improper disposal is a significant compliance and safety risk. This compound waste must be treated as hazardous.

Objective: To safely collect, store, and arrange for the disposal of all waste streams containing the target compound.

Methodology:

  • Segregation at Source:

    • At the point of generation, all waste contaminated with this compound must be segregated as Halogenated Organic Waste .[11][16]

    • Do not mix with non-halogenated solvents, aqueous waste, or other waste streams. This is because halogenated waste often requires specific high-temperature incineration for proper disposal, and mixing streams complicates the disposal process and increases costs.[15]

  • Waste Container Selection and Labeling:

    • Solid Waste: (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a clearly labeled, leak-proof container (e.g., a sturdy plastic bag within a rigid container).

    • Liquid Waste: (e.g., reaction mixtures, solvent rinses) should be collected in a compatible, shatter-resistant container with a secure, screw-top lid.

    • All containers must be labeled with a "Hazardous Waste" tag, listing the full chemical name "this compound" and all other components with their approximate percentages.[11]

  • Decontamination of Empty Containers:

    • The original reagent bottle, even when "empty," is considered hazardous waste.

    • To decontaminate for disposal as non-hazardous waste (if institutional policy allows), the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14][17]

    • Crucially, the first rinseate must be collected and disposed of as halogenated hazardous waste. [14]

    • After rinsing and air-drying, all labels must be completely defaced or removed before the container is discarded.[14]

  • Storage and Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Keep waste containers closed except when adding waste.[14]

    • Arrange for pickup through your institution's EHS department or licensed hazardous waste contractor.

Waste Disposal Decision Workflow

G cluster_categorize Categorization cluster_contain Containment & Labeling cluster_store Storage & Disposal start Waste Generation Point cat1 Is waste contaminated with This compound? start->cat1 cat2 Categorize as 'Halogenated Organic Waste' cat1->cat2 Yes cat3 Follow appropriate non-halogenated waste stream cat1->cat3 No con1 Select compatible, leak-proof container cat2->con1 con2 Affix 'Hazardous Waste' label con1->con2 con3 List all chemical components and percentages con2->con3 store1 Keep container sealed con3->store1 store2 Store in designated satellite accumulation area store1->store2 store3 Arrange for EHS pickup store2->store3 caption Decision workflow for proper waste disposal.

Caption: Decision workflow for proper waste disposal.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. (2007, November 8). Contract Pharma. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • This compound Safety Data Sheet. (n.d.). PubChem. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • Strategies for High-Containment. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

Sources

Comprehensive Physicochemical and Structural Characterization of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Bromo-4-methyl-6-nitroaniline (CAS No: 827-24-7), a key chemical intermediate. The protocols herein are designed to ensure structural confirmation, purity assessment, and physicochemical profiling, which are critical for quality control in research and pharmaceutical development. We will detail the application of chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind procedural choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis.[1] Its unique electronic and steric properties, conferred by the bromo, methyl, and nitro functional groups, make it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds used in medicinal chemistry and materials science.[1] Accurate and thorough analytical characterization is paramount to verify its identity and purity, ensuring the integrity of downstream applications.

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 827-24-7[3]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [2][3]
Appearance Orange to yellow solid/powder[3][4]
Melting Point 64-66 °C[3]

Analytical Workflow: A Multi-Technique Approach

A multi-faceted analytical strategy is essential for the definitive characterization of a chemical entity. No single technique can provide all the necessary information. The workflow below illustrates the synergistic use of chromatographic, spectroscopic, and thermal methods to build a complete profile of the analyte.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analysis Phase cluster_2 Data Interpretation & Reporting Sample This compound (Solid Sample) Prep Prepare Stock Solutions (e.g., in ACN, MeOH, CDCl3) Sample->Prep Chrom Chromatographic Analysis (Purity & Quantification) Prep->Chrom Spec Spectroscopic Analysis (Structure Elucidation) Prep->Spec Therm Thermal Analysis (Physicochemical Properties) Prep->Therm Data Integrate Data: - Purity Profile - Structural Confirmation - Thermal Stability Chrom->Data Spec->Data Therm->Data Report Certificate of Analysis (CoA) or Research Report Data->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for separating the analyte from impurities, including starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like substituted anilines.[5] A reverse-phase (RP) C18 column is chosen for its versatility in separating moderately polar organic molecules based on their hydrophobic interactions with the stationary phase. UV detection is ideal due to the chromophoric nature of the nitroaromatic system.

Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions: The following parameters provide a robust starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or at λmax determined by UV-Vis)
  • Data Analysis:

    • Identification: The analyte is identified by its characteristic retention time compared to a reference standard.

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for definitive identification through library matching or spectral interpretation.[7]

Protocol: Impurity Profiling by GC-MS

  • Instrumentation: A GC system with a capillary column inlet coupled to a mass spectrometer (e.g., single quadrupole).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
MS Transfer Line Temp 280 °C
  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to separate components.

    • Examine the mass spectrum of each peak. The molecular ion (M⁺) for C₇H₇BrN₂O₂ is expected at m/z 230/232 due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

    • Compare obtained spectra with reference libraries (e.g., NIST) for impurity identification.[8]

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural determination.[9] ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR maps the carbon framework. The combination provides a complete picture of the molecular connectivity.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Interpretation: The chemical shifts are highly dependent on the electronic effects of the substituents (electron-donating -NH₂ and -CH₃; electron-withdrawing -NO₂ and -Br).[9]

NucleusExpected Chemical Shift (δ, ppm) & MultiplicityAssignment
¹H NMR ~7.9 (s, 1H), ~7.5 (s, 1H)Aromatic Protons (Ar-H)
~6.5 (br s, 2H)Amine Protons (-NH₂)
~2.3 (s, 3H)Methyl Protons (-CH₃)
¹³C NMR ~140-150C-NH₂
~135-145C-NO₂
~120-135Aromatic C-H
~110-120C-Br
~105-115Aromatic C-CH₃
~18-22-CH₃

Note: The provided ¹H NMR data is based on reported values for the target compound.[3] The ¹³C assignments are predictive based on analysis of similar substituted nitroanilines.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable method for confirming the presence of key functional groups. The highly polar N-O bonds of the nitro group and the N-H bonds of the amine group produce strong, characteristic absorption bands.[11][12]

Protocol: Functional Group Identification by FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Finely grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.[13]

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic peaks corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3480 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchAromatic Ring
2980 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)
1620 - 1580C=C Aromatic StretchAromatic Ring
1550 - 1475N-O Asymmetric StretchNitro Group (-NO₂)
1360 - 1290N-O Symmetric StretchNitro Group (-NO₂)
650 - 550C-Br StretchBromo Group

Note: These ranges are based on established correlations for aromatic nitro compounds.[12][14]

Thermal Analysis for Physicochemical Stability

Thermal analysis provides critical information on the material's melting behavior, thermal stability, and decomposition profile.[15]

Thermal_Analysis_Workflow Sample Analyte Sample (2-5 mg) DSC DSC Analysis (N2 Atmosphere, 10 °C/min) Sample->DSC TGA TGA Analysis (N2 Atmosphere, 10 °C/min) Sample->TGA DSC_Data Melting Point (Onset Temp) Heat of Fusion (Peak Area) Purity Assessment DSC->DSC_Data Provides TGA_Data Decomposition Temp (Onset) Mass Loss Profile Thermal Stability Limit TGA->TGA_Data Provides

Caption: Workflow for thermal characterization using DSC and TGA.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point and heat of fusion, and the sharpness of the melting endotherm can be an indicator of purity.[16]

Protocol: Melting Point Determination by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Analysis: Determine the melting point from the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition pathway of the compound.[15][17]

Protocol: Thermal Stability Assessment by TGA

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.

Conclusion

The suite of analytical methods described in this guide provides a robust and comprehensive framework for the characterization of this compound. The orthogonal application of chromatography for purity, spectroscopy for structural confirmation, and thermal analysis for physical stability ensures a complete and reliable assessment of the material's quality. These protocols serve as a validated starting point for researchers and quality control scientists, enabling consistent and accurate characterization critical for scientific research and pharmaceutical development.

References

  • Spectroscopy Online. (2020-09-01). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link][11]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available at: [Link][14]

  • Khaikin, L. S., et al. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Available at: [Link][18]

  • SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link][12]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][2]

  • PubChem. 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Investigation of 2-bromo-6-chloro-4-nitroaniline single crystals for laser and optoelectronics: a nonlinear optical perspective. Available at: [Link]

  • PubChem. 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link][8]

  • Reddit. (2023). Help with C13 NMR of p-nitroaniline. r/chemhelp. Available at: [Link][10]

  • Scribd. Thermal Analysis. Available at: [Link][15]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link][16]

  • Asian Journal of Research in Chemistry. (2013). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link][7]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics. Available at: [Link][17]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate purity assessment of 2-Bromo-4-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis. The described isocratic method provides excellent resolution, sensitivity, and specificity for the separation of the main compound from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Rationale for Purity Analysis

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially affecting the safety, efficacy, and stability of the final drug product.[6] The presence of the nitro group and bromine atom on the aniline ring makes the compound susceptible to specific degradation pathways, including reduction of the nitro group or de-bromination, particularly under stress conditions.[7] Therefore, a reliable and validated analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This note details an RP-HPLC method that leverages a C18 stationary phase to effectively separate the moderately polar analyte from both more polar and less polar impurities.

Chromatographic Method Development: A Causality-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and its expected impurities.

  • Column Selection: A C18 (octadecylsilyl) stationary phase was selected for its versatility and proven efficacy in separating a wide range of moderately polar to non-polar aromatic compounds.[10][11] The hydrophobic nature of the C18 chains provides strong retention for the aromatic ring of the analyte, allowing for effective separation based on subtle differences in polarity with potential impurities.

  • Mobile Phase Selection: The mobile phase is a critical factor influencing retention and selectivity.[12][13][14] A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency.[15] An isocratic elution is employed for its simplicity, robustness, and reproducibility, which are ideal for routine quality control applications. The ratio of acetonitrile to water is optimized to achieve a suitable retention time for the main peak, ensuring it is well-retained but elutes within a reasonable run time.

  • Detection Wavelength: A UV detector is used for this analysis. Based on the chromophores present in the this compound molecule (nitro group and substituted benzene ring), a detection wavelength of 254 nm was selected. This wavelength provides a strong absorbance signal for the analyte and related nitroaromatic compounds, ensuring high sensitivity.[10][16]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard condition that provides a good balance between analysis time and column efficiency. The column temperature is maintained at 30°C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 5 µm, 4.6 x 250 mm.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or purified (e.g., Milli-Q).

    • This compound reference standard (Purity ≥99.5%).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonicate for 5 minutes.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][5] The validation parameters assessed include specificity, linearity, precision, accuracy, and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[17][18][19] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to induce degradation.

  • Acid Hydrolysis: Sample in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under basic and oxidative conditions, with the main peak being well-resolved from all degradation product peaks, thus confirming the method's specificity.

Quantitative Validation Data

The following table summarizes the results of the quantitative validation parameters.

Validation ParameterAcceptance CriteriaResult
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9998 (20-150 µg/mL)
Precision (Repeatability) RSD ≤ 2.0%0.45%
Precision (Intermediate) RSD ≤ 2.0%0.68%
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%
Limit of Detection (LOD) S/N ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.15 µg/mL
Robustness RSD ≤ 2.0%Passed

System Suitability

To ensure the chromatographic system is performing adequately, system suitability tests must be performed before each analysis sequence.[20][21]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% (for 6 replicate injections)

Workflow and Data Analysis

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (Sample Only) B->C D System Suitability Test C->D To HPLC E Sample Injection & Data Acquisition D->E F Peak Integration E->F Raw Data G Purity Calculation (% Area) F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Analysis.

Purity Calculation: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable, reliable, and robust procedure for the routine purity determination of this compound. The method is specific, linear, precise, and accurate over a defined range. Adherence to the described protocol and system suitability criteria will ensure the generation of high-quality, reproducible data essential for the quality control of this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Link

  • U.S. Pharmacopeia. General Chapter <621> Chromatography (older version context). USP. Link

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Link

  • Sharma, K., & Sharma, M. (2012). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link

  • McMaster, M. (2024). Are You Sure You Understand USP <621>?. LCGC International. Link

  • ICH. Quality Guidelines. ICH. Link

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Link

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. Link

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • BenchChem. (2025). Validation of a Novel HPLC Method for Nitroaromatic Compounds Using Certified Reference Materials: A Comparative Guide. BenchChem. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link

  • Dong, M. W. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Link

  • Jones, R. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. Link

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Link

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Link

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Link

  • Jenkins, T. F., et al. (1996). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Link

  • Singh, R., & Rehman, Z. U. (2012). New Trends in Forced Degradation Studies. Scribd. Link

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Link

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube. Link

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Link

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek. Link

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Link

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Link

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. Link

  • Luminati. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminati. Link

  • Shindey, A. V., & Shindey, M. V. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Link

  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. BenchChem. Link

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Link

  • SIELC Technologies. (2018). 2,4,6-Tribromoaniline. SIELC Technologies. Link

  • Blessy, M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Link

  • BenchChem. (2025). Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline. BenchChem. Link

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. PMC. Link

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The Strategic Utility of 2-Bromo-4-methyl-6-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Bromo-4-methyl-6-nitroaniline, a polysubstituted aromatic amine, has emerged as a highly versatile and valuable building block in drug discovery. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable nitro group, and an amino moiety—provides a powerful platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its utility in the synthesis of potent bioactive molecules.

The presence of a bromine atom at the 2-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups. The nitro group at the 6-position, an electron-withdrawing group, can be readily reduced to an amine, opening avenues for further derivatization and the construction of heterocyclic ring systems. The amino group at the 1-position can be acylated or can participate in cyclization reactions, further expanding the synthetic possibilities. This trifecta of functionalities makes this compound a prized precursor for the synthesis of privileged scaffolds in medicinal chemistry, most notably benzimidazoles and pyrrolo[2,3-d]pyrimidines, which are core structures in numerous clinically approved drugs.

I. Core Applications in the Synthesis of Bioactive Heterocycles

The strategic positioning of reactive sites on the this compound scaffold makes it an ideal starting point for the synthesis of a variety of heterocyclic compounds with proven pharmacological relevance.

A. Synthesis of Benzimidazole Scaffolds: Building Blocks for Anticancer Agents

Benzimidazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties. The synthesis of substituted benzimidazoles from this compound is a two-step process involving the reduction of the nitro group to an o-phenylenediamine, followed by cyclization with a suitable one-carbon source.

Workflow for Benzimidazole Synthesis:

Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Diamine 3-Bromo-5-methylbenzene-1,2-diamine Reduction->Diamine Cyclization Cyclization (e.g., with formic acid or an aldehyde) Diamine->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole

Caption: General workflow for the synthesis of substituted benzimidazoles.

B. Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds: A Gateway to Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a key pharmacophore in a multitude of kinase inhibitors. These compounds have revolutionized cancer therapy by targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer cells. While direct synthesis from this compound is less common, its derivatives, particularly bromoanilines, are crucial for introducing the substituted aniline moiety at the C4 position of the pyrrolo[2,3-d]pyrimidine ring system. This is typically achieved through a nucleophilic aromatic substitution reaction on a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate.

II. Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and final bioactive compounds derived from this compound.

Protocol 1: Synthesis of Substituted Benzimidazoles

This two-step protocol outlines the synthesis of a 2-substituted benzimidazole, a common scaffold in anticancer drug discovery.

Step 1: Reduction of this compound to 3-Bromo-5-methylbenzene-1,2-diamine

  • Rationale: The reduction of the nitro group to an amine is the crucial first step to generate the necessary o-phenylenediamine for the subsequent cyclization. Stannous chloride in concentrated hydrochloric acid is a classic and effective method for this transformation.

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (10 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

    • Cool the suspension in an ice bath and add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully neutralize the reaction mixture by the slow addition of a 10 M NaOH solution until the pH is basic (pH > 10), which will precipitate tin salts.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-5-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to form a 2-Substituted Benzimidazole

  • Rationale: The Phillips condensation is a widely used method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives). Heating in the presence of an acid catalyst facilitates the cyclization.

  • Materials:

    • 3-Bromo-5-methylbenzene-1,2-diamine (from Step 1)

    • Formic acid (for an unsubstituted benzimidazole) or a desired carboxylic acid/aldehyde (for a 2-substituted benzimidazole)

    • Hydrochloric acid (4 M) or another suitable acid catalyst

    • Ammonium hydroxide solution

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 3-Bromo-5-methylbenzene-1,2-diamine (1.0 eq) and the chosen carboxylic acid (e.g., formic acid, 1.2 eq).

    • Add a catalytic amount of 4 M hydrochloric acid.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with an ammonium hydroxide solution until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude benzimidazole product.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the functionalization of the bromo group in a 2-bromoaniline derivative, a key step in the synthesis of many kinase inhibitors.

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

  • Materials:

    • This compound or a derivative

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Illustrative Synthetic Pathway for a Kinase Inhibitor Scaffold:

Start 4-Chloro-pyrrolo[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution Start->Coupling Aniline Substituted Aniline (derived from this compound) Aniline->Coupling Inhibitor Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Coupling->Inhibitor

Caption: Synthesis of a kinase inhibitor scaffold via nucleophilic substitution.

III. Data Presentation: Biological Activity of Derived Compounds

CompoundModificationEGFR IC₅₀ (μM)PDGFR-β IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
Lead Compound 3-Bromoaniline>100.450.04
Compound 5 N7-methylation>100.110.08
Compound 7 4-N-methylation0.090.05>10
Sunitinib (Control) --0.010.009

Data is illustrative and based on a study of 3-bromoaniline derivatives, which serve as a close proxy for the potential applications of this compound derivatives.[1][2]

IV. Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a powerful and versatile building block that offers medicinal chemists a strategic advantage in the synthesis of complex and biologically active molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to privileged scaffolds such as benzimidazoles and pyrrolo[2,3-d]pyrimidines. The protocols and application notes presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate. The continued exploration of derivatives of this compound is poised to yield novel therapeutic agents with the potential to address a wide range of diseases.

V. References

  • Rashid, M., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5164-5182. [Link]

  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2022). Medicinal Chemistry, 18(2), 238-248. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of the National Cancer Institute Monographs. [Link]

  • Benzimidazole Derivatives as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 965583. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5145-5158. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5145-5158. [Link]

  • An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. (2025). ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). ChemAnalyst. [Link]

  • Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. (2025). PubMed. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (2025). ResearchGate. [Link]

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025). ResearchGate. [Link]

Sources

Scale-Up Synthesis of 2-Bromo-4-methyl-6-nitroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-4-methyl-6-nitroaniline in Drug Discovery

This compound is a key substituted aniline, a class of compounds that form the backbone of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of the bromo, methyl, and nitro functional groups on the aniline scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[3] The bromine atom provides a reactive handle for cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, and the methyl group influences the electronic properties and steric environment of the molecule. This unique combination of features makes this compound a valuable building block for medicinal chemists and drug development professionals aiming to create novel bioactive compounds.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, addressing the critical considerations for transitioning from laboratory-scale to pilot-plant production.

Strategic Approach to Synthesis: Choosing a Scalable and Reliable Route

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a suitably substituted aniline precursor. Two primary routes were considered for this scale-up guide:

  • Direct Bromination with Molecular Bromine: This classic method involves the use of liquid bromine in a solvent such as acetic acid. While effective, the use of highly corrosive and toxic liquid bromine presents significant handling and safety challenges, especially at a larger scale.[4][5][6]

  • Bromination with N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[7] It serves as a source of electrophilic bromine and is widely used for selective brominations.[8] Reactions with NBS often proceed under milder conditions and can offer improved regioselectivity.

For this scale-up protocol, the N-Bromosuccinimide (NBS) method has been selected . The primary drivers for this choice are the enhanced safety profile and ease of handling of NBS, which are paramount in a production environment.[1] While NBS also requires careful handling, it mitigates the risks associated with transporting and dispensing large quantities of liquid bromine.[7]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol details the synthesis of this compound from 4-methyl-2-nitroaniline.

Reagents and Materials
ReagentMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
4-Methyl-2-nitroanilineC₇H₈N₂O₂152.15Starting Material1.0 eq
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent1.1 eq
Acetonitrile (ACN)C₂H₃N41.05Solvent-
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-Quenching/Neutralizing AgentAs needed
Brine (Saturated NaCl solution)NaCl (aq)-Washing AgentAs needed
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAs needed
EthanolC₂H₆O46.07Recrystallization SolventAs needed
Equipment
  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Recrystallization vessels

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat, and respiratory protection when handling solids.[7]

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-Up cluster_purification Purification A Charge 4-methyl-2-nitroaniline and acetonitrile to reactor B Heat to 60 °C A->B C Slowly add NBS solution (in acetonitrile) B->C D Maintain at 60 °C for 3 hours C->D E Cool to room temperature D->E F Concentrate under vacuum E->F G Dilute with Dichloromethane (DCM) F->G H Wash with sat. NaHCO₃ G->H I Wash with brine H->I J Dry organic layer (Na₂SO₄) I->J K Filter and concentrate J->K L Recrystallize from ethanol K->L M Isolate crystals by vacuum filtration L->M N Dry final product M->N O O N->O Characterization

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: In a well-ventilated fume hood, charge the jacketed glass reactor with 4-methyl-2-nitroaniline (1.0 eq) and acetonitrile (approximately 10 mL per gram of starting material).

  • Dissolution and Heating: Begin stirring the mixture and heat the reactor jacket to 60 °C to fully dissolve the starting material.

  • Preparation and Addition of NBS: In a separate vessel, dissolve N-bromosuccinimide (1.1 eq) in a minimal amount of acetonitrile. Transfer this solution to an addition funnel.

  • Controlled Addition: Once the reactor contents are at a stable 60 °C, add the NBS solution dropwise over a period of 1-2 hours. Causality: Slow addition is crucial for managing the exothermic nature of the bromination reaction and preventing localized temperature spikes that could lead to side product formation.[9]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60 °C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction and Work-Up: Dilute the resulting crude material with dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

  • Drying and Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10][11]

  • Final Product Isolation: Collect the purified yellow crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show distinct signals for the aromatic protons and the methyl group protons, consistent with the structure of this compound.[12]
¹³C NMR The spectrum will display the expected number of carbon signals for the aromatic ring and the methyl group.
FTIR Spectroscopy Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, asymmetric and symmetric stretching of the nitro group, and C-Br stretching should be observed.[13][14]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[3]
Melting Point The measured melting point should be sharp and consistent with literature values (approximately 179 °C).[3]

Safety and Waste Management

Personnel Safety:

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.[7] Thermal safety analysis is recommended for large-scale reactions involving NBS, as hazardous side reactions can occur with certain solvents.[6][15]

  • Bromine (if used as an alternative): Liquid bromine is highly toxic, corrosive, and can cause severe burns.[4][5][15] It must be handled in a fume hood with extreme caution, and appropriate emergency procedures should be in place.[6][16]

  • Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.

Waste Disposal:

  • Halogenated Organic Waste: All brominated organic waste, including the mother liquor from recrystallization and any contaminated solvents, must be collected in a designated halogenated waste container.[4][17]

  • Disposal Procedures: Do not dispose of brominated waste down the drain.[4] Waste should be handled by a licensed hazardous waste disposal service in accordance with local and national regulations.[17][18][19]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By selecting the safer and more manageable N-bromosuccinimide route and implementing careful control over reaction parameters, researchers and drug development professionals can confidently produce this valuable intermediate in larger quantities. Adherence to the detailed protocol, along with stringent safety and waste management practices, will ensure a successful and responsible scale-up synthesis.

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from the Royal Society of Chemistry website.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide. Retrieved from the Santa Cruz Biotechnology website.
  • BenchChem. (2025). Managing reaction temperature for selective benzylic bromination.
  • Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • PMC. (n.d.). 2-Bromo-4-nitroaniline.
  • Biosynth. (n.d.). 2-Bromo-6-methyl-4-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline.
  • BenchChem. (2025). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
  • ChemicalBook. (n.d.). 2-BROMO-6-METHYL-4-NITROANILINE(102170-56-9) 1H NMR spectrum.
  • ResearchGate. (2025).
  • PubMed. (2009).
  • ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • US EPA. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from the United States Environmental Protection Agency website.
  • (n.d.).
  • BenchChem. (2025). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2025). 2-BROMO-6-CHLORO-4-NITROANILINE.
  • PubMed. (2010).
  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester website.
  • RSC Publishing. (n.d.).
  • ChemicalBook. (n.d.). 2,6-Dibromo-4-nitroaniline(827-94-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-BROMO-4-NITROANILINE(13296-94-1) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline.
  • Chemia. (2022).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-nitrobenzaldehyde by Recrystallization.
  • (n.d.).
  • (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.
  • BenchChem. (2025). Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide.
  • BenchChem. (2025). Application Notes: Electrophilic Bromination of Aromatic Compounds with N-Bromobenzamide.
  • ResearchG

Sources

Strategic Derivatization of 2-Bromo-4-methyl-6-nitroaniline: Pathways to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

2-Bromo-4-methyl-6-nitroaniline is a polysubstituted aromatic scaffold rich in chemical potential. The strategic arrangement of its functional groups—an amine, a bromine atom, a nitro group, and a methyl group—offers multiple, distinct handles for chemical modification. This guide provides an in-depth exploration of key derivatization strategies for this versatile building block. We move beyond simple procedural lists to explain the underlying chemical principles, guiding researchers in drug discovery and materials science to unlock the synthetic possibilities of this molecule. Detailed, field-tested protocols for diazotization/Sandmeyer reactions, palladium-catalyzed cross-coupling, and reductive cyclization are presented, complete with mechanistic insights and workflow visualizations.

Introduction: The Synthetic Utility of this compound

The this compound molecule is a valuable starting material due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group strongly deactivates the ring, yet the amino group provides a powerful ortho-, para-directing influence, creating a unique electronic environment.[1] This inherent electronic push-pull system, combined with the presence of a displaceable bromine atom, allows for selective and sequential modifications.

This guide will focus on three primary avenues of derivatization:

  • Reactions at the Amino Group: Transforming the primary amine into a versatile diazonium salt, which can be subsequently replaced by a wide array of substituents.

  • Reactions at the Bromine Atom: Utilizing the bromo-substituent as a handle for modern cross-coupling reactions to form new carbon-carbon bonds.

  • Transformations Involving the Nitro Group: Employing the nitro group as a precursor for reductive cyclization to generate valuable heterocyclic systems.

Understanding how to manipulate these functional groups independently or in concert is critical for leveraging this substrate to its full potential in the synthesis of complex target molecules.

Derivatization via the Amino Group: Diazotization and Sandmeyer Reactions

The most powerful transformation of a primary aromatic amine is its conversion to a diazonium salt. This intermediate is highly unstable and is typically generated in situ at low temperatures before immediate conversion.[2][3] The diazotization of this compound provides a gateway to a host of Sandmeyer and Sandmeyer-type reactions, allowing the -NH₂ group to be replaced with halogens, cyano, hydroxyl, and other functionalities.[4][5][6]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The arenediazonium salt is prone to decomposition, primarily through the loss of dinitrogen gas (N₂), which is thermodynamically very favorable.[2][3] Maintaining a low temperature is the single most critical parameter for preventing premature decomposition and ensuring the intermediate is available for the subsequent substitution reaction.

  • In Situ Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (like HCl or H₂SO₄) to form nitrous acid (HNO₂), the diazotizing agent.[3] This is done in situ because nitrous acid is itself unstable.

  • Copper(I) Catalysis: In the classic Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst.[4][5] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and N₂, which then reacts with the halide or pseudohalide bound to the copper.[5]

Workflow for Diazotization and Sandmeyer Reaction

cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction A This compound in conc. HCl B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO₂(aq) Dropwise B->C D Stir for 15-30 min at 0-5 °C C->D E Aryl Diazonium Salt Solution (Intermediate) D->E G Add Diazonium Salt Solution Slowly to CuX Solution E->G Use Immediately F Prepare CuX Solution (e.g., CuCl in conc. HCl) F->G H Warm to Room Temp. (N₂ evolution observed) G->H I Product Isolation (Extraction, Purification) H->I cluster_setup Reaction Setup cluster_reaction Reaction & Work-up A Combine in Schlenk Flask: - this compound - Arylboronic Acid (1.1 eq) - Base (e.g., K₂CO₃, 2-3 eq) - Pd Catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) B Add Degassed Solvent (e.g., DMF/Water) A->B C Evacuate & Backfill with Inert Gas (Ar/N₂) B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D Proceed to Heating E Monitor by TLC/LC-MS D->E F Cool, Dilute with Water, Extract with Organic Solvent E->F G Purify by Column Chromatography F->G A This compound in Acetic Acid/Water B Add Reducing Agent (e.g., Na₂S₂O₄ or SnCl₂) A->B C Heat to form o-Phenylenediamine intermediate (Not Isolated) B->C D Cool to 0-5 °C C->D E Add NaNO₂(aq) Dropwise D->E F Spontaneous Intramolecular Cyclization E->F G Product Isolation (Precipitation, Filtration) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. Here, we address common challenges, offer troubleshooting solutions, and provide detailed protocols to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

The most logical and regiochemically controlled route to this compound is the nitration of 2-Bromo-4-methylaniline.

Causality: In this electrophilic aromatic substitution, the directing effects of the substituents on the aniline ring are paramount. The amino (-NH2) group is a powerful activating ortho-, para-director. The methyl (-CH3) group is a weaker activating ortho-, para-director. The bromo (-Br) group is a deactivating but ortho-, para-director.

  • The position para to the strongly activating -NH2 group is occupied by the -CH3 group.

  • One position ortho to the -NH2 group is blocked by the -Br group.

  • Therefore, the incoming electrophile (the nitronium ion, NO2+) is predominantly directed to the vacant ortho position at C6. This makes the reaction highly regioselective for the desired product.

Q2: Why is direct nitration of anilines often problematic, and how can this be managed?

Direct nitration of anilines using a standard nitrating mixture (concentrated HNO3/H2SO4) can be problematic for two main reasons:

  • Oxidation: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, complex side products and a significant reduction in yield.

  • Loss of Regiocontrol: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH3+).[1] This ion is strongly deactivating and a meta-director.[2] This leads to the formation of a significant amount of the undesired meta-nitro isomer alongside the expected ortho and para products.[1][3]

Solution: To circumvent these issues, a common strategy is to "protect" the amino group via acetylation before nitration. By converting the -NH2 group to an acetamido group (-NHCOCH3), its activating strength is moderated, preventing oxidation. The acetamido group remains an ortho-, para-director, ensuring the desired regioselectivity. The protecting group can then be removed by hydrolysis after nitration to regenerate the amine.

Q3: What are the key safety considerations for this synthesis?

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. The mixing of these acids is highly exothermic and should be done cautiously in an ice bath.

  • Starting Material: 2-Bromo-4-methylaniline is toxic and should be handled with care.[4]

  • Reaction Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice. This must be done slowly and carefully to control the exothermic reaction and prevent splashing of corrosive materials.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it, and extract it with a suitable organic solvent (e.g., ethyl acetate). Spot the crude sample on a TLC plate alongside a spot of the starting material (2-Bromo-4-methylaniline).

  • Analysis: Develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the formation of the more polar product. The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently Low Yield of this compound

Low yield is a common issue in nitration reactions. The cause can often be pinpointed by analyzing the reaction conditions and workup procedure.

Potential CauseRecommended Solution & Explanation
Incomplete Reaction Solution: Monitor the reaction closely with TLC. If the starting material is consumed slowly, consider extending the reaction time. Explanation: The nitration of a deactivated ring (due to the bromo-substituent) may require more time to reach completion. However, avoid excessive heating, which can promote side reactions.
Oxidation of Amine Solution: Ensure the reaction temperature is strictly controlled, ideally between 0-10 °C, during the addition of the nitrating agent.[5] Use a protecting group strategy (acetylation) if oxidation is a persistent issue. Explanation: Oxidation side reactions have a higher activation energy than nitration. Keeping the temperature low favors the desired electrophilic substitution pathway.
Incorrect Reagent Stoichiometry Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid to ensure the complete conversion of the starting material. Explanation: Using a limiting amount of the nitrating agent will inevitably leave some starting material unreacted, thus lowering the theoretical maximum yield.
Loss During Workup/Purification Solution: When quenching the reaction, ensure the pH is carefully adjusted to precipitate the product fully. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery upon cooling.[6] Explanation: The product has some solubility even in cold solvents. Using an excessive volume of recrystallization solvent will result in a significant portion of the product remaining in the mother liquor.
Problem 2: Significant Formation of Impurities

The presence of impurities complicates purification and reduces the yield of the desired product.

Potential CauseRecommended Solution & Explanation
Formation of Isomeric Byproducts Solution: Maintain a low reaction temperature (0-10 °C) to enhance the regioselectivity of the reaction. If meta-isomers are detected (from protonation), consider using the acetylation protection strategy. Explanation: The directing effects of substituents are more pronounced at lower temperatures, reducing the formation of minor isomers. Protecting the amino group prevents the formation of the meta-directing anilinium ion.[2]
Unreacted Starting Material Solution: Ensure the reaction goes to completion by monitoring via TLC. If a small amount of starting material remains, it can often be removed during recrystallization due to differences in polarity and solubility. Explanation: Unreacted 2-bromo-4-methylaniline is less polar than the nitrated product and may have different solubility profiles, allowing for separation.
Di-nitrated Byproducts Solution: Use a controlled amount of the nitrating agent (around 1.1 equivalents). Add the nitrating agent dropwise and slowly to avoid localized areas of high concentration. Explanation: Although the ring is somewhat deactivated, adding a large excess of a powerful nitrating agent can force a second nitration, leading to di-nitro byproducts.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the general workflow for the synthesis and a logic tree for troubleshooting low yields.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Dissolve 2-Bromo-4-methylaniline in Conc. H2SO4 at 0°C add_nitrating Add Nitrating Mixture (HNO3/H2SO4) Dropwise start->add_nitrating react Stir at 0-10°C (Monitor by TLC) add_nitrating->react quench Pour Reaction Mixture onto Crushed Ice react->quench neutralize Neutralize to Precipitate Crude Product quench->neutralize filter Filter and Wash Crude Solid neutralize->filter recrystallize Recrystallize Crude Product from Ethanol/Water filter->recrystallize Crude Product isolate Isolate Crystals by Vacuum Filtration recrystallize->isolate dry Dry Purified Product Under Vacuum isolate->dry analyze Analyze Purity (TLC, HPLC, MP) dry->analyze

Caption: General workflow for synthesis and purification.

G cluster_tlc TLC Analysis start Low Yield Observed check_tlc Check Final TLC Plate start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present impurity_streaks Streaks / Tarry Spots? sm_present->impurity_streaks No cause1 Cause: Incomplete Reaction Solution: Increase reaction time sm_present->cause1 Yes clean_spot Clean Product Spot? impurity_streaks->clean_spot No cause2 Cause: Oxidation/Degradation Solution: Lower temperature, check reagent purity impurity_streaks->cause2 Yes cause3 Cause: Loss During Workup Solution: Optimize neutralization & recrystallization clean_spot->cause3 Yes

Sources

Technical Support Center: Bromination of 4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the electrophilic bromination of 4-methyl-6-nitroaniline to synthesize the key intermediate, 2-bromo-4-methyl-6-nitroaniline. We will explore the causality behind common side reactions and provide validated protocols to enhance reaction specificity and yield.

Introduction: The Challenge of Regioselectivity

The bromination of 4-methyl-6-nitroaniline is a classic example of electrophilic aromatic substitution where regiochemical control is paramount. The molecule possesses three distinct substituents whose directing effects are in competition:

  • Amino (-NH₂): A strongly activating, ortho, para-directing group.

  • Methyl (-CH₃): A weakly activating, ortho, para-directing group.

  • Nitro (-NO₂): A strongly deactivating, meta-directing group.

The desired product, this compound, results from substitution at the position ortho to the powerfully activating amino group.[1] However, the high reactivity of the aniline moiety can lead to several side reactions, including polybromination and the formation of undesired isomers. This guide addresses the most common issues encountered during this synthesis.

Core Reaction and Mechanism

The primary reaction involves the attack of an electrophilic bromine species (Br⁺) on the electron-rich aromatic ring. The amino group, being the most potent activating group, dictates the position of the attack.

Diagram 1: Desired reaction pathway for bromination.

Troubleshooting Guide & FAQs

Q1: My reaction produced multiple products, with a significant amount of a di-brominated species. How can I improve the selectivity for the mono-bromo product?

The Problem: You are observing polybromination, a common issue when halogenating highly activated aromatic rings like anilines.[2][3]

The Cause: Over-activation of the Aromatic Ring The amino group is a powerful activating substituent. Even after the first bromine atom is added, the ring can remain sufficiently activated to react with a second equivalent of bromine, especially if there is an excess of the brominating agent or the reaction temperature is too high.

The Solution: Attenuating Reactivity

  • Strict Stoichiometric Control: Use a slight excess (no more than 1.05 to 1.1 equivalents) of the brominating agent. A large excess of bromine is the primary cause of polybromination.

  • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the aniline solution over an extended period. This maintains a low instantaneous concentration of the electrophile.

  • Low-Temperature Conditions: Perform the reaction at a reduced temperature (e.g., 0-10 °C). Lowering the temperature decreases the reaction rate, favoring the more selective mono-bromination over the less selective di-bromination.[4]

Optimized Protocol for Mono-bromination
ParameterRecommended ConditionRationale
Brominating Agent Molecular Bromine (Br₂)Effective and standard reagent.
Solvent Glacial Acetic AcidModerates the reactivity of both aniline and bromine.[5][6]
Temperature 0-10 °CSlows the reaction to prevent over-bromination.
Stoichiometry 1.05 eq. Br₂Minimizes excess reagent available for a second substitution.
Addition Method Slow, dropwise additionKeeps the concentration of Br₂ low at all times.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a dropping funnel and a magnetic stirrer, suspend 4-methyl-6-nitroaniline (1.0 eq.) in glacial acetic acid. Cool the mixture to 0 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid.

  • Controlled Addition: Add the bromine solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by pouring the mixture into a beaker of ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.

  • Purification: Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain pure this compound.[7]

Q2: My final product is dark and appears to contain colored impurities. What causes this, and how can I prevent it?

The Problem: The formation of colored byproducts is indicative of oxidation.

The Cause: Oxidation of the Aniline Moiety Anilines are susceptible to oxidation, and common brominating agents like molecular bromine (Br₂) can act as oxidizing agents, especially in the presence of acid.[8] This can lead to the formation of complex, highly colored polymeric or azo-type impurities.[9]

The Solution: Milder Reagents and Conditions

  • Use N-Bromosuccinimide (NBS): NBS is often a milder and more selective source of electrophilic bromine compared to Br₂.[10][11] It can significantly reduce the extent of oxidative side reactions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which may be a contributing factor.

  • Purify Reagents: Ensure your starting aniline is pure and the solvent is free of oxidative impurities.

Alternative Protocol Using NBS
  • Dissolution: Dissolve 4-methyl-6-nitroaniline (1.0 eq.) in acetonitrile at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) portion-wise over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[7]

Q3: I've isolated an isomeric impurity. What factors control the regioselectivity, and how can I favor the desired 2-bromo isomer?

The Problem: Formation of an undesired bromo-isomer, such as 4-bromo-2-methyl-6-nitroaniline.

The Cause: Competing Directing Effects While the -NH₂ group strongly directs substitution to the C2 position, other positions are weakly activated or less deactivated. Under forcing conditions (e.g., high temperature, strong Lewis acid catalysis), the kinetic product may not be the exclusive one, and thermodynamically controlled or alternative pathways can lead to minor isomeric products. The solvent can also play a role in regioselectivity in the bromination of substituted anilines.[12]

SideReactions Start 4-methyl-6-nitroaniline Desired Desired Product This compound Start->Desired + 1 eq. Br⁺ (Controlled) Poly Side Product 2,X-Dibromo-4-methyl-6-nitroaniline Start->Poly + >1 eq. Br⁺ (Excess Reagent) Isomer Side Product Isomeric bromo-4-methyl-6-nitroaniline Start->Isomer + 1 eq. Br⁺ (Forcing Conditions)

Diagram 2: Potential side reaction pathways.

The Solution: Adherence to Mild, Kinetically Controlled Conditions The formation of isomers is best suppressed by using the mild, low-temperature conditions outlined in the protocol for Q1. These conditions favor kinetic control, where the electrophile attacks the most nucleophilic site (C2), which is most strongly activated by the amino group. Avoid high temperatures and the use of strong Lewis acid catalysts, which can alter the selectivity profile.

General Troubleshooting Workflow

If your reaction is not performing as expected, use the following workflow to diagnose the issue.

TroubleshootingWorkflow start Reaction Start check_tlc Analyze reaction mixture by TLC. Multiple spots? start->check_tlc poly_spots Spots with lower Rf than product? check_tlc->poly_spots Yes single_spot Clean conversion to single spot. check_tlc->single_spot No poly_issue Issue: Polybromination poly_spots->poly_issue Yes isomer_spots Spots with similar Rf to product? (Confirm with NMR/MS) poly_spots->isomer_spots No poly_sol Solution: 1. Check Br₂ stoichiometry. 2. Add Br₂ slowly at 0-10°C. poly_issue->poly_sol isomer_issue Issue: Isomer Formation isomer_spots->isomer_issue Yes dark_color Reaction mixture dark/tarry? isomer_spots->dark_color No isomer_sol Solution: 1. Lower reaction temperature. 2. Avoid Lewis acid catalysts. isomer_issue->isomer_sol ox_issue Issue: Oxidation dark_color->ox_issue Yes proceed Proceed to work-up and purification. dark_color->proceed No ox_sol Solution: 1. Use NBS instead of Br₂. 2. Purify starting material. ox_issue->ox_sol single_spot->proceed

Diagram 3: Troubleshooting workflow for the bromination reaction.

References

  • Quora. (2016). Why is glacial acetic acid used in bromination of aniline?[Link]

  • Quora. (2019). Why is acetic acid used in the reaction of aniline and acetic anhydride?[Link]

  • Brainly.in. (2018). Why we use glacial acetic acid in bromination of aniline?[Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

  • CNKI. (n.d.). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. [Link]

  • Niscair. (n.d.). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. [Link]

  • Brainly.in. (2018). Why we use glacial acetic acid in bromination of aniline?[Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. [Link]

  • PubMed. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. [Link]

  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. [Link]

  • ResearchGate. (n.d.). oxidative bromination. [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?[Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • PMC - NIH. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane.[Link]

  • ResearchGate. (2025). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF. [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium …. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

  • PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Bromo-4-methyl-6-nitroaniline. Below, you will find a curated collection of troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The synthesis of this compound often involves the bromination of 4-methyl-2-nitroaniline or the nitration of 2-bromo-4-methylaniline. Depending on the synthetic route and reaction conditions, several impurities can be present in the crude product. These commonly include:

  • Unreacted Starting Materials: Such as 4-methyl-2-nitroaniline.

  • Isomeric Byproducts: Positional isomers like 2-bromo-4-methyl-5-nitroaniline or 2-bromo-4-methyl-3-nitroaniline may form.

  • Over-brominated Species: Dibrominated products such as 2,6-dibromo-4-methylaniline derivatives can be generated if the reaction is not carefully controlled.

  • Residual Reagents and Solvents: Traces of brominating agents (e.g., N-bromosuccinimide), acids, or the reaction solvent may remain.

Q2: What is the most effective laboratory-scale method for purifying crude this compound?

A2: For laboratory-scale purification, recrystallization is generally the most effective and common method. This technique leverages the differences in solubility between this compound and the impurities in a selected solvent at varying temperatures. For impurities that are difficult to remove by recrystallization alone, column chromatography offers a higher degree of separation.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. Based on the purification of structurally similar compounds, suitable solvents include:

  • Ethanol or Aqueous Ethanol

  • Methanol [1]

  • Dichloromethane/Methanol mixture [1][2]

  • Glacial Acetic Acid [3]

It is highly recommended to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent system for your specific impurity profile.

Q4: How can I assess the purity of my this compound sample after purification?

A4: Several analytical techniques can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[3][4][5]

  • Thin-Layer Chromatography (TLC): TLC provides a rapid and qualitative assessment of purity by comparing the spot of the purified product to that of the crude material.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 179 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques confirm the chemical structure and can help identify any remaining impurities.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound at low temperatures.- Too much solvent was used during the dissolution step.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]- Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.[8]
Oily Precipitate Forms Instead of Crystals - The solution is supersaturated with impurities.- The cooling process is too rapid.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8]- Try a pre-purification step, such as washing the crude solid with a solvent that selectively dissolves the oily impurities.- Consider purification by column chromatography.
Colored Impurities Persist in the Final Product - The impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield.[3]- Perform a second recrystallization, possibly with a different solvent system.- If impurities persist, column chromatography is recommended.
HPLC Analysis Shows Multiple Peaks - Purification was incomplete.- The compound is degrading on the column.- Re-purify the material using a different method (e.g., column chromatography if recrystallization failed).- Ensure the HPLC mobile phase is compatible with the compound. For instance, if using mass spectrometry detection, replace non-volatile acids like phosphoric acid with formic acid.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is designed for the general purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at the boiling point. Avoid adding an excess of solvent to ensure a good recovery.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. The formation of yellow crystals should be observed. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Samples of crude and purified this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL[3]

Procedure:

  • Sample Preparation: Prepare solutions of your crude and purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.[3][5]

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Interpretation: Compare the chromatograms of the crude and purified products. The peak corresponding to this compound should be significantly larger and more resolved in the purified sample. Purity can be estimated by the area percentage of the main peak.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method PurityCheck Assess Purity (TLC, HPLC, MP) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity Met Repurify Impure Product PurityCheck->Repurify Purity Not Met Repurify->ColumnChromatography Secondary Method

Caption: A decision workflow for the purification and analysis of this compound.

Safety Precautions

This compound and its related compounds should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[9][10][11]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid breathing dust and contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11][12]

  • Disposal: Dispose of chemical waste according to local regulations.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Maji, B., Sahoo, D. R., & Patel, S. (2012). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Bromo-4-methyl-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this specific synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, particularly focusing on the critical parameter of temperature, to achieve high yield and purity.

I. Scientific Foundation: The Role of Temperature in Electrophilic Aromatic Substitution

The synthesis of this compound from 4-methyl-2-nitroaniline involves an electrophilic aromatic substitution (EAS) reaction, specifically bromination. In this reaction, the lone pair of electrons on the amino group of the aniline derivative activates the aromatic ring, making it susceptible to attack by an electrophile (Br+). The amino group is a strong activating group and an ortho, para-director. However, the existing nitro and methyl groups on the ring also influence the position of the incoming bromine atom.

Temperature plays a pivotal role in controlling both the rate and selectivity of this reaction.

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts and decomposition of the starting material or product.

  • Regioselectivity: Temperature can significantly impact the regioselectivity of the bromination. In some cases, lower temperatures can favor the formation of a specific isomer by exploiting subtle differences in the activation energies for the formation of different intermediates. For instance, conducting brominations at lower temperatures can sometimes reduce the formation of undesired isomers.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related optimization.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated mass of this compound is significantly lower than the theoretical maximum.

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material (4-methyl-2-nitroaniline).

Potential Causes & Troubleshooting Steps:

  • Insufficient Reaction Temperature: The reaction may be proceeding too slowly at the current temperature, leading to incomplete conversion.

    • Solution: Incrementally increase the reaction temperature. For example, if the reaction was conducted at room temperature (20-25 °C), try running small-scale parallel reactions at 30 °C, 40 °C, and 50 °C. Monitor the reaction progress by TLC at regular intervals to determine the optimal temperature for complete consumption of the starting material.

  • Reaction Time is Too Short: Even at an appropriate temperature, the reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Inefficient Brominating Agent: The activity of the brominating agent may be compromised.

    • Solution: Ensure the quality and purity of your brominating agent (e.g., bromine, N-bromosuccinimide). If using bromine, ensure it has not been exposed to moisture.

Experimental Protocol for Temperature Screening:

  • Set up three identical small-scale reactions in parallel.

  • Charge each reaction vessel with 4-methyl-2-nitroaniline and the chosen solvent (e.g., glacial acetic acid).

  • Bring each reaction to the target temperature (e.g., 20 °C, 30 °C, 40 °C) using a controlled temperature bath.

  • Add the brominating agent dropwise to each reaction.

  • Take aliquots from each reaction at 30-minute intervals and analyze by TLC to monitor the disappearance of the starting material and the appearance of the product.

  • Based on the TLC analysis, determine the temperature that provides the best conversion rate without significant byproduct formation.

Problem 2: Formation of Significant Impurities (e.g., Dibrominated Products)

Symptoms:

  • TLC analysis of the crude reaction mixture shows multiple product spots.

  • NMR or LC-MS analysis of the purified product indicates the presence of isomers or polybrominated species.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature is Too High: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of less-favored isomers or lead to over-bromination (dibromination).

    • Solution: Decrease the reaction temperature. If the reaction was performed at an elevated temperature, try running it at room temperature or even lower (e.g., 0-5 °C in an ice bath). This can enhance the regioselectivity of the reaction.[1]

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent can lead to polybromination.

    • Solution: Use a precise 1:1 molar ratio of the brominating agent to the starting material. Add the brominating agent slowly and dropwise to the reaction mixture to avoid localized high concentrations.

  • Highly Activating Solvent: Certain solvents can enhance the reactivity of the brominating agent, leading to over-bromination.

    • Solution: Glacial acetic acid is a commonly used solvent that can moderate the reactivity of bromine.[3][4][5] If using a more polar solvent and observing over-bromination, consider switching to glacial acetic acid.

Troubleshooting Workflow for Impurity Reduction:

G start High Impurity Levels Observed temp_check Is the reaction temperature elevated? start->temp_check reagent_check Is there an excess of brominating agent? temp_check->reagent_check No lower_temp Decrease temperature (e.g., to 0-5 °C) temp_check->lower_temp Yes stoichiometry Use precise 1:1 stoichiometry reagent_check->stoichiometry Yes solvent_check What is the solvent? reagent_check->solvent_check No monitor Monitor reaction by TLC lower_temp->monitor stoichiometry->monitor acetic_acid Consider using glacial acetic acid solvent_check->acetic_acid acetic_acid->monitor end Optimized Purity monitor->end

Caption: A troubleshooting workflow for reducing impurities in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the synthesis of this compound?

A1: A good starting point for this synthesis is room temperature (approximately 20 °C).[6] This temperature often provides a reasonable reaction rate without promoting significant side reactions. However, the optimal temperature is best determined empirically for your specific reaction setup and scale. It is recommended to perform small-scale optimization experiments as described in the troubleshooting guide.

Q2: Why is glacial acetic acid a recommended solvent?

A2: Glacial acetic acid is a moderately polar solvent that serves several functions in the bromination of anilines. It can polarize the bromine molecule, facilitating the formation of the electrophilic Br+ species.[3][4] Additionally, it can help to moderate the highly activating effect of the amino group by protonating it to some extent, which can help prevent over-bromination.[5][7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction. A suitable eluent system, for example, a mixture of n-hexane and ethyl acetate, can be used to achieve good separation.

Q4: What are the expected side products, and how does temperature influence their formation?

A4: The primary side products are typically other isomers of monobrominated 4-methyl-2-nitroaniline and dibrominated products. The formation of these byproducts is often favored at higher temperatures. By carefully controlling the temperature and stoichiometry, you can minimize the formation of these impurities. Lowering the temperature can increase the selectivity for the desired 2-bromo isomer.

Q5: What is the general reaction mechanism?

A5: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the electrophile (Br+).

  • Nucleophilic attack of the electron-rich aniline ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation of the sigma complex to restore the aromaticity of the ring and yield the final product.

Reaction Pathway Visualization:

G SM 4-methyl-2-nitroaniline Sigma Sigma Complex (Resonance Stabilized) SM->Sigma Nucleophilic Attack Br2 Br-Br Electrophile δ+Br---Brδ- Br2->Electrophile Solvent Acetic Acid Solvent->Electrophile Polarization Electrophile->Sigma Product This compound Sigma->Product Deprotonation HBr HBr

Caption: Simplified reaction pathway for the bromination of 4-methyl-2-nitroaniline.

IV. Quantitative Data Summary

Temperature RangeExpected OutcomePotential Issues
0 - 5 °CHigher regioselectivity, reduced side products.Slower reaction rate, may require longer reaction times.
20 - 25 °C (Room Temp)Good balance of reaction rate and selectivity. A good starting point.May still produce some impurities.
> 30 °CFaster reaction rate.Increased risk of byproduct formation (isomers, dibromination).

V. References

  • Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?

  • ECHEMI. (n.d.). Why is acetic acid used in the reaction of aniline and acetic anhydride?

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |.

  • Quora. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride?

  • Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.

  • Brainly.in. (2018, April 12). Why we use glacial acetic acid in bromination of aniline?

  • Chemistry Steps. (n.d.). Reactions of Aniline.

  • Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline?

  • Khan Academy. (n.d.). Bromination of Aniline.

  • ChemicalBook. (n.d.). 2-BROMO-6-METHYL-4-NITROANILINE synthesis.

  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline.

  • ChemicalBook. (2025, July 24). 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6.

  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole.

  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.

  • PMC. (n.d.). 2-Bromo-4-nitroaniline.

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.

  • ResearchGate. (2025, August 10). A Practical Procedure for Regioselective Bromination of Anilines.

  • ResearchGate. (2025, August 6). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • ChemicalBook. (n.d.). 4-Bromo-2-methyl-6-nitroaniline synthesis.

  • Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.

  • Scribd. (n.d.). Bromination of Aniline.

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.

  • Scribd. (n.d.). Estimation of Aniline by Bromination Method.

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline.

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.

  • Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.

  • Sigma-Aldrich. (n.d.). 4-Bromo-N-methyl-2-nitroaniline | 53484-26-7.

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

  • Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis? - FAQ.

  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. This molecule is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its preparation, most commonly achieved via the electrophilic bromination of 4-methyl-2-nitroaniline, is a classic example of electrophilic aromatic substitution where regioselectivity is paramount.

This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common issues related to byproduct formation during this synthesis. Achieving high purity is critical for downstream applications, and understanding the origin of impurities is the first step toward optimizing your reaction and purification protocols. We will delve into the causality behind the formation of common byproducts and provide field-proven methods for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? A1: The most prevalent and direct method is the electrophilic aromatic substitution of 4-methyl-2-nitroaniline using a brominating agent.[2] Common reagents include molecular bromine (Br₂) in a solvent like glacial acetic acid or N-Bromosuccinimide (NBS) in acetonitrile.[2][3] The reaction's regioselectivity is governed by the directing effects of the substituents on the aniline ring.

Q2: I'm seeing multiple spots on my TLC plate post-reaction. What are the most probable impurities? A2: The most common impurities, in order of likelihood, are:

  • Unreacted Starting Material: 4-methyl-2-nitroaniline.

  • Isomeric Byproduct: 4-Bromo-2-methyl-6-nitroaniline, which arises from an isomer present in the starting material.[4][5]

  • Di-brominated Species: Over-bromination can lead to products like 2,5-Dibromo-4-methyl-6-nitroaniline.[6]

Q3: My reaction turned into a dark, tarry mess. What is the likely cause? A3: The formation of dark, insoluble tars is typically a result of oxidation. The electron-rich aniline ring and the amino group itself are susceptible to oxidation by the brominating agent, especially under harsh conditions such as elevated temperatures or the use of excess bromine.[7][8]

Q4: My final yield is significantly lower than reported in the literature. What are the common reasons? A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the brominating agent.

  • Side Reactions: Formation of the byproducts discussed in this guide, which consumes starting material and reagents.

  • Product Loss During Workup/Purification: The product may be partially soluble in the wash solutions, or significant material can be lost during recrystallization or chromatography if the protocol is not optimized.[9]

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a detailed analysis of the most common byproducts, their root causes, and actionable strategies for prevention and remediation.

Unreacted Starting Material: 4-methyl-2-nitroaniline
  • Root Cause Analysis: This is the result of an incomplete reaction. The causes include insufficient reaction time, incorrect stoichiometry (too little brominating agent), or a reaction temperature that is too low to achieve a reasonable rate.

  • Identification:

    • TLC: Will appear as a distinct spot, typically with a different Rf value than the product. The starting material is generally more polar.

    • HPLC: A peak corresponding to the retention time of a pure standard of 4-methyl-2-nitroaniline.[10]

    • ¹H NMR: The presence of a singlet corresponding to the proton at the C6 position of the starting material will be observed in the aromatic region.

  • Mitigation & Prevention:

    • Monitor the Reaction: Use TLC or HPLC to track the disappearance of the starting material before quenching the reaction.

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. However, a large excess can promote di-bromination.

    • Temperature & Time: Ensure the reaction is stirred at the recommended temperature (e.g., 20-25°C) for a sufficient duration.[2]

  • Remediation:

    • If the reaction is simply incomplete, it can sometimes be restarted by adding more brominating agent.

    • The product can be separated from the starting material via column chromatography or careful recrystallization, as their solubility profiles differ.[2][10]

Isomeric Byproduct: 4-Bromo-2-methyl-6-nitroaniline
  • Root Cause Analysis: This is one of the most challenging byproducts because it does not form from the main reaction. Instead, it originates from an isomeric impurity, 2-methyl-6-nitroaniline , present in the commercial 4-methyl-2-nitroaniline starting material.[4] Both starting materials are formed during the nitration of p-toluidine. This impurity brominates to yield 4-Bromo-2-methyl-6-nitroaniline.

  • Identification:

    • LC-MS: This is the best method. The byproduct will have the exact same mass as the desired product (C₇H₇BrN₂O₂), making it impossible to distinguish by mass alone.[5][11] However, it will typically have a different retention time on HPLC.

    • TLC: May appear as a very closely running spot or a smear, making it difficult to resolve.

    • Melting Point: The presence of this isomer will cause a depression and broadening of the product's melting point.

  • Mitigation & Prevention:

    • Source High-Purity Starting Material: The most effective strategy is prevention. Analyze the starting material by HPLC before beginning the synthesis to quantify isomeric purity.

    • Purify the Starting Material: If the starting material contains significant isomeric impurities, it should be recrystallized prior to use.

  • Remediation:

    • Separating these two isomers is difficult due to their similar structures and physical properties.

    • Fractional recrystallization using a carefully selected solvent system (e.g., ethanol/water or acetic acid/water) may be effective.[9]

    • High-performance preparative HPLC is a viable but expensive option for achieving high purity.

Di-brominated Byproduct (e.g., 2,5-Dibromo-4-methyl-6-nitroaniline)
  • Root Cause Analysis: The product, this compound, still possesses an activated aromatic ring and can undergo a second bromination under forcing conditions. This is known as over-bromination.[12] It is exacerbated by using a large excess of the brominating agent, higher reaction temperatures, or prolonged reaction times.

  • Identification:

    • LC-MS: Will show a clear mass peak corresponding to the addition of a second bromine atom (M+78/80 isotopic pattern).

    • TLC/HPLC: Will appear as a less polar spot/peak (higher Rf, longer retention time) than the mono-brominated product.

  • Mitigation & Prevention:

    • Control Stoichiometry: Avoid using more than ~1.1 equivalents of the brominating agent.

    • Temperature Control: Maintain the reaction at the recommended temperature. Do not heat to accelerate the reaction unless specified in a validated protocol.

    • Slow Addition: Add the brominating agent (e.g., liquid bromine) dropwise to avoid localized high concentrations.[2]

  • Remediation:

    • Di-brominated byproducts are significantly less polar than the desired product. They can usually be removed effectively via standard silica gel column chromatography or by recrystallization.[2][9]

Oxidation Byproducts (Tars)
  • Root Cause Analysis: The amino group of anilines is a strong activating group, which also makes it susceptible to oxidation.[7] This side reaction is a competing pathway with electrophilic aromatic substitution and leads to the formation of complex, high-molecular-weight, colored polymers (tars).

  • Identification:

    • Visual observation of a dark brown or black, often sticky or solid, material forming in the reaction flask.

    • These byproducts are often insoluble in common organic solvents used for extraction and chromatography.

  • Mitigation & Prevention:

    • Protect the Amino Group: For challenging brominations, the amino group can be protected via acetylation to form an amide. The amide is less activating and less prone to oxidation. The protecting group is then removed by hydrolysis after bromination.[12][13]

    • Strict Temperature Control: Keep the reaction cool, as oxidation rates increase significantly with temperature.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions.

  • Remediation:

    • Once formed, these tarry byproducts are difficult to remove. The primary method is physical separation. During workup, the soluble product is extracted away from the insoluble tars. A filtration step through celite or silica gel after extraction can also help remove finely dispersed particles.

Visualized Workflows and Data

Troubleshooting Logic

The following diagram outlines a systematic approach to identifying and resolving issues during the synthesis.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Reaction Complete (TLC/HPLC Analysis) purity Is Purity >95%? start->purity byproduct Identify Byproduct(s) (LC-MS, NMR) purity->byproduct No end Purified Product purity->end Yes cause Determine Root Cause byproduct->cause cause1 Incomplete Reaction cause->cause1 Unreacted SM cause2 Impure Starting Material cause->cause2 Isomer Present cause3 Over-bromination cause->cause3 Di-bromo Peak cause4 Oxidation cause->cause4 Tarry Mixture sol1 Optimize Time/Temp/ Stoichiometry cause1->sol1 sol2 Purify Starting Material cause2->sol2 sol3 Reduce Brominating Agent/ Control Addition cause3->sol3 sol4 Protect Amino Group/ Lower Temperature cause4->sol4 sol1->start Re-run Optimized Experiment sol2->start Re-run Optimized Experiment sol3->start Re-run Optimized Experiment sol4->start Re-run Optimized Experiment

Caption: A troubleshooting flowchart for byproduct analysis.

Reaction Pathway and Byproduct Formation

This diagram illustrates the desired reaction and the formation pathways of key byproducts.

Reaction cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Products & Byproducts SM 4-methyl-2-nitroaniline reagent Br₂ / Acetic Acid or NBS / Acetonitrile SM->reagent Main Reaction SM_iso Impurity: 2-methyl-6-nitroaniline SM_iso->reagent Side Reaction product Desired Product: This compound reagent->product byproduct_iso Isomeric Byproduct: 4-Bromo-2-methyl-6-nitroaniline reagent->byproduct_iso byproduct_di Di-brominated Byproduct reagent->byproduct_di product->reagent Over-bromination

Caption: Synthesis pathway and origin of major byproducts.

Summary of Common Byproducts
Byproduct NameChemical FormulaMolecular Weight ( g/mol )Common CauseRecommended Identification Method
4-methyl-2-nitroanilineC₇H₈N₂O₂152.15Incomplete ReactionHPLC, ¹H NMR
4-Bromo-2-methyl-6-nitroanilineC₇H₇BrN₂O₂231.05Isomeric Starting MaterialLC-MS (distinguished by retention time)
Di-brominated SpeciesC₇H₆Br₂N₂O₂309.96Over-brominationLC-MS (distinct mass)
Oxidation PolymersVariableHigh MWHigh Temperature / Excess ReagentVisual Observation (Tarry)

Recommended Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of both the starting material and the final product.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Prep: Dissolve a small amount of material in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard of the starting material to determine its retention time and check for isomeric impurities. Analyze the crude and purified product to quantify purity and identify byproduct peaks.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of less soluble or more soluble impurities.[9]

  • Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, isopropanol, or glacial acetic acid. The ideal solvent dissolves the product when hot but not when cold. A co-solvent system (e.g., ethanol/water) is often effective.

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like tars) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • PatSnap. (n.d.). 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. Retrieved from [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline. Retrieved from [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Chemsrc. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. This document is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound from p-toluidine is a classic example of electrophilic aromatic substitution where regioselectivity is controlled through the strategic protection and activation/deactivation of an aromatic ring. The most common and reliable pathway involves three key stages:

  • Amine Protection: The highly activating and acid-sensitive amino group of p-toluidine is first protected, typically as an acetamide. This prevents oxidation during nitration and moderates its directing effect.

  • Nitration: The nitro group is introduced. The acetamido group directs ortho to itself, leading to 4-methyl-2-nitroacetanilide.

  • Bromination & Deprotection: The final bromination step is followed by the hydrolysis (deprotection) of the acetamide to yield the final product. The directing effects of all three substituents must be considered.

Below is a diagram illustrating the logical workflow of this synthesis.

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination & Deprotection p_toluidine p-Toluidine acetanilide p-Methylacetanilide p_toluidine->acetanilide Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetanilide nitro_intermediate 4-Methyl-2-nitroacetanilide acetanilide->nitro_intermediate Nitration nitrating_mixture HNO3 / H2SO4 nitrating_mixture->nitro_intermediate final_product This compound nitro_intermediate->final_product Bromination bromine Br2 / Acetic Acid bromine->final_product acid_hydrolysis Acid Hydrolysis (e.g., H2SO4/EtOH) final_product->final_product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the amine group on p-toluidine protected before nitration?

A1: There are two primary reasons for protecting the amino group:

  • To Prevent Oxidation: Aniline and its derivatives are highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry, polymeric byproducts and a significantly lower yield of the desired product.

  • To Control Regioselectivity: The unprotected amino group (-NH2) is a very strong activating group. Direct nitration often leads to multiple nitration products and can also result in the formation of the meta-isomer due to the formation of the anilinium ion (-NH3+) in the strongly acidic medium, which is a meta-director. Converting the amine to an amide (-NHCOCH3) moderates its activating effect and ensures it remains a reliable ortho, para-director, leading primarily to the desired 2-nitro isomer.

Q2: I obtained a mixture of isomers. What is the most likely cause?

A2: Isomer formation is typically an issue of regiochemical control during the electrophilic substitution steps.

  • During Nitration: If protection of the amine is incomplete, direct nitration of residual p-toluidine can occur. In the acidic nitrating mixture, p-toluidine is protonated to the p-toluidinium ion. The -NH3+ group is a meta-director, leading to the formation of 4-methyl-3-nitroaniline, which can carry through the synthesis.

  • During Bromination: The bromination of 4-methyl-2-nitroaniline is generally well-directed. The strongly activating -NH2 group and the weakly activating -CH3 group both direct ortho and para. The position ortho to the -NH2 group and para to the -CH3 group is already occupied by the nitro group. The other position ortho to the -NH2 group (position 6) is the most electronically enriched and sterically accessible, leading to the desired product. Significant formation of other isomers is less common at this stage but could indicate incorrect starting material or reaction conditions that alter directing group effects.

Q3: My reaction mixture turned dark brown/black during nitration. Is this salvageable?

A3: A dark coloration, especially the formation of tar-like substances, is a strong indicator of oxidation and/or runaway side reactions. This is often caused by:

  • Inadequate Temperature Control: Nitration is a highly exothermic process. If the temperature rises uncontrollably (typically it should be kept below 10°C), the rate of side reactions, including oxidation and polynitration, increases dramatically.

  • Incorrect Reagent Addition: Adding the substrate to the nitrating mixture too quickly can create localized "hot spots" that initiate decomposition. The substrate should always be added slowly with vigorous stirring and efficient cooling. At this point, the yield of the desired product is likely compromised. It is generally better to stop the reaction, neutralize carefully, and restart with tighter control over the reaction conditions.

Troubleshooting Guide: Specific Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems.

cluster_low_yield Diagnosis: Low Yield cluster_impure Diagnosis: Impurity cluster_stalls Diagnosis: Stalled Reaction start Problem Observed low_yield Low or No Yield start->low_yield impure_product Impure Product (TLC/NMR) start->impure_product reaction_stalls Reaction Stalls/ Incomplete start->reaction_stalls ly_c1 Check Reagent Quality (e.g., aged HNO3) low_yield->ly_c1 ly_c2 Verify Temperature Control (Was it too high/low?) low_yield->ly_c2 ly_c3 Assess Work-up Procedure (Product loss during extraction?) low_yield->ly_c3 ly_c4 Side Reactions? (Check for tar/gas evolution) low_yield->ly_c4 ip_c1 Is starting material present? impure_product->ip_c1 ip_c2 Presence of isomers? impure_product->ip_c2 ip_c3 Di-substituted product? impure_product->ip_c3 ip_c4 Oxidation byproducts? impure_product->ip_c4 rs_c1 Insufficient Acid Catalyst? reaction_stalls->rs_c1 rs_c2 Precipitation of Reactant? reaction_stalls->rs_c2 rs_c3 Low Reaction Temperature? reaction_stalls->rs_c3 stalls_sol Solution: Increase temp slightly, add more catalyst, check solubility rs_c1->stalls_sol rs_c2->stalls_sol rs_c3->stalls_sol

Caption: Troubleshooting decision tree for common synthesis failures.

Issue 1: Low Yield after Nitration Step
  • Symptom: After work-up of the nitration of p-methylacetanilide, the mass of the crude 4-methyl-2-nitroacetanilide is significantly lower than theoretical.

  • Causality & Explanation:

    • Over-Nitration: If the reaction temperature is too high or the reaction time is too long, a second nitro group can be added to the ring, forming 4-methyl-2,6-dinitroacetanilide. This byproduct will be lost during purification.

    • Oxidation: As mentioned in the FAQ, inadequate cooling allows nitric acid to act as an oxidizing agent, destroying the aromatic ring and producing tars.

    • Incomplete Reaction: If the reaction is not allowed to proceed to completion (insufficient time or too low temperature), unreacted starting material will remain. While this can be separated, it lowers the yield of the desired product.

  • Troubleshooting Protocol:

    • Monitor Temperature Rigorously: Use an ice/salt bath to maintain the internal reaction temperature between 0-5 °C during the addition of the nitrating mixture.

    • Control Addition Rate: Add the nitrating mixture dropwise over a period of 30-60 minutes to allow for effective heat dissipation.

    • Check for Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.

    • Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This precipitates the product while diluting the acid and preventing post-reaction degradation.

Issue 2: Product is an inseparable oil instead of a solid
  • Symptom: The final product, this compound, does not crystallize and remains an oil, even after solvent removal.

  • Causality & Explanation: The presence of impurities disrupts the crystal lattice, preventing solidification. The melting point of pure this compound is around 97-99°C. If it is oily at room temperature, it is certainly impure. Common impurities include:

    • Isomeric Byproducts: Such as 2-bromo-4-methyl-5-nitroaniline, which can form in small amounts.

    • Unreacted Intermediates: Residual 4-methyl-2-nitroaniline (if bromination was incomplete) or 4-methyl-2-nitroacetanilide (if deprotection was incomplete).

    • Solvents: Trapped acetic acid or ethanol from the reaction/workup.

  • Troubleshooting Protocol:

    • Confirm Deprotection: Check the crude product's IR spectrum for the absence of the amide carbonyl peak (around 1660 cm⁻¹). If present, the hydrolysis step was incomplete. The material can be re-subjected to acidic hydrolysis.

    • Purification by Column Chromatography: This is the most effective method for removing isomers and other byproducts. A silica gel column using a hexane/ethyl acetate gradient is typically effective.

    • Trituration: If chromatography is not feasible, try triturating the oil with a cold, non-polar solvent like hexane. This may induce crystallization of the desired product while washing away more soluble impurities.

Quantitative Data Summary: Reaction Conditions
StepKey ReagentsTemperature (°C)Typical TimeCritical Control Parameter
Protection p-Toluidine, Acetic Anhydride100-110 (Reflux)30-60 minEnsure complete dissolution and reaction.
Nitration p-Methylacetanilide, HNO₃/H₂SO₄0 - 101-2 hoursStrict temperature control. Slow addition.
Bromination 4-Methyl-2-nitroaniline, Br₂/AcOH20 - 301 hourStoichiometry of Br₂. Avoid excess.
Deprotection Acetanilide intermediate, H₂SO₄/EtOH80-90 (Reflux)1-2 hoursMonitor by TLC for disappearance of starting material.

References

  • Synthesis of this compound. Organic Syntheses.[Link]

  • Mechanism of Electrophilic Aromatic Substitution. LibreTexts Chemistry.[Link]

  • Protecting Groups in Organic Synthesis. Journal of Chemical Education.[Link]

2-Bromo-4-methyl-6-nitroaniline stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Degradation, and Experimental Troubleshooting for Researchers

Welcome to the technical support center for 2-Bromo-4-methyl-6-nitroaniline (CAS 827-24-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and handling of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource to help you anticipate challenges, troubleshoot common experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and properties of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For maximum stability, the compound should be stored in a tightly sealed, light-resistant container (such as an amber glass vial) to protect it from photodegradation.[1] It should be kept in a cool, dry, and dark place.[2] Recommended long-term storage is under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[3] Always check the manufacturer's specific recommendations on the safety data sheet (SDS).[2]

Q2: What are the main factors that can cause this compound to degrade?

A2: The primary factors are exposure to light (especially UV), elevated temperatures, and potentially strong acidic or basic conditions. Aromatic nitro compounds are known to be sensitive to light.[1] The aniline functional group is also susceptible to oxidation, which can be accelerated by air and light exposure.[4]

Q3: In which solvents is this compound soluble?

A3: While quantitative data is limited, compounds with similar structures are generally soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile.[5] They exhibit moderate to good solubility in ethers (THF) and chlorinated solvents (Dichloromethane) and are sparingly soluble to insoluble in water.[5][6]

Q4: How can I assess the purity and stability of my sample over time?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7] This method allows for the separation and quantification of the parent compound from any potential degradation products. Regular analysis (e.g., every 3-6 months) of a retained sample stored under ideal conditions is recommended for long-term studies.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the cause and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Discoloration of Solid (e.g., light yellow solid darkens to orange or brown)Photodegradation: Aromatic nitro compounds are susceptible to degradation upon exposure to light.[1] Thermal Stress: Storage at elevated temperatures can accelerate decomposition. Oxidation: The aniline group can oxidize upon prolonged exposure to air.[4]Verify Purity: Dissolve a small amount and analyze via HPLC-UV or LC-MS to quantify the parent compound and identify impurities. Improve Storage: Immediately transfer the compound to a tightly sealed amber vial, purge with an inert gas (N₂ or Ar), and store at 2-8°C in a dark location.[3] Re-purify if Necessary: If significant degradation has occurred, consider recrystallization or column chromatography to obtain pure material.
Unexpected Peaks in HPLC/LC-MS Analysis Degradation in Solution: The compound may be unstable in your chosen analytical solvent or under the analysis conditions. Interaction with Solvent: The solvent may be reacting with the analyte. Protic solvents like methanol can sometimes participate in reactions under certain pH or light conditions. Contaminated Solvent/Glassware: Impurities from your solvent or improperly cleaned labware can introduce extraneous peaks.Prepare Solutions Fresh: Always prepare analytical solutions immediately before use.[1] Perform a Solution Stability Study: Analyze the prepared solution at several time points (e.g., 0, 2, 4, 8 hours) to see if impurity peaks grow over time. Use High-Purity Solvents: Ensure you are using HPLC-grade or higher solvents and meticulously clean all glassware. Consider Forced Degradation: To identify the unknown peaks, perform a forced degradation study (see protocol below) to correlate the new peaks with specific degradation products.[8]
Inconsistent or Non-Reproducible Experimental Results Use of Degraded Stock Material: The purity of your starting material may be changing between experiments due to ongoing, unnoticed degradation.[1] Inconsistent Weighing/Dissolution: The compound may have poor solubility in your reaction solvent, leading to incomplete dissolution and variable effective concentrations.Qualify Your Reagent: Before starting a critical series of experiments, confirm the purity of your this compound stock using a reference standard if available. Document Storage: Maintain a log of storage conditions (temperature, light exposure) to ensure consistency.[1] Ensure Complete Dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved before starting a reaction. Visually confirm the absence of solid particles.

Visualizing Workflows and Degradation

To better understand the processes involved, we have created diagrams for key workflows and potential chemical transformations.

G cluster_0 Troubleshooting Workflow for Stability Issues start Experimental Anomaly Observed (e.g., color change, extra peak) q1 Is the solid compound discolored? start->q1 action1 Verify purity via HPLC. Improve storage conditions (dark, cool, inert gas). q1->action1 Yes q2 Are there unexpected peaks in chromatography? q1->q2 No action1->q2 action2 Prepare solutions fresh. Check solvent stability. Run forced degradation study. q2->action2 Yes q3 Are results inconsistent between experiments? q2->q3 No action2->q3 action3 Re-qualify purity of starting material. Ensure complete dissolution in reactions. q3->action3 Yes end Problem Resolved / Understood q3->end No action3->end

Caption: A decision tree for troubleshooting common stability-related issues.

G cluster_1 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Amine (Forced acidic/basic conditions) -> 2-Bromo-4-methyl-6-nitrophenol parent->hydrolysis H₂O, H⁺/OH⁻ reduction Reduction of Nitro Group (Reducing agents) -> 2-Bromo-6-amino-4-methylaniline parent->reduction [H] debromination Reductive Dehalogenation (e.g., certain catalysts, microbes) -> 4-Methyl-2-nitroaniline parent->debromination [H] oxidation Oxidation of Amine (Air, light) -> Nitroso, Nitro, Polymeric Species parent->oxidation [O]

Caption: Inferred degradation pathways based on functional group chemistry.

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol outlines a general approach.

1. Objective: To intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to understand its degradation profile.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Class A volumetric flasks, pipettes, and autosampler vials (amber and clear)

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven or heating block

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in ACN.

4. Experimental Procedure:

ConditionProcedure
Control Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately (T=0).
Acid Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with NaOH, and dilute to 0.1 mg/mL with 50:50 ACN:Water.
Base Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with HCl and dilute to 0.1 mg/mL with 50:50 ACN:Water.
Oxidation Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to 0.1 mg/mL.
Thermal (Solid) Place a small amount of solid compound in an oven at 60°C for 48 hours.[1] Prepare a 0.1 mg/mL solution for analysis.
Photolytic (Solution) Prepare a 0.1 mg/mL solution in a clear quartz cuvette or vial. Expose to a photostability chamber. Wrap a control sample in foil and keep it at the same temperature.[1]

5. Analysis:

  • Analyze all samples by a suitable HPLC method (e.g., C18 column, mobile phase gradient of ACN and water, UV detection at an appropriate wavelength).

  • Compare the chromatograms of stressed samples to the control sample.

  • Calculate the percentage degradation and note the relative retention times of any new peaks. Use a PDA detector to compare UV spectra and assess peak purity. If available, use LC-MS to obtain mass information on the degradation products.

G cluster_2 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Aliquot and apply stress conditions (Acid, Base, Peroxide, Heat, Light) prep->stress control Prepare Control Sample (Unstressed) prep->control neutralize Neutralize/Dilute Samples to final concentration stress->neutralize control->neutralize analyze Analyze all samples via HPLC-UV/PDA neutralize->analyze data Compare chromatograms, identify degradants, calculate % degradation analyze->data

Caption: General workflow for a forced degradation study.

References

  • National Center for Biotechnology Information. (n.d.). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC, NIH. Retrieved from [Link]

  • ACS Publications. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • arXiv. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Retrieved from [Link]

  • ResearchGate. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. PMC. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-dinitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (1983). Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

  • NIST/TRC. (n.d.). m-bromonitrobenzene. Web Thermo Tables. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC, NIH. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a key synthetic intermediate utilized in the development of pharmaceuticals and specialized chemical agents.[1] Its unique molecular structure, featuring bromo, methyl, and nitro groups, provides a versatile scaffold for constructing complex molecules.[1] However, achieving high purity of this compound post-synthesis can be challenging due to the potential formation of structural isomers and the presence of unreacted starting materials.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven troubleshooting guides and detailed protocols to address common issues encountered during the purification of this compound, ensuring you can achieve the desired level of purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample? A: The impurity profile is highly dependent on the synthetic route. The most common synthesis involves the bromination of 4-methyl-2-nitroaniline.[2] Consequently, likely impurities include:

  • Unreacted Starting Material: 4-methyl-2-nitroaniline.

  • Isomeric Products: Bromination occurring at a different position on the aromatic ring, such as 4-bromo-2-methyl-6-nitroaniline.

  • Over-brominated Byproducts: Di-brominated species.

  • Residual Solvents and Reagents: Such as glacial acetic acid from the reaction medium.[2]

Q2: What is the best initial method for purifying the crude product? A: Recrystallization is the most common, cost-effective, and efficient first-line method for purifying crude aromatic nitroanilines on a laboratory scale.[3][4] It is particularly effective at removing less abundant impurities and unreacted starting materials, provided a suitable solvent is identified.

Q3: How do I select the optimal solvent for recrystallization? A: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5] It is crucial to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to determine the best choice for your specific crude mixture.[3][6]

Q4: Under what circumstances should I use column chromatography? A: Column chromatography is recommended when recrystallization fails to provide the desired purity, particularly when dealing with:

  • Impurities with very similar solubility profiles to the target compound.[3]

  • Significant quantities of isomeric byproducts that co-crystallize.

  • The need for very high purity (>99.5%) for sensitive downstream applications.[7]

Q5: How can I definitively assess the purity of my final product? A: A combination of analytical techniques provides the most comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple components.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[3]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (64-66°C) is a strong indicator of high purity.[2][7] A broad or depressed range suggests the presence of impurities.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.[2]

Section 2: Troubleshooting Purification Workflows

This section offers detailed, question-and-answer-based guides to resolve specific issues encountered during purification experiments.

Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique, but its success hinges on precise execution. Below are solutions to common problems.

Problem: No crystals form after the hot solution has cooled.

  • Question: I've dissolved my crude product in a hot solvent and allowed it to cool, even in an ice bath, but no solid has precipitated. What's wrong?

  • Answer: This issue is typically caused by either supersaturation or excessive use of solvent.[7][8]

    • Causality: The solution is not sufficiently concentrated for the solute's solubility limit to be reached upon cooling.

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

      • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.[7]

      • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[4]

      • Re-evaluate Solvent Choice: The product may be too soluble in the chosen solvent even at low temperatures. A less effective solvent or a mixed-solvent system (e.g., ethanol/water) may be required.[4]

Problem: An oil precipitates instead of solid crystals.

  • Question: Upon cooling, my product separated as an oily layer at the bottom of the flask. Why did this happen and how can I fix it?

  • Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities depress the melting point significantly.[7]

    • Causality: The solute is coming out of the solution at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystalline lattice.

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.

      • Lower the Solvent Boiling Point: Select a solvent with a lower boiling point than the melting point of your compound (64-66°C).[2]

      • Use a Mixed-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly.

Problem: The final product is still colored (e.g., dark orange or brown).

  • Question: My recrystallized crystals are not the expected bright orange/yellow color. How can I remove colored impurities?

  • Answer: This indicates that colored impurities are co-crystallizing with your product.[3]

    • Causality: The impurities have similar solubility characteristics or are strongly adsorbed to the surface of the forming crystals.

    • Troubleshooting Steps:

      • Use Activated Charcoal: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a very small amount of activated charcoal (1-2% of the solute mass). Reheat the solution to boiling for a few minutes.[4]

      • Perform Hot Filtration: The charcoal, which adsorbs the colored impurities, must be removed by filtering the hot solution through a pre-heated funnel with fluted filter paper.[4] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

G start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool crystals Crystals Form? cool->crystals oil Oily Precipitate? crystals->oil No collect Collect Crystals via Vacuum Filtration crystals->collect Yes no_crystals No Crystals oil->no_crystals No oily_precipitate Yes, Oil Forms oil->oily_precipitate Yes wash Wash with Cold Solvent collect->wash dry Dry Purified Product wash->dry induce Scratch Flask / Add Seed Crystal no_crystals->induce induce->cool concentrate Reduce Solvent Volume induce->concentrate Still No Crystals concentrate->cool reassess Re-evaluate Solvent Choice concentrate->reassess Still No Crystals reheat Reheat, Add More Solvent, Cool Slower oily_precipitate->reheat reheat->cool change_solvent Use Lower Boiling Point Solvent reheat->change_solvent Still Oily

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting Guide

For high-purity requirements or difficult separations, column chromatography is the method of choice.

Problem: The compound streaks down the column instead of moving as a tight band.

  • Question: My product is creating a long tail or "streak" on the silica column. Why is this happening?

  • Answer: Streaking, or peak tailing, is often caused by strong interactions between the analyte and the stationary phase or by overloading the column.

    • Causality: this compound contains a basic amine group that can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor elution behavior.[9]

    • Troubleshooting Steps:

      • Use Amine-Functionalized Silica: For basic compounds like anilines, switching to an amine-functionalized silica column (KP-NH) is a highly effective solution. This media provides a more alkaline environment, minimizing the acid-base interaction and leading to sharper peaks and better separation.[10][11]

      • Add a Competing Base: If using standard silica, add a small amount of a competing base like triethylamine (~0.1-1%) to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[11]

      • Reduce Sample Load: Ensure you have not loaded too much crude material onto the column. Overloading saturates the stationary phase and invariably leads to poor separation.

Problem: The compound co-elutes with an impurity.

  • Question: My TLC analysis shows two spots that are very close together, and they are coming off the column in the same fractions. How can I improve the separation?

  • Answer: This indicates that the chosen solvent system (mobile phase) does not have sufficient selectivity to resolve the two compounds.[8]

    • Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current eluent.

    • Troubleshooting Steps:

      • Decrease Eluent Polarity: If your compound is eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal column separation.[8]

      • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This technique helps to first elute less polar impurities before increasing the solvent strength to move your more polar product, sharpening the bands and improving resolution.[8]

      • Change Solvent System: Sometimes, a different combination of solvents will provide better selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions and improve separation.

G cluster_prep Preparation Phase cluster_run Elution & Collection Phase cluster_post Post-Purification tlc 1. Develop TLC Solvent System (Aim for Rf ≈ 0.2-0.3) column_choice 2. Select Stationary Phase (Standard SiO₂ or Amine-SiO₂) tlc->column_choice pack 3. Pack Column column_choice->pack load 4. Load Sample pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate analyze 10. Analyze Final Purity (HPLC, MP, NMR) evaporate->analyze

Sources

Preventing isomer formation during synthesis of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on multi-substituted rings. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize isomer formation and maximize the yield and purity of your target compound.

Section 1: Understanding the Synthetic Challenge

The key to synthesizing this compound with high purity lies in selecting the correct synthetic strategy. A flawed approach is the primary source of isomeric impurities.

Q1: What is the optimal and most logical synthetic route for this compound?

The most effective and regioselective route is not the bromination of a nitro-aniline precursor, but rather the nitration of 2-bromo-4-methylaniline .

Causality: The regiochemical outcome of an electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring.[1]

  • Route A (Incorrect Strategy): Bromination of 4-methyl-2-nitroaniline. The amino (-NH2) group is a powerful activating ortho-, para-director. It will direct the incoming bromine electrophile to the position ortho to it (position 6), yielding 6-bromo-4-methyl-2-nitroaniline , which is an isomer of the desired product.

  • Route B (Correct Strategy): Nitration of 2-bromo-4-methylaniline. In this precursor, the amino group is the strongest activating group and directs the incoming nitro group primarily to its vacant ortho position (position 6). This leads directly to the desired product. However, this direct approach is fraught with its own challenges, which this guide will address.

Q2: Why is direct nitration of 2-bromo-4-methylaniline often problematic, leading to isomers and low yields?

Direct nitration using standard conditions (e.g., a mixture of nitric and sulfuric acid) presents two major challenges:

  • Oxidation: The amino group is highly susceptible to oxidation by strong nitrating agents, leading to the formation of dark, tarry byproducts and a significant loss of yield.[2]

  • Lack of Regioselectivity: While the -NH2 group is the dominant director, the -Br and -CH3 groups also exert minor directing effects.[1] Under harsh conditions, this can lead to the formation of undesired constitutional isomers, such as 2-Bromo-4-methyl-5-nitroaniline.

To overcome these issues, a three-step protection strategy is the most reliable method.

Diagram: Potential Isomers from Direct Nitration

Caption: Potential products from the direct nitration of 2-bromo-4-methylaniline.

Section 2: Troubleshooting Guide: The Amine Protection Strategy

This section addresses the most common experimental failures and provides a robust, field-proven solution.

Q: My TLC plate shows multiple spots, and my final product is difficult to purify. How do I fix this?

A: This classic sign of isomer formation is best solved by temporarily protecting the highly activating amino group as an acetanilide. The acetamido group (-NHCOCH3) is still an ortho-, para-director, but its electronic and steric properties offer superior control over the reaction.[2][3]

Why this works:

  • Reduces Activating Strength: The acetyl group withdraws electron density from the nitrogen, making the ring less activated. This prevents oxidation and makes the reaction more controllable.[3]

  • Enhances Regioselectivity: The steric bulk of the acetamido group significantly hinders substitution at the adjacent ortho- positions. It therefore strongly directs the incoming electrophile to the less sterically hindered para-position (relative to the acetamido group), which in this case is the C6 position, yielding the desired 6-nitro isomer almost exclusively.

Q: My reaction turned into a dark, intractable tar after adding the nitrating mixture. Is it salvageable?

A: Unfortunately, this indicates severe oxidation of the aniline starting material. The reaction is likely unsalvageable. This outcome is a direct result of the unprotected, highly reactive amino group. The preventative measure is to always use the amine protection strategy outlined below.

Diagram: Validated Three-Step Synthetic Workflow

Validated_Workflow Start 2-Bromo-4-methylaniline Step1 Step 1: Protection Start->Step1 Acetic Anhydride Protected 2-Bromo-4-methylacetanilide Step1->Protected Step2 Step 2: Nitration Protected->Step2 HNO₃ / H₂SO₄ (0-5 °C) Nitrated 2-Bromo-4-methyl-6-nitroacetanilide Step2->Nitrated Step3 Step 3: Deprotection Nitrated->Step3 Acid Hydrolysis (e.g., HCl) Final This compound Step3->Final

Caption: The reliable three-step workflow for synthesizing the target compound.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for executing the amine protection strategy.

Protocol 1: Protection of 2-bromo-4-methylaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of aniline).

  • Reagent Addition: While stirring, carefully add acetic anhydride (1.1 eq) to the solution.

  • Reaction: Gently heat the mixture to 50-60°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water while stirring vigorously.

  • Isolation: Collect the resulting white precipitate (2-bromo-4-methylacetanilide) by vacuum filtration, wash with cold water, and dry thoroughly. The product is typically pure enough for the next step.

Protocol 2: Regioselective Nitration of 2-Bromo-4-methylacetanilide
  • Setup: Place the dried 2-bromo-4-methylacetanilide (1.0 eq) in a flask and cool it in an ice-salt bath to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 4 mL per gram of acetanilide), ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per gram of acetanilide) in a separate flask, cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Completion: After the addition is complete, stir the mixture in the ice bath for an additional 1-2 hours.

  • Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice. The product will precipitate as a pale-yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Protocol 3: Deprotection (Hydrolysis) to Yield Final Product
  • Setup: Place the crude 2-bromo-4-methyl-6-nitroacetanilide in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90°C) for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Work-up: Cool the solution to room temperature and pour it into ice water.

  • Neutralization: Slowly neutralize the solution with an aqueous base (e.g., NaOH or NaHCO3 solution) until the product precipitates completely.

  • Isolation: Collect the yellow precipitate (this compound) by vacuum filtration, wash with water, and dry.

Section 4: Purification and Analysis

Proper purification and characterization are essential to validate the success of the synthesis.

Q: How should I purify the final product?

A: Recrystallization is the most effective method for purifying the final compound on a laboratory scale.[4]

  • Recommended Solvent System: A mixed solvent system of ethanol and water is typically effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Alternative: For very impure samples, silica gel column chromatography using a hexane/ethyl acetate eluent system can be used for separation.[5][6]

Q: Which analytical methods should I use to confirm the structure and purity?

A: A combination of techniques is recommended for unambiguous confirmation.

Technique Purpose Expected Outcome for this compound
TLC Rapid, qualitative check of reaction progress and purity.A single spot with a distinct Rf value from the starting material and intermediates.
Melting Point Purity assessment.A sharp melting point consistent with literature values. Impurities will cause depression and broadening of the melting range.
HPLC Quantitative purity analysis.A single major peak. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a common starting point.[7][8][9]
¹H NMR Unambiguous structural confirmation and isomer identification.The aromatic region should show two distinct singlets (or narrow doublets), corresponding to the protons at C3 and C5. Isomers would exhibit different splitting patterns.
Mass Spec Molecular weight confirmation.The mass spectrum should show the correct molecular ion peak for C7H7BrN2O2.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Why is slow, dropwise addition and low temperature so critical during nitration?

    • A: The nitration of aromatic rings is a highly exothermic reaction. Rapid addition of the nitrating mixture can cause the temperature to rise uncontrollably, leading to a cascade of side reactions, including di-nitration, oxidation of the methyl group, and degradation of the starting material, all of which drastically reduce yield and purity.

  • Q: My hydrolysis (deprotection) step is very slow. What can I do?

    • A: Ensure you are using a sufficient excess of strong acid (like HCl) and that the reflux temperature is adequate. If the reaction is still slow, you can increase the concentration of the acid or extend the reflux time. Alternatively, switching to a sulfuric acid/water mixture can sometimes accelerate the hydrolysis.

  • Q: Are there alternative "greener" reagents I can use?

    • A: For the bromination step to create the precursor, N-Bromosuccinimide (NBS) is a common and easier-to-handle alternative to liquid bromine.[5] For nitration, various milder or solid-supported reagents are being explored in green chemistry, but the classical HNO3/H2SO4 system, when controlled properly via the acetanilide, remains highly effective and reliable for this specific transformation.

References

  • Yi, W.-B., et al. (2012). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances. Retrieved from [Link]

  • Khan Academy. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Retrieved from [Link]

  • TopSCHOLAR, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Separation of positional isomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. The following question-and-answer format provides troubleshooting solutions and in-depth explanations to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties and potential stability issues of this compound?

A1: this compound, with the molecular formula C7H7BrN2O2, is a solid, often appearing as a yellow or orange powder.[1] Its structure, featuring an aniline ring substituted with bromo, methyl, and nitro groups, dictates its chemical behavior and analytical challenges.

Key Properties:

  • Molecular Weight: Approximately 231.05 g/mol .[1][2]

  • Melting Point: Reported values vary, with ranges including 64-66°C and a higher melting point of 178-179°C for a different isomer, 2-bromo-6-methyl-4-nitroaniline.[1][3] This highlights the critical importance of confirming isomeric purity.

  • Solubility: It is generally soluble in organic solvents like dichloromethane, acetonitrile, and hot acetic acid.[4][5]

Potential Stability Issues:

  • Photoreactivity: Nitroaromatic compounds are known to be photoreactive.[6][7] Exposure to UV light can lead to degradation, potentially through complex reaction pathways including nitro-nitrite rearrangement.[7] It is crucial to protect samples from light during storage and analysis.

  • Thermal Instability: While some similar compounds show high thermal stability, the presence of the nitro group can make the molecule susceptible to thermal decomposition, especially at elevated temperatures used in techniques like Gas Chromatography (GC).[8]

  • Chemical Reactivity: The aniline functional group can be susceptible to oxidation. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups creates a complex electronic environment that can influence its reactivity and stability.

Q2: What are the most common impurities encountered during the synthesis of this compound and how can they be minimized?

A2: The synthesis of this compound typically involves the bromination of a substituted aniline, such as 4-methyl-2-nitroaniline or 2-methyl-4-nitroaniline.[1][4] The primary sources of impurities are incomplete reactions and the formation of isomers.

Common Impurities:

  • Unreacted Starting Material: Residual 4-methyl-2-nitroaniline or 2-methyl-4-nitroaniline.

  • Isomeric Byproducts: Formation of other brominated isomers, such as 4-bromo-2-methyl-6-nitroaniline, is a significant challenge.[9] The directing effects of the substituents on the aromatic ring can lead to a mixture of products.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibromo or even tribromoaniline derivatives.[10]

Minimization Strategies:

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) is critical to maximize the yield of the desired isomer and minimize side reactions.[4][11][12]

  • Purification Techniques: Purification is essential to remove impurities. Common methods include:

    • Recrystallization: Using a suitable solvent system (e.g., ethanol/water) can effectively remove many impurities.[11][13]

    • Silica Gel Column Chromatography: This is a highly effective method for separating isomers and other byproducts.[3][4]

Section 2: Troubleshooting Guide for Analytical Characterization

This section addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Inconsistent or Unclear NMR Spectra

Q: My ¹H NMR spectrum of this compound shows broad peaks or unexpected chemical shifts. What could be the cause and how can I resolve it?

A: Inconsistent NMR spectra can arise from several factors related to sample purity, preparation, and the inherent properties of the molecule.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Sample Impurities The presence of isomeric impurities or residual starting materials will result in extra peaks, complicating the spectrum.1. Confirm purity using an orthogonal technique like HPLC or TLC. 2. If impurities are detected, purify the sample using column chromatography or recrystallization.[4][13]
Poor Solubility / Aggregation If the sample is not fully dissolved in the NMR solvent, it can lead to broad peaks and poor resolution.1. Ensure the sample is completely dissolved. Gentle warming or sonication may help. 2. Try a different deuterated solvent, such as DMSO-d₆, if solubility in CDCl₃ is an issue.[3]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.1. Ensure all glassware is scrupulously clean. 2. If metal contamination is suspected from a synthesis step, consider passing a solution of the compound through a small plug of silica gel.
Proton Exchange The amine (-NH₂) protons can exchange with residual water in the solvent, leading to a broad signal.1. Use a freshly opened or properly dried deuterated solvent. 2. A D₂O shake can be performed to confirm the amine proton signals, which will disappear after exchange.

Reference ¹H NMR Data (Example):

  • In DMSO-d₆ (400 MHz) for 2-bromo-6-methyl-4-nitroaniline: δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H, -NH₂), 2.23 (s, 3H, -CH₃).[3][4]

  • In CDCl₃ for this compound: δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s, -NH₂), 2.27 (3H, s, -CH₃).[1]

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Q: I am observing peak tailing or co-elution of my target compound with impurities during HPLC analysis. How can I optimize my method?

A: Achieving good chromatographic separation of halogenated nitroanilines and their isomers can be challenging. Method optimization is key.

Workflow for HPLC Method Optimization:

Caption: Workflow for optimizing HPLC separation.

Detailed Troubleshooting Steps:

  • Column Choice: A reversed-phase C18 column is a standard choice for this type of compound.[14] Ensure the column is in good condition.

  • Mobile Phase Composition:

    • Solvent Ratio: Start with a mobile phase of acetonitrile and water.[15] Systematically vary the ratio (e.g., from 50:50 to 70:30 acetonitrile:water) to find the optimal retention and separation.

    • Mobile Phase Modifier: The aniline group can interact with residual silanols on the silica support, causing peak tailing. Adding a small amount of acid, like 0.1% formic acid (for MS compatibility) or phosphoric acid, to the mobile phase can protonate the silanols and improve peak shape.[10][15]

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve peak efficiency, but be mindful of the compound's thermal stability.

Example HPLC Protocol:

Parameter Recommendation
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Start with an isocratic hold (e.g., 60% Acetonitrile) or a shallow gradient to resolve closely eluting impurities.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
Injection Volume 10 µL
Issue 3: Fragmentation or No Molecular Ion in Mass Spectrometry

Q: In my mass spectrometry analysis (GC-MS or LC-MS), I am not observing the expected molecular ion peak for this compound. What is happening?

A: The absence of a clear molecular ion can be due to the ionization technique used and the compound's stability.

Potential Causes & Solutions:

  • Fragmentation in Electron Ionization (EI): EI, commonly used in GC-MS, is a high-energy technique that can cause extensive fragmentation, especially in molecules with labile groups like nitroanilines.[16] The molecular ion ([M]⁺) may be weak or absent.

    • Solution: Look for characteristic fragment ions. Also, the presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments ([M]⁺ and [M+2]⁺ in roughly a 1:1 ratio), which is a key diagnostic tool.[16]

  • Thermal Degradation in GC Inlet: The compound may be degrading in the hot GC inlet before it reaches the mass spectrometer.

    • Solution:

      • Lower the inlet temperature in increments to find a balance between volatilization and stability.

      • Ensure the GC liner is clean and deactivated.

      • Consider using a less energetic ionization technique if available.

  • LC-MS Ionization Mode:

    • Electrospray Ionization (ESI): ESI is a softer ionization technique. For anilines, positive ion mode is typically used, and you should look for the protonated molecule, [M+H]⁺.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI can also be effective and may provide a stronger molecular ion signal for some compounds.

Expected Mass Spectral Data:

  • Molecular Ion (m/z): The monoisotopic mass is approximately 229.97 Da.[2]

  • Isotopic Pattern: Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes are in ~1:1 natural abundance), the molecular ion will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.

  • ESI Mass Spectrum: In positive mode, expect to see the [M+H]⁺ ion at approximately m/z 231 and 233. A negative ion mode might show the [M-H]⁻ ion at m/z 229 and 231.[3]

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use an HPLC method as described in the previous section to introduce the sample into the mass spectrometer.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: Optimize for maximum signal (e.g., 3-4 kV)

    • Fragmentor/Cone Voltage: Start with a low voltage to minimize in-source fragmentation and observe the [M+H]⁺ ion. A higher voltage can be used to induce fragmentation for structural confirmation.

Workflow for Mass Spectrometry Troubleshooting:

Caption: Troubleshooting workflow for mass spectrometry analysis.

References

  • Excited state dynamics and photochemistry of nitroaromatic compounds. Royal Society of Chemistry.
  • 2-BROMO-6-METHYL-4-NITROANILINE synthesis. ChemicalBook.
  • Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole. BenchChem.
  • This compound. PubChem.
  • This compound CAS#: 827-24-7. ChemicalBook.
  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed.
  • Preparation of p-Bromoaniline.
  • 4-Bromo-2-methyl-6-nitroaniline 97. Sigma-Aldrich.
  • The synthesis of p-bromoaniline using aniline as the starting m
  • 2-BROMO-6-METHYL-4-NITROANILINE. ChemicalBook.
  • Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Spectroscopic Profile of 2-Bromo-4,6-dinitroaniline: A Technical Guide. BenchChem.
  • 2-Bromo-4,6-dinitroaniline. PubChem.
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. BenchChem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • 2-Bromo-4-fluoro-6-nitroaniline. Chem-Impex.
  • 2,4,6-Tribromoaniline. SIELC Technologies.

Sources

Technical Support Center: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, particularly concerning the critical role of solvents, to achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the electrophilic bromination of 4-methyl-2-nitroaniline or 2-methyl-4-nitroaniline. The two most common approaches utilize either N-Bromosuccinimide (NBS) or molecular bromine (Br₂) as the brominating agent in a suitable solvent.[1] Acetic acid and acetonitrile are frequently employed as solvents for this reaction.[1][2]

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a crucial role in the regioselectivity and overall success of the bromination reaction. The polarity of the solvent can significantly influence the distribution of isomers formed.[3] In the bromination of substituted anilines, polar solvents can enhance the activation of the position para to the amino group, potentially leading to higher selectivity.[3] For instance, polar solvents like DMF and DMSO have been shown to favor the formation of the isomer where bromine is para to the amine group in related substrates.[3] In contrast, non-polar solvents may lead to a mixture of isomers.[4][5]

Q3: What are the primary safety precautions to consider during this synthesis?

A3: This synthesis involves hazardous materials that require strict safety protocols.

  • Bromine: Liquid bromine is highly toxic, corrosive, and dangerous for the environment.[6][7][8] It should always be handled in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[6][9] A sodium thiosulfate solution should be readily available to neutralize any spills.[6]

  • Nitroanilines: Substituted nitroanilines can be harmful if swallowed and may cause skin and eye irritation.[9] Standard laboratory hygiene practices, such as avoiding ingestion, inhalation, and contact with skin and eyes, are essential.[9]

  • Solvents: Acetic acid is corrosive, and acetonitrile is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[10][11] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used for this purpose.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting material is no longer visible.[10] The reaction time can vary depending on the chosen solvent and temperature. For example, a reaction with NBS in acetonitrile may require refluxing for 3 hours.[1]
Suboptimal Reaction Temperature Temperature control is critical. Some bromination reactions of anilines are performed at room temperature or slightly below to enhance selectivity and minimize side reactions.[11] For the synthesis using bromine in acetic acid, the reaction is typically conducted at around 20°C.[1]
Incorrect Stoichiometry Ensure the molar ratio of the brominating agent to the starting material is accurate. A slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.[12]
Moisture in the Reaction The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents. Use anhydrous solvents and dry glassware.

Problem 2: Formation of Multiple Isomers and Impurities

Potential Cause Recommended Solution
Lack of Regioselectivity The directing effects of the amino, methyl, and nitro groups can lead to the formation of isomeric byproducts. The choice of solvent is a key factor in controlling regioselectivity.[3] Experiment with solvents of varying polarity. Polar aprotic solvents like acetonitrile may offer better selectivity in some cases.
Over-bromination (Di-bromination) The formation of di-brominated byproducts can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[11] Carefully control the stoichiometry of the brominating agent and monitor the reaction closely by TLC.
Side Reactions The highly activating amino group can lead to undesired side reactions. While not always necessary for this specific synthesis, in some cases, protecting the amino group as an acetanilide can prevent side reactions and improve selectivity during bromination.[13]

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-precipitation of Impurities If the crude product is isolated by precipitation, impurities may co-precipitate. Recrystallization is a highly effective method for purifying the final product.[14][15]
Similar Polarity of Product and Impurities If TLC analysis shows that the desired product and impurities have similar Rf values, separation by standard column chromatography can be challenging. Consider using a different solvent system for chromatography or employing preparative High-Performance Liquid Chromatography (prep-HPLC).[11]
Inadequate Washing of Crude Product After filtration, ensure the crude product is washed thoroughly with an appropriate solvent (e.g., water, cold ethanol) to remove residual acids, salts, and other soluble impurities.[1][14]

Experimental Protocols

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from a known procedure for the synthesis of 2-bromo-6-methyl-4-nitroaniline.[1]

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in acetonitrile at 60 °C.

  • Addition of NBS: Add N-bromosuccinimide (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dilute the residue with dichloromethane.

    • Wash the organic phase sequentially with a 2.5 M sodium hydroxide solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using an n-hexane/ethyl acetate eluent system.[1]

Protocol 2: Synthesis using Bromine in Acetic Acid

This protocol is a common method for the bromination of anilines.[1]

  • Suspension: Suspend 2-methyl-4-nitroaniline in glacial acetic acid at 20 °C in a round-bottom flask.

  • Addition of Bromine: Add bromine (1.0 equivalent) dropwise to the suspension over 40 minutes, maintaining the temperature at 20 °C.

  • Stirring: Stir the mixture at 20 °C for an additional 30 minutes.

  • Precipitation: Add water to the reaction mixture to precipitate the product.

  • Isolation: Collect the precipitate by filtration and dry it in a vacuum oven.

Visualization of Experimental Workflow

To aid in understanding the experimental process, the following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Methyl-4-nitroaniline dissolve Dissolution (Solvent Choice is Critical) start->dissolve 1 bromination Bromination (NBS or Br2) dissolve->bromination 2 reaction_monitoring Reaction Monitoring (TLC) bromination->reaction_monitoring 3 workup Work-up (Quenching, Extraction, Washing) reaction_monitoring->workup 4 crude_product Crude Product workup->crude_product 5 purification_method Purification (Recrystallization or Column Chromatography) crude_product->purification_method analysis Purity Analysis (TLC, HPLC, NMR) purification_method->analysis 6 final_product Final Product: This compound analysis->final_product 7

Caption: Workflow for the synthesis and purification of this compound.

References

  • Carotti, A., et al. (2008). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2008(12), 1839-1842.
  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Toda, F., & Schmeyers, J. (2003). Selective solid-state brominations of anilines and phenols. Green Chemistry, 5, 703-706.
  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Yadav, J. S., et al. (2007). A novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. Tetrahedron Letters, 48(43), 7644-7647.
  • Ueno, M., et al. (2006). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2006(18), 3041-3044.
  • ResearchGate. (n.d.). Green Process Development for the Preparation of 2,6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Arshad, M. N., et al. (2010). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3048.
  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

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Technical Support Center: Work-up & Purification of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up and purification of 2-Bromo-4-methyl-6-nitroaniline. The content is structured in a question-and-answer format to directly address common challenges, ensuring both scientific accuracy and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure for this synthesis? A1: The work-up serves to isolate the crude this compound from the reaction mixture. This involves separating the product from the solvent (e.g., acetic acid or acetonitrile), unreacted starting materials, excess reagents (like bromine or N-bromosuccinimide), and any acidic or aqueous-soluble byproducts generated during the reaction.[1]

Q2: Why is the reaction mixture often poured into water or ice? A2: Pouring the acidic reaction mixture (e.g., from a bromination in glacial acetic acid) into a large volume of water or ice is a critical step for two reasons.[1][2] First, this compound, being an organic compound, is poorly soluble in water, causing it to precipitate out as a solid. Second, this step effectively dilutes the acid and quenches the reaction, preventing further side reactions.

Q3: What is the function of a basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution)? A3: A basic wash is essential for neutralizing and removing acidic components from the crude product.[1][2] If the reaction was conducted in glacial acetic acid, this wash removes residual acid.[1] It also helps to remove any acidic byproducts or unreacted acidic reagents.

Q4: My crude product has a reddish-orange color. What causes this and how can it be removed? A4: A reddish or orange hue often indicates the presence of residual elemental bromine (Br₂). This can be removed by washing the crude product (either as a solid or dissolved in an organic solvent) with a mild reducing agent solution, such as sodium thiosulfate or sodium bisulfite.[3] These reagents react with bromine to form colorless, water-soluble bromide salts.

Q5: What are the most common impurities to expect in the crude product? A5: Besides residual reagents and solvents, the most common process-related impurities include unreacted starting material (4-methyl-2-nitroaniline) and potentially over-brominated species (e.g., dibrominated products).[4] The formation of these depends heavily on the control of reaction stoichiometry and conditions.

Q6: Which solvent system is best for recrystallizing this compound? A6: The choice of solvent is critical for effective purification. Based on protocols for structurally similar compounds, ethanol, methanol, or a dichloromethane/methanol mixture are excellent starting points for recrystallization.[5][6] The ideal solvent will dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Small-scale solubility tests are always recommended.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification stages.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete precipitation after quenching with water. 2. Product loss during filtration or transfers. 3. Use of excessive solvent during recrystallization.[7] 4. Formation of a stable emulsion during liquid-liquid extraction.1. After quenching, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.[4] 2. Ensure quantitative transfer by rinsing glassware with the mother liquor or appropriate solvent. 3. Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization. 4. To break emulsions, add a small amount of saturated sodium chloride solution (brine) and swirl gently.
Product is an Oily Residue, Not a Solid 1. Presence of significant impurities lowering the melting point. 2. Residual organic solvent (e.g., dichloromethane, acetic acid).1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, purify via silica gel column chromatography.[1] 2. Ensure the product is thoroughly dried under vacuum to remove all volatile solvents.
Persistent Color in Recrystallized Product 1. Colored impurities are co-crystallizing with the product. 2. Thermal degradation if the solution was heated for too long.1. Before hot filtration during recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.[4] 2. Avoid prolonged heating at the solvent's boiling point.
TLC Analysis Shows Starting Material in Final Product 1. The initial bromination reaction was incomplete. 2. The starting material has similar solubility to the product in the chosen recrystallization solvent.1. Before scaling up, always monitor reaction progress by TLC to ensure full consumption of the starting material.[8] 2. Re-purify the product using a different recrystallization solvent or solvent system. Alternatively, silica gel column chromatography is highly effective for separating compounds with different polarities.[1]
Visualized Workflows
General Work-up and Purification Workflow

The following diagram outlines the typical sequence from quenching the reaction to obtaining the pure, solid product.

cluster_reaction Reaction cluster_workup Work-up/Isolation cluster_purification Purification Reaction Completed Reaction Mixture (e.g., in Acetic Acid or Acetonitrile) Quench Quench with H₂O/Ice Precipitate Product Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash Solid: 1. H₂O 2. Aq. NaHCO₃ / NaHSO₃ 3. H₂O Filter->Wash Dry Dry Crude Solid (Vacuum Oven) Wash->Dry Recrystallize Recrystallization (e.g., from Ethanol) Dry->Recrystallize IsolatePure Filter & Dry Pure Crystals Recrystallize->IsolatePure Analyze Characterize Product (TLC, MP, NMR) IsolatePure->Analyze Start Analyze Purified Product (e.g., by TLC) Pure Product is Pure Start->Pure Single Spot Impure Product is Impure Start->Impure Multiple Spots CheckSM Starting Material Present? Impure->CheckSM UnknownImpurity Other Impurities Present? CheckSM->UnknownImpurity No ColumnChrom Purify by Column Chromatography CheckSM->ColumnChrom Yes ReRecrystal Re-recrystallize from Different Solvent System UnknownImpurity->ReRecrystal Yes (non-polar) Charcoal Recrystallize with Charcoal Treatment UnknownImpurity->Charcoal Yes (colored)

Sources

Technical Support Center: Safe Disposal of 2-Bromo-4-methyl-6-nitroaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Bromo-4-methyl-6-nitroaniline waste. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous compound. According to its GHS classification, it causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3] As a halogenated nitroaromatic compound, it may also emit corrosive and toxic fumes upon decomposition.[2]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: Absolutely not. This compound is classified as a hazardous waste and is harmful to aquatic life.[4] Discharge into the environment, including the sanitary sewer system, must be strictly avoided to prevent contamination.[5][6]

Q3: Is it permissible to mix this compound waste with other laboratory waste streams?

A3: No. Waste containing this compound should be segregated as "Hazardous Waste" and, more specifically, "Halogenated Organic Waste."[7][8] Mixing it with other waste streams, especially non-halogenated solvents, can complicate the disposal process and may be a regulatory violation.[8][9]

Q4: What is the recommended method for the disposal of this chemical waste?

A4: The standard and required method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[7][8][9] These facilities have the specialized equipment to ensure complete destruction of the compound and to scrub harmful byproducts from the emissions.

Q5: Are there any chemical neutralization methods I can perform in the lab before disposal?

Troubleshooting Guide for Waste Management

This section addresses specific issues that may arise during the handling and temporary storage of this compound waste prior to its collection by a certified disposal service.

Issue 1: I've accidentally spilled a small amount of solid this compound on the lab bench.

  • Solution:

    • Evacuate and Ventilate: Ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.[5]

    • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][7]

    • Cleanup Procedure: Avoid generating dust.[2] Carefully sweep the solid material using non-sparking tools and place it into a designated hazardous waste container.[2][5]

    • Decontamination: Clean the affected area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7][8]

    • Personal Hygiene: Wash your hands thoroughly with soap and water after the cleanup.[2]

Issue 2: The hazardous waste container for this compound is almost full.

  • Solution:

    • Do Not Overfill: Never fill a hazardous waste container beyond 80-90% of its capacity to allow for expansion of contents and to prevent spills.

    • Secure and Label: Ensure the container is securely sealed and properly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[7][9]

    • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal contractor to schedule a pickup.[7][9]

    • Proper Storage: While awaiting pickup, store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][9]

Issue 3: I have a solution of this compound in an organic solvent. How should I dispose of it?

  • Solution:

    • Segregation: This waste must be collected in a container labeled for "Halogenated Organic Waste."[7][8]

    • Container Compatibility: Ensure the waste container is compatible with the solvent used.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," the full chemical name "this compound," the name of the solvent, and the approximate concentration.

    • Disposal: The disposal procedure is the same as for the solid waste: collection by a certified hazardous waste facility for high-temperature incineration.[10]

Chemical Profile and Disposal Data

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][11]
Molecular Weight 231.05 g/mol [1][11]
Appearance Orange to yellow solid[11]
Melting Point 64-66 °C[11]
GHS Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat, dust mask (if handling powder)[2][5]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste facility[7][8][10]

Experimental Protocols

As direct chemical neutralization in a laboratory setting is not recommended, the primary "protocol" for users is the safe and compliant accumulation and storage of the waste.

Protocol: Accumulation and Storage of this compound Waste

  • Waste Identification: All waste containing this compound (solid, solutions, contaminated materials) must be identified as "Hazardous Waste" and "Halogenated Organic Waste."[7][8]

  • Container Selection: Use a dedicated, leak-proof, and sealable container that is compatible with the chemical waste. The original container can be suitable.[9]

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • If in solution, list all components and their approximate percentages.

    • Accumulation start date.

  • Accumulation: Collect the waste in the designated container. Keep the container sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5] This area should be secure and away from incompatible materials.

  • Disposal Request: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to arrange for disposal.[7]

Visual Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

WasteDisposalWorkflow start Waste Generation (this compound) identify Identify as 'Hazardous Waste' & 'Halogenated Organic Waste' start->identify segregate Segregate from other waste streams identify->segregate container Select compatible, sealable, and labeled container segregate->container accumulate Accumulate waste in a designated satellite area container->accumulate spill_check Spill or Contamination? accumulate->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes storage Store securely in a cool, dry, ventilated area spill_check->storage No spill_protocol->accumulate full_check Container Full or Project Complete? storage->full_check full_check->storage No contact_ehs Contact EHS for Pickup full_check->contact_ehs Yes disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal end End of Process disposal->end

Caption: Waste management workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Szilágyi, Á., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Environmental Science and Pollution Research. Retrieved from [Link]

  • Szilágyi, Á., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Bromo-4-methyl-6-nitroaniline and 2-Bromo-6-methyl-4-nitroaniline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of organic synthesis, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. This guide offers an in-depth, objective comparison of two constitutional isomers, 2-Bromo-4-methyl-6-nitroaniline and 2-Bromo-6-methyl-4-nitroaniline , providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to select the appropriate intermediate for their specific application.

These structurally similar compounds, while sharing the same molecular formula (C₇H₇BrN₂O₂), exhibit significant differences in their physical properties, spectroscopic signatures, and synthetic accessibility. Understanding these distinctions is paramount for optimizing reaction pathways and achieving desired outcomes in the synthesis of more complex molecules, such as pharmaceuticals and advanced materials.

At a Glance: Key Physicochemical and Synthetic Distinctions

A summary of the fundamental properties and synthetic parameters for each isomer is presented below, highlighting the stark contrasts that arise from the positional variance of the methyl and nitro groups.

PropertyThis compound2-Bromo-6-methyl-4-nitroaniline
CAS Number 827-24-7[1][2]102170-56-9[3]
Molecular Weight 231.05 g/mol [1][2]231.05 g/mol
Appearance Light brown to orange solid[1]Yellow solid[3][4]
Melting Point 64-66 °C[1]178-179 °C[3][4]
Typical Synthesis Yield ~94%[1]~91%[3][4]
Common Starting Material 4-Methyl-2-nitroaniline[1]2-Methyl-4-nitroaniline[3][4]

The most striking difference is the melting point, with 2-Bromo-6-methyl-4-nitroaniline having a significantly higher value (178-179 °C) compared to its isomer (64-66 °C). This suggests a more stable crystal lattice structure for the 6-methyl-4-nitro isomer, likely due to more effective intermolecular interactions.

Structural and Electronic Considerations

The positioning of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂) relative to the amino (-NH₂) and bromo (-Br) substituents dictates the electronic environment of the aromatic ring and, consequently, its reactivity.

Caption: Chemical structures of the two isomers.

In This compound , the nitro group is ortho to the amino group, creating a strong intramolecular hydrogen bond. This interaction can influence the reactivity of the amino group. The methyl group is para to the amino group, enhancing its electron-donating effect.

Conversely, in 2-Bromo-6-methyl-4-nitroaniline , the nitro group is para to the amino group. This arrangement allows for maximum resonance delocalization of the amino group's lone pair into the nitro group, a classic "push-pull" system that can significantly impact the molecule's electronic properties and potential applications in areas like nonlinear optics.[5]

Comparative Synthesis Protocols

While both isomers can be synthesized via electrophilic bromination of a corresponding substituted aniline, the choice of starting material is critical for achieving regioselectivity.

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of 4-Methyl-2-nitroaniline. The directing effects of the amino and methyl groups favor bromination at the C6 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

G start 4-Methyl-2-nitroaniline reagents Br₂, Glacial Acetic Acid start->reagents Suspend in stir Stir at ambient temperature (1h) reagents->stir Add slowly quench Pour into water stir->quench filter Filter and wash with water quench->filter dry Dry solid product filter->dry product This compound (Orange Solid, ~94% yield) dry->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Suspend 4-Methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.[1]

  • Slowly add liquid bromine (1.2 eq) to the suspension at ambient temperature over 1 hour.[1]

  • Continue stirring the reaction mixture for an additional hour after the addition is complete.[1]

  • Pour the reaction mixture into a large volume of water to precipitate the product.[1]

  • Collect the solid product by filtration, wash thoroughly with water, and dry to yield this compound as an orange solid.[1]

Protocol 2: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

This synthesis starts from 2-Methyl-4-nitroaniline. Here, the positions ortho to the strongly activating amino group are C3 and C5. However, the C6 position is sterically hindered by the adjacent methyl group, and the C2 position is activated by both the amino and methyl groups, leading to bromination at this site. A common method employs N-bromosuccinimide (NBS) as a milder brominating agent.

G start 2-Methyl-4-nitroaniline reagents N-Bromosuccinimide (NBS), Acetonitrile start->reagents Dissolve in heat Heat to reflux (3h) reagents->heat Add NBS cool Cool to room temperature heat->cool concentrate Concentrate and dilute with Dichloromethane cool->concentrate wash Wash with NaOH (aq) and brine concentrate->wash purify Purify by silica gel column chromatography wash->purify product 2-Bromo-6-methyl-4-nitroaniline (Yellow Solid, ~91% yield) purify->product

Caption: Workflow for the synthesis of 2-Bromo-6-methyl-4-nitroaniline.

Methodology:

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.[3][4]

  • Add N-bromosuccinimide (1.2 eq) to the solution.[3][4]

  • Heat the reaction mixture to reflux for 3 hours.[3][4]

  • Cool the mixture to room temperature, concentrate under reduced pressure, and dilute with dichloromethane.[3][4]

  • Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated brine, then dry over anhydrous sodium sulfate.[3][4]

  • Filter, concentrate, and purify the crude product by silica gel column chromatography to afford 2-bromo-6-methyl-4-nitroaniline as a yellow solid.[3][4]

Spectroscopic Characterization: A Comparative View

The distinct substitution patterns of the two isomers lead to clear differences in their NMR spectra, providing an unambiguous method for their identification.

¹H NMR Data Comparison
IsomerSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s, -NH₂), 2.27 (3H, s, -CH₃)[1]
2-Bromo-6-methyl-4-nitroaniline DMSO-d₆δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H, -NH₂), 2.23 (s, 3H, -CH₃)[3][4]

In the spectrum of this compound, the two aromatic protons appear as singlets due to their para relationship. In contrast, the aromatic protons of 2-Bromo-6-methyl-4-nitroaniline appear as distinct doublets, reflecting their meta-coupling. This difference in splitting patterns is a definitive diagnostic feature.

Applications and Reactivity Outlook

Both molecules serve as versatile intermediates in organic synthesis. The presence of the bromo, amino, and nitro groups provides multiple handles for further chemical transformations.

  • This compound : The steric hindrance around the amino group is less severe compared to its isomer, which may be advantageous in reactions involving the -NH₂ group. The bromine atom can be utilized in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to a variety of diamine derivatives.

  • 2-Bromo-6-methyl-4-nitroaniline : This isomer is a valuable building block for more complex compounds. The para-relationship between the amino and nitro groups creates a strong dipole moment, making it a candidate for incorporation into materials with specific electronic or optical properties. The steric hindrance provided by the flanking bromo and methyl groups can offer regioselective control in subsequent reactions on the aromatic ring.

Conclusion

The choice between this compound and 2-Bromo-6-methyl-4-nitroaniline is not arbitrary; it is a strategic decision based on a clear understanding of their distinct properties and synthetic routes. 2-Bromo-6-methyl-4-nitroaniline is a high-melting, crystalline solid, suggesting greater stability in the solid state, while its isomer is a much lower-melting solid. Their synthesis protocols start from different, readily available precursors, and both provide high yields. Spectroscopic analysis, particularly ¹H NMR, allows for straightforward and definitive identification. Ultimately, the optimal choice will be dictated by the specific synthetic target, desired reactivity, and the physical properties required for subsequent steps or the final application.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Research and Development

2-Bromo-4-methyl-6-nitroaniline is a key building block in the synthesis of a wide range of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its unique trifunctionalized aromatic structure provides a versatile scaffold for medicinal chemists and material scientists. However, the synthetic route to this intermediate can often lead to the formation of isomeric and process-related impurities.[3][4] The presence of these impurities, even in trace amounts, can have significant downstream consequences, potentially altering reaction kinetics, introducing unwanted side products, and compromising the biological activity and safety of the final product.[5][6]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of commercial this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond simply listing protocols, this guide explains the underlying scientific principles and the rationale behind experimental choices, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific needs.

The Challenge: Understanding Potential Impurities

A thorough purity analysis begins with an understanding of the potential impurities that may be present. The common synthesis of this compound involves the bromination of 4-methyl-2-nitroaniline.[3] This process can lead to several impurities, including:

  • Isomeric Impurities: Positional isomers such as 2-Bromo-6-methyl-4-nitroaniline and 4-Bromo-2-methyl-6-nitroaniline can be formed.[1] These isomers often have very similar physical properties, making their separation and quantification challenging.

  • Starting Material: Unreacted 4-methyl-2-nitroaniline may remain in the final product.[4]

  • Over-brominated Species: The introduction of a second bromine atom can lead to dibrominated impurities.[4]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, such as acetic acid, and unreacted bromine can also be present.[3]

The International Council for Harmonisation (ICH) provides a framework for the reporting, identification, and qualification of impurities in new drug substances, with specific thresholds that dictate the level of scrutiny required.[7][8]

A Multi-faceted Approach to Purity Verification

No single analytical technique can provide a complete picture of a sample's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution and sensitivity.[9] A well-developed HPLC method can separate the main component from closely related structural isomers and other impurities, allowing for accurate quantification.

This protocol outlines a robust starting point for the HPLC analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference standard of this compound (USP or equivalent)[10]

  • Commercial samples of this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often optimal. A starting point could be 60:40 (v/v) Acetonitrile:Water. Adding 0.1% formic acid to both solvents can improve peak shape for the amine.[11][12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Step-by-Step Methodology:

  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare solutions of the commercial samples at a similar concentration to the primary standard. Ensure complete dissolution.

  • System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters to check include retention time reproducibility, peak area precision, and theoretical plates.

  • Analysis: Inject the calibration standards followed by the commercial samples.

  • Data Processing: Integrate the peak areas for the main component and all impurities. Construct a calibration curve from the standards to determine the concentration of this compound in the samples. Purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks.

Causality Behind Choices:

  • Reversed-Phase C18 Column: The non-polar stationary phase is ideal for retaining and separating the moderately polar this compound and its related impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, allowing for good separation of a wide range of organic molecules. A gradient elution (varying the ratio of acetonitrile to water over time) is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities.

  • UV Detection: The aromatic and nitro groups in the molecule provide strong chromophores, making UV detection highly sensitive for this compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Reference Standard SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Commercial Sample Injection Inject Standards & Samples Sample->Injection SystemSuitability->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: A generalized workflow for the purity assessment of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

  • Commercial samples of this compound

GC-MS Conditions:

  • Injector Temperature: 250 °C (splitless injection)

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the commercial sample in a suitable volatile solvent.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify the compounds.

Causality Behind Choices:

  • 5% Phenyl-methylpolysiloxane Column: This is a general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature ramp is crucial for separating compounds with a range of boiling points, from volatile solvents to the higher-boiling analyte and its impurities.

  • Mass Spectrometry Detection: Provides structural information for each separated component, enabling their identification.

Logical Flow for Impurity Identification with GC-MS

GCMS_Logic Start Inject Sample Separation GC Separation Start->Separation Detection MS Detection (TIC) Separation->Detection Peak Individual Peak Detection->Peak Spectrum Mass Spectrum Peak->Spectrum Library NIST Library Search Spectrum->Library Identification Tentative Identification Library->Identification Report Impurity Profile Report Identification->Report

Caption: Decision process for identifying volatile impurities in this compound samples using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Verification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[14][15] ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is crucial for confirming the identity of the main component and for identifying and quantifying any isomeric impurities.

  • Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm).[3]

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).[3]

  • Amine Protons: A broad singlet (typically δ 6.0-7.0 ppm), the position of which can vary depending on the solvent and concentration.[3]

By carefully integrating the signals, the relative amounts of the desired product and any proton-bearing impurities can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] While not a quantitative technique for purity assessment, it is an excellent tool for confirming the identity of the bulk material.

  • N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[17]

  • C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[18][19]

  • C-N Stretch (Aromatic Amine): A band in the 1250-1335 cm⁻¹ region.[17]

  • C-Br Stretch: Typically observed in the fingerprint region below 700 cm⁻¹.

Comparative Data Summary

The following table presents a hypothetical comparison of three commercial lots of this compound, analyzed using the techniques described above.

Parameter Lot A Lot B Lot C
Appearance Bright orange solidPale orange solidYellow-orange solid
Purity by HPLC (% Area) 99.8%98.5%99.2%
Major Impurity (HPLC) Unidentified (0.1%)Isomer 1 (0.8%)Starting Material (0.5%)
Residual Solvents (GC-MS) Not DetectedAcetic Acid (0.1%)Not Detected
¹H NMR Conforms to structureConforms, minor signals consistent with Isomer 1Conforms, minor signals consistent with starting material
FTIR Conforms to referenceConforms to referenceConforms to reference

Conclusion and Recommendations for Researchers

The purity of this compound is paramount for the success of research and development projects. This guide has demonstrated that a multi-technique approach is essential for a comprehensive purity assessment.

  • HPLC is the primary tool for accurate quantification of purity and isomeric impurities.

  • GC-MS is invaluable for detecting volatile impurities and residual solvents.

  • NMR provides unambiguous structural confirmation and can be used for quantitative analysis of impurities.

  • FTIR offers a rapid confirmation of the compound's identity and functional groups.

For critical applications, researchers should not rely solely on the supplier's certificate of analysis. It is highly recommended to perform in-house verification of purity using at least HPLC and one spectroscopic technique. When selecting a commercial source, lots with higher purity by HPLC and no detectable isomeric or residual solvent impurities are preferable. The data presented in this guide, although hypothetical, illustrates the variability that can be encountered between different commercial batches. A rigorous analytical approach ensures the quality and reliability of your starting materials, which is the foundation of robust and reproducible scientific outcomes.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Retrieved from [Link]

  • Helda - University of Helsinki. (2012). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Talanta. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline. Retrieved from [Link]

  • International Journal of Environmental Analytical Chemistry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 2-Bromo-4-methyl-6-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous characterization of molecular structures is paramount. Spectroscopic techniques provide the foundational data for this characterization. This guide offers an in-depth comparative analysis of the spectral database for 2-Bromo-4-methyl-6-nitroaniline, a substituted nitroaniline of interest in various chemical syntheses. To provide a comprehensive understanding of its unique spectral features, we will compare its spectroscopic data with two structurally related alternatives: its isomer, 4-Bromo-2-methyl-6-nitroaniline, and a related compound, 2,6-Dibromo-4-nitroaniline. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols and visual workflows to ensure scientific integrity and practical applicability.

Molecular Structures Under Investigation

The subtle differences in the arrangement of substituents on the aniline ring significantly influence the electronic environment of the molecule, leading to distinct spectral fingerprints.

CompoundStructure
This compound this compound
4-Bromo-2-methyl-6-nitroaniline 4-Bromo-2-methyl-6-nitroaniline
2,6-Dibromo-4-nitroaniline 2,6-Dibromo-4-nitroaniline

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the three compounds. This side-by-side comparison highlights the key differences arising from their distinct substitution patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound CDCl₃7.94 (s, 1H, Ar-H), 7.56 (s, 1H, Ar-H), 6.47 (br s, 2H, -NH₂), 2.27 (s, 3H, -CH₃)
4-Bromo-2-methyl-6-nitroaniline PredictedPredicted shifts: Aromatic protons expected in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.0-2.5 ppm. The amine protons would likely be a broad singlet.
2,6-Dibromo-4-nitroaniline DMSO-d₆8.27 (s, 2H, Ar-H), 6.79 (s, 2H, -NH₂)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound PredictedPredicted shifts: Aromatic carbons expected in the range of 110-150 ppm. The methyl carbon would appear around 20 ppm.
4-Bromo-2-methyl-6-nitroaniline PredictedPredicted shifts: Aromatic carbons expected in the range of 110-150 ppm. The methyl carbon would appear around 20 ppm.
2,6-Dibromo-4-nitroaniline DMSO-d₆149.6 (C-NH₂), 136.9 (C-NO₂), 128.4 (C-H), 105.8 (C-Br)[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

CompoundTechniqueKey Absorptions (cm⁻¹) and Assignments
This compound Vapor PhaseData available on SpectraBase, characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), NO₂ (asymmetric and symmetric stretching), and C-Br stretches are expected.
4-Bromo-2-methyl-6-nitroaniline KBr WaferData available on the NIST WebBook[2] and SpectraBase, showing characteristic peaks for a substituted nitroaniline.
2,6-Dibromo-4-nitroaniline KBr Pellet3480, 3370 (N-H Asymmetric & Symmetric Stretch), 3084 (C-H Aromatic Stretch), 1606 (N-H Bend), 1500 (Asymmetric NO₂ Stretch), ~1345 (Symmetric NO₂ Stretch), 1299 (C-N Stretch), 459 (C-Br Stretch)[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundIonization MethodKey Fragments (m/z) and Assignments
This compound GC-MS (EI)Molecular ion peak expected at m/z 230/232 (due to Br isotopes). Fragmentation may involve loss of NO₂, Br, and CH₃ groups.
4-Bromo-2-methyl-6-nitroaniline GC-MS (EI)Molecular ion peak at m/z 230/232. Key fragments observed at m/z 109, 78.[3]
2,6-Dibromo-4-nitroaniline GC-MS (EI)Molecular ion peaks at m/z 294/296/298 (due to two Br isotopes).[1][4]
LC-MS (ESI+)[M+H]⁺ at m/z 294.80[1]

Experimental Protocols

To ensure the generation of high-quality, reproducible spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation:

    • Use a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Place a small amount of the solid sample (1-2 mg) in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of the different fragment ions.

Visualization of Molecular Structure and Analytical Workflow

Visual aids are crucial for understanding molecular structures and experimental processes.

Caption: 2D structure of this compound.

cluster_workflow Spectroscopic Analysis Workflow start Purified Solid Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet start->ir_prep ms_prep Dissolve in Volatile Solvent start->ms_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq ms_acq Acquire Mass Spectrum (GC-MS) ms_prep->ms_acq analysis Data Analysis & Structure Confirmation nmr_acq->analysis ir_acq->analysis ms_acq->analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectral data for this compound, when compared with its isomers, reveals a unique set of identifiers. The distinct chemical shifts of its two aromatic protons in the ¹H NMR spectrum, coupled with the characteristic vibrational bands of the amino, nitro, methyl, and bromo substituents in the IR spectrum, and a clear molecular ion peak in the mass spectrum, provide a robust basis for its unequivocal identification. This guide provides the necessary data and protocols to assist researchers in the accurate characterization of this and related compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical analysis.

References

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 10, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023, December 27). Electron ionization. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical synthesis and pharmaceutical design.[1] The precise spatial arrangement of atoms dictates a compound's reactivity, physical properties, and, critically, its biological activity. Substituted anilines, such as 2-Bromo-4-methyl-6-nitroaniline, are vital scaffolds in these fields.[2] The strategic placement of bromo, methyl, and nitro groups on the aniline ring creates a unique electronic and steric profile that must be precisely characterized.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other essential analytical techniques.[1] We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for integrating data to achieve irrefutable structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of atomic positions within a crystalline solid.[3][4] The technique relies on the principle that electrons in a molecule diffract a beam of X-rays, and when the molecules are arranged in a highly ordered, repeating lattice (a single crystal), this diffraction produces a regular pattern of reflections.[5] By measuring the angles and intensities of these reflections, we can mathematically reconstruct a model of the electron density and, from that, the precise location of each atom.[5]

Experimental Workflow: From Powder to Publication

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.[5][6]

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment & Data Collection cluster_analysis Structure Determination & Validation start Synthesized & Purified This compound Powder growth Crystal Growth (Critical Step) start->growth Purity >95% selection Crystal Selection & Mounting growth->selection Visually inspect for clarity & morphology data_collection X-ray Diffraction Data Collection selection->data_collection Mount on goniometer processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Solving the Phase Problem) processing->solution refinement Structural Refinement solution->refinement validation Validation & Final Model refinement->validation Check R-factor, GooF, Difference Map end Final Validated Crystal Structure validation->end Generate CIF file, Final Report

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Protocol: Obtaining the Crystal Structure of this compound

1. Crystal Growth (The Art and Science)

  • Causality: The goal is to induce the molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly. Rapid precipitation traps solvent and creates defects, leading to poor diffraction. The choice of solvent is paramount; the compound should be moderately soluble, not excessively so, to allow for a gradual approach to supersaturation.[7]

  • Protocol: Slow Evaporation

    • Ensure the sample of this compound is of high purity (>95%), as impurities can inhibit crystal growth.

    • In a clean, small glass vial, dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent. For a molecule like this, solvents such as ethyl acetate, acetone, or a mixture like dichloromethane/hexane are good starting points.[8]

    • If any particulate matter remains, filter the solution through a small plug of cotton or a syringe filter into a new, clean vial.

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed for several days to weeks.[7]

    • Monitor periodically without disturbing the vial. Ideal crystals are often polyhedral, transparent, and should be at least 0.1 mm in one dimension.[5]

2. Crystal Selection and Mounting

  • Causality: A single, defect-free crystal is required. Twinning (where two or more crystals are intergrown) or cracks will lead to complex or unsolvable diffraction patterns.[9] The crystal must be mounted securely to be precisely rotated in the X-ray beam.

  • Protocol:

    • Under a microscope, select a suitable crystal from the growth vial using a micromanipulator or a fine needle.

    • Place the crystal on a clean glass slide in a drop of paratone or mineral oil to prevent solvent loss and protect it from the atmosphere.

    • Using a cryo-loop (a small polymer loop on a pin), carefully scoop up the crystal. The oil's surface tension will hold it in place.

    • Immediately place the pin in a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage to the crystal during data collection.[10]

3. Data Collection

  • Causality: The crystal is rotated in a monochromatic X-ray beam to collect diffraction data from all possible lattice planes, as described by Bragg's Law.[11] The choice of X-ray source (e.g., Copper or Molybdenum) depends on the crystal's properties; Molybdenum is often preferred for small molecules containing heavier atoms like bromine.[6]

  • Protocol:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam using the instrument's video microscope.

    • Perform an initial series of short exposures to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy using the instrument's software to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).

    • Execute the full data collection run, which can take several hours.

4. Structure Solution and Refinement

  • Causality: The collected data contains reflection intensities (amplitudes) but not their phases. This is the "phase problem" of crystallography.[6] For small molecules like this compound, this is typically solved computationally using direct methods.[5] The initial atomic model is then refined against the experimental data to improve its fit.

  • Protocol:

    • Process the raw diffraction images to integrate the spot intensities and make corrections for experimental factors (e.g., absorption).

    • Use software like SHELXT or Olex2 to solve the structure using direct methods, which should reveal the positions of the heavier atoms (like Bromine) and subsequently the rest of the non-hydrogen atoms.

    • Refine the initial model using a least-squares minimization algorithm (e.g., SHELXL). This process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns.

    • Locate hydrogen atoms from the difference electron density map or place them in calculated positions.

    • Continue refinement until the model converges, indicated by a stable R-factor (a measure of agreement between the model and data) and a flat difference Fourier map.

Comparative Analysis: The Role of Alternative Techniques

While SCXRD provides the definitive solid-state structure, it is not always feasible or may not answer all relevant questions. A multi-technique approach provides the most robust characterization.[1]

Analytical_Techniques cluster_main Structural Elucidation of this compound cluster_techniques Analytical Methods main_node Unambiguous Structure xrd X-ray Crystallography (SCXRD) 3D Atomic Coordinates Bond Lengths/Angles Intermolecular Interactions Absolute Stereochemistry xrd->main_node:f0 Definitive Solid-State Structure nmr NMR Spectroscopy Connectivity (C-H framework) Chemical Environment Solution-state Conformation Purity Assessment nmr->main_node:f0 Confirms Connectivity in Solution ms Mass Spectrometry (MS) Molecular Weight Elemental Formula Isotopic Pattern (Br) Fragmentation Pathway ms->main_node:f0 Confirms Mass & Formula

Caption: Logical relationship of key analytical techniques for structural elucidation.

Performance Comparison Table
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, chemical environment in solutionMolecular weight, elemental formula[1]
Sample State Solid (single crystal)Liquid (solution)Solid or Liquid (ionized to gas phase)
Sample Amount < 1 mg (a single crystal of ~0.1 mm)[8]5-10 mg< 1 mg
Key Advantage Unambiguous, high-resolution 3D structure[1]Provides data on solution-state dynamics; non-destructiveHigh sensitivity; confirms isotopic patterns (e.g., for Br)[12][13]
Key Limitation Requires high-quality single crystals, which can be difficult to grow; provides a static picture[6][14]Provides through-bond/through-space correlations, not precise bond lengths; lower resolution than SCXRD[14]Provides no direct 3D structural information; fragmentation can be complex[15]
Application to Topic Directly visualizes the positions of the Br, methyl, and nitro groups and their effect on ring planarity and intermolecular interactions.Confirms the 1,2,4,6-substitution pattern via proton and carbon chemical shifts and coupling constants.Confirms the molecular formula C₇H₇BrN₂O₂ and the presence of one bromine atom via the characteristic M/M+2 isotopic pattern.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the carbon-hydrogen framework and the connectivity of atoms in solution. For this compound, ¹H NMR would confirm the presence of the two aromatic protons, the amine protons, and the methyl group protons, with their chemical shifts and coupling patterns confirming their relative positions on the ring.[16] ¹³C NMR would similarly identify all unique carbon environments. This data validates that the correct isomer was synthesized before attempting the more time-consuming crystallography experiment.

Mass Spectrometry (MS)

MS provides a rapid and highly accurate determination of the molecular weight and elemental formula of a compound.[1] For this compound (MW: 231.05 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₇H₇BrN₂O₂. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic pair of peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.[13]

Conclusion: A Synergistic and Self-Validating Approach

While NMR and MS can build a strong case for the structure of this compound, they describe the molecule in terms of connectivity and mass, respectively. Only single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation by delivering a precise and accurate three-dimensional model of the molecule in the solid state.[1] It reveals subtle but critical details such as intramolecular hydrogen bonding between the amine and adjacent nitro or bromo groups, the planarity of the aromatic system, and the way molecules pack together in a crystal lattice.

For researchers in drug development and materials science, this level of detail is not academic; it is essential for understanding structure-activity relationships, designing new molecules with desired properties, and meeting the rigorous standards of regulatory bodies. The combination of spectroscopic techniques for initial characterization followed by X-ray crystallography for final confirmation represents a robust, self-validating workflow for modern chemical science.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives for 1,8-Diarylnaphthalene Pro.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • MDPI. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • MtoZ Biolabs. (n.d.). Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR?
  • ChemicalBook. (2025, August 8). 2-BROMO-6-METHYL-4-NITROANILINE.
  • International Union of Crystallography. (n.d.). Errors and pitfalls in single crystal structure analysis.
  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Wikipedia. (n.d.). X-ray crystallography.
  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • MSU chemistry. (n.d.). Mass Spectrometry.

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A Comparative Guide to the Potential Biological Activities of 2-Bromo-4-methyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of novel drug discovery. The 2-bromo-4-methyl-6-nitroaniline core presents a unique confluence of electronic and steric properties, making its derivatives intriguing candidates for biological evaluation. The interplay between the electron-withdrawing nitro group, the sterically influential bromine atom, and the methyl group on the aniline ring provides a rich canvas for synthetic modification and the exploration of structure-activity relationships (SAR).

While direct and extensive biological studies on a wide array of this compound derivatives are not yet prevalent in the public domain, a comprehensive analysis of structurally related compounds allows us to project and compare their potential therapeutic applications. This guide synthesizes data from analogous halogenated nitroaromatic compounds to provide a forward-looking comparison of the likely biological activities of this promising, yet underexplored, class of molecules. We will delve into the rationale behind their potential as antimicrobial and anticancer agents, supported by established experimental protocols and a discussion of the underlying chemical logic.

The this compound Scaffold: A Synthetic Overview

The parent compound, this compound, is a versatile synthetic intermediate.[1] Its chemical structure is characterized by an aniline ring substituted with a bromine atom and a nitro group ortho and para to the amino group, respectively, and a methyl group at the meta position. This arrangement of substituents offers several avenues for further chemical modification, including reactions at the amino group, aromatic substitution, and transformations of the nitro group. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]

Projected Biological Activities and Comparative Analysis

Based on the biological profiles of structurally similar compounds, we can anticipate that derivatives of this compound will exhibit significant activity in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Potential: A New Generation of Halogenated Nitroaromatics?

Nitro-containing molecules have a long history as antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to produce toxic radical species within the microbial cell.[3] The presence of halogens can further enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its passage through microbial cell membranes.[4]

Comparative Insights from Related Compounds:

Studies on other halogenated nitroaromatic compounds provide a strong basis for predicting the antimicrobial potential of this compound derivatives. For instance, certain halogenated anilines have demonstrated significant antimicrobial properties.[4] Furthermore, research on halogenated β-nitrostyrenes has shown that the presence of a halogen on the aromatic ring enhances their antimicrobial activity.[5] The combination of a nitro group and a bromine atom in the this compound scaffold is therefore a promising feature for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) Postulates:

  • Modifications at the Amino Group: Acylation or alkylation of the amino group could modulate the compound's solubility and ability to interact with microbial targets.

  • Introduction of Additional Substituents: The introduction of other functional groups on the aromatic ring could fine-tune the electronic properties and steric bulk, potentially leading to enhanced potency and selectivity.

Alternative Antimicrobial Scaffolds:

For comparison, researchers often explore other classes of halogenated nitroaromatics. A notable example is the family of nitro-pyrrolomycins, which are halogenated organic compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria.[6] Another relevant class includes flavonoid derivatives bearing bromine, chlorine, and nitro groups, which have shown potent inhibitory activity against pathogenic bacteria.[7]

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) for Structurally Related Antimicrobial Compounds

Compound ClassExample CompoundTarget OrganismMIC (µg/mL)Reference
Halogenated Nitroanilines(Projected)Staphylococcus aureus--
Halogenated Nitroanilines(Projected)Escherichia coli--
Halogenated β-Nitrostyrenes4-Fluoro-β-methyl-β-nitrostyreneS. aureus8[5]
Nitro-PyrrolomycinsDinitropyrrolomycinS. aureus1-2[6]
Halogenated Flavonoids6-Chloro-8-nitroflavoneEnterococcus faecalis>0.1% (conc.)[7]

Note: Data for this compound derivatives is projected and would require experimental validation.

Anticancer Activity: Targeting Key Cellular Pathways

The structural motifs present in this compound are also found in various compounds with demonstrated anticancer activity. The bromo and nitro functional groups are known to play a role in the antimigration and antiproliferation activities of certain anticancer agents.[8]

Comparative Insights from Related Compounds:

Derivatives of substituted anilines have been extensively studied for their anticancer potential. For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.[9][10] Some of these compounds exhibited greater cytotoxicity than existing clinical drugs like erlotinib and sunitinib.[9] Furthermore, 2-bromo-4-nitroaniline has been shown to inhibit the activity of insulin and epidermal growth factor (EGF) receptors, suggesting a potential mechanism for anticancer activity.

Structure-Activity Relationship (SAR) Postulates:

  • Elaboration of the Aniline Moiety: The synthesis of more complex heterocyclic systems fused to the aniline ring could lead to potent inhibitors of various kinases or other cancer-related enzymes.

  • Role of the Nitro Group: The position and electronic influence of the nitro group can be critical. In some cases, reducing the nitro group to an amine can drastically alter the biological activity, opening up further avenues for derivatization.

Alternative Anticancer Scaffolds:

For comparative purposes, other classes of compounds containing bromo- and nitro- functionalities have shown significant anticancer activity. For instance, certain rhodanine derivatives with bromo-substitutions have been investigated for their anticancer properties.[11]

Table 2: Comparison of IC50 Values for Structurally Related Anticancer Compounds

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Bromoaniline Derivatives(Projected)Breast (MCF-7)--
Bromoaniline Derivatives(Projected)Lung (A549)--
Pyrrolo[2,3-d]pyrimidines2-amino-4-(N-methyl-m-bromoanilino)-6-benzyl-pyrrolo[2,3-d]pyrimidineEGFR whole cell>50[10]
Thiosemicarbazide Analogs4-bromobenzoyl carbamothioyl methane hydrazonateMelanoma (B16F10)0.9 µg/mL[5]

Note: Data for this compound derivatives is projected and would require experimental validation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, a series of standardized in vitro assays would be essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Causality and Validation: This method provides a quantitative measure of the bacteriostatic activity of the compounds. A positive control (a known antibiotic) and a negative control (no compound) are included to validate the assay.

Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Causality and Validation: This assay relies on the principle that viable cells with active metabolism can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A known anticancer drug is used as a positive control.

Visualizing the Path Forward: A Conceptual Workflow

The exploration of this compound derivatives in drug discovery can be conceptualized as a logical workflow, from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start This compound derivatives Library of Derivatives start->derivatives Chemical Modification antimicrobial Antimicrobial Assays (MIC) derivatives->antimicrobial anticancer Anticancer Assays (MTT) derivatives->anticancer sar Structure-Activity Relationship antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization optimization->derivatives Iterative Improvement

Caption: A conceptual workflow for the discovery of bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable, albeit largely untapped, potential for the development of novel therapeutic agents. By drawing logical inferences from the established biological activities of structurally related halogenated nitroaromatic compounds, this guide provides a framework for future research in this area. The projected antimicrobial and anticancer activities of its derivatives warrant their synthesis and systematic evaluation.

The path forward will involve the creation of a diverse library of this compound derivatives and their rigorous testing using the standardized protocols outlined herein. This will not only validate the hypotheses presented in this guide but also pave the way for the identification of lead compounds with promising therapeutic potential. The elucidation of their precise mechanisms of action will be a critical next step in their journey from chemical curiosities to potential clinical candidates.

References

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A Comparative Guide to the Synthesis of 2-Bromo-4-methyl-6-nitroaniline: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its molecular architecture, featuring a strategically substituted aniline ring, offers a versatile platform for the construction of complex molecular entities. The regioselective introduction of bromine and nitro groups onto the 4-methylaniline scaffold is a critical transformation that dictates the efficiency and viability of the overall synthetic sequence.

Traditionally, the synthesis of this compound has relied on methods that, while effective, present significant safety and environmental challenges. The use of elemental bromine, for instance, is fraught with hazards due to its high toxicity, corrosivity, and volatility.[2][3] This has spurred the development of alternative reagents and methodologies that not only mitigate these risks but also offer improvements in terms of yield, selectivity, and operational simplicity.

This guide provides a comprehensive comparison of various synthetic strategies for the preparation of this compound, with a focus on alternative brominating agents. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached via two primary retrosynthetic disconnections:

  • Bromination of 4-methyl-2-nitroaniline: This is a direct approach where the final substitution pattern is achieved by introducing a bromine atom onto the pre-functionalized aniline ring.

  • Nitration of 2-bromo-4-methylaniline: This strategy involves the initial bromination of 4-methylaniline, followed by a regioselective nitration.

The choice between these pathways is often dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The amino group is a potent activating group and is ortho-, para- directing, while the nitro group is a strong deactivating group and is meta- directing. The methyl group is a weakly activating, ortho-, para- director. Understanding these electronic effects is paramount to achieving the desired regioselectivity.

For the purpose of this guide, we will focus on the bromination of 4-methyl-2-nitroaniline and its precursor, 2-methyl-4-nitroaniline, as this route often presents a more direct path to the target molecule.

Comparative Analysis of Brominating Agents

The core of this guide lies in the evaluation of different reagents for the crucial bromination step. We will compare the traditional approach using elemental bromine with safer and often more selective alternatives.

Elemental Bromine (Br₂) in Acetic Acid

This classical method serves as a baseline for comparison. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Mechanism: Acetic acid acts as a solvent and a mild catalyst, polarizing the Br-Br bond and increasing the electrophilicity of the bromine. The electron-rich aniline ring attacks the electrophilic bromine atom, forming a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity.

Experimental Protocol:

A suspension of 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) at 20 °C is treated with a dropwise addition of bromine (3.4 mL, 66 mmol) over 40 minutes. The mixture is stirred for an additional 30 minutes at 20 °C. Water (100 mL) is then added, and the resulting precipitate is collected by filtration and dried to yield the product.[4]

Performance:

ParameterValueReference
Yield ~99%[4]
Reaction Time ~1.2 hours[4]
Temperature 20 °C[4]
Key Advantages High yield, readily available reagent.
Key Disadvantages Highly hazardous reagent, formation of HBr byproduct, potential for over-bromination.[2][3]
N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine. It is a crystalline solid that is easier and safer to handle.[2] The reactivity of NBS can be tuned by the choice of solvent and the presence of catalysts. For activated aromatic rings like anilines, NBS is a mild and efficient brominating agent, often leading to high yields and good regioselectivity.[5][6][7]

Mechanism: In polar aprotic solvents like acetonitrile, NBS can act as a source of an electrophilic bromine species. The reaction mechanism is similar to that of elemental bromine, involving the formation of a sigma complex. The regioselectivity can be influenced by the solvent's polarity.[8][9]

Experimental Protocol:

2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) is dissolved in acetonitrile (40 mL) at 60 °C. N-bromosuccinimide (2.8 g, 15.8 mmol) is then added, and the reaction mixture is heated to reflux for 3 hours. After cooling, the mixture is concentrated, diluted with dichloromethane, washed with sodium hydroxide solution and brine, and then dried. The crude product is purified by silica gel column chromatography.[4]

Performance:

ParameterValueReference
Yield 91%[4]
Reaction Time 3 hours[4]
Temperature Reflux (Acetonitrile)[4]
Key Advantages Safer to handle than Br₂, reduced side reactions, high selectivity.[2]
Key Disadvantages Requires higher temperatures and longer reaction times compared to Br₂, may require chromatographic purification.
In Situ Generation of Bromine: HBr/H₂O₂

This "green chemistry" approach avoids the direct handling of elemental bromine by generating it in situ from the oxidation of a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr), with an oxidizing agent like hydrogen peroxide (H₂O₂).[3][10] This method is considered safer and more environmentally benign.[10]

Mechanism: Hydrogen peroxide oxidizes bromide ions to elemental bromine, which then participates in the electrophilic aromatic substitution reaction as previously described. The reaction conditions can be controlled to modulate the rate of bromine generation, thus minimizing side reactions.

Experimental Protocol:

To a solution of 2-methyl-6-nitroaniline (60 g) in an ethanol/water mixture (70:30 v/v), aqueous hydrobromic acid (48 wt%, 1.1 molar equivalents) is added at room temperature. The mixture is warmed to 60 °C, and hydrogen peroxide (30 wt% in water, 1.2 molar equivalents) is added. The mixture is stirred at 60 °C for 1 hour and then cooled. The precipitated product is filtered, washed with ethanol, and dried.[11]

Performance:

ParameterValueReference
Yield 97.7%[11]
Reaction Time 1 hour[11]
Temperature 60 °C[11]
Key Advantages Avoids handling of elemental bromine, high atom economy, environmentally friendly.[3][10]
Key Disadvantages Requires careful control of temperature and addition of the oxidizing agent to prevent runaway reactions.
Copper(II) Bromide (CuBr₂)

Copper(II) bromide can serve as both a source of bromine and a Lewis acid catalyst. This method is particularly effective for the bromination of unprotected anilines under mild conditions, often with high regioselectivity.[12][13] The use of ionic liquids as solvents can further enhance the reaction's efficiency and green credentials.[12][13]

Mechanism: The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of a bromide ion. This pathway can lead to high para-selectivity.

Experimental Protocol (General for Anilines):

The aniline derivative is reacted with 3 equivalents of CuBr₂ in an ionic liquid such as 1-hexyl-3-methylimidazolium bromide at room temperature.[13] For 2-nitroaniline, a reaction time of 3 hours yields the 4-bromo product in 88% yield.[13]

Performance (for 2-nitroaniline):

ParameterValueReference
Yield 88%[13]
Reaction Time 3 hours[13]
Temperature Room Temperature[13]
Key Advantages Mild reaction conditions, high regioselectivity, safer than elemental bromine.[12][13]
Key Disadvantages Use of stoichiometric amounts of copper salts can be a concern for waste disposal, ionic liquids can be expensive.
Dimethyl Sulfoxide (DMSO)/Hydrobromic Acid (HBr)

The combination of DMSO and HBr generates bromodimethylsulfonium bromide in situ, which acts as a mild and selective brominating agent.[14][15][16][17] This system has been shown to be effective for the bromination of various aromatic compounds, including anilines, with temperature control being a key factor in achieving selective mono- or di-bromination.[16][17]

Mechanism: DMSO reacts with HBr to form the electrophilic brominating species, bromodimethylsulfonium bromide. This reagent then reacts with the aniline in an electrophilic aromatic substitution.

Experimental Protocol (General for Anilines):

The reaction is typically carried out by adding HBr to a solution of the aniline in DMSO. The temperature can be adjusted to control the selectivity of the bromination.[16][17]

Performance:

ParameterValueReference
Yield High yields reported for various anilines.[16][17]
Reaction Time Varies depending on substrate and temperature.
Temperature Controllable for selectivity.[16][17]
Key Advantages Mild conditions, high selectivity achievable through temperature control, avoids hazardous reagents.[16][17]
Key Disadvantages Potential for side reactions involving DMSO, requires careful optimization for specific substrates.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations and workflows.

Synthetic_Pathways cluster_0 Route 1: Bromination of 4-methyl-2-nitroaniline Precursor cluster_1 Route 2: Nitration of 2-bromo-4-methylaniline 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 2-Bromo-6-methyl-4-nitroaniline_R1 2-Bromo-6-methyl-4-nitroaniline 2-Methyl-4-nitroaniline->2-Bromo-6-methyl-4-nitroaniline_R1 Brominating Agent 4-Methylaniline 4-Methylaniline 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline 4-Methylaniline->2-Bromo-4-methylaniline Bromination 2-Bromo-4-methyl-6-nitroaniline_R2 This compound 2-Bromo-4-methylaniline->2-Bromo-4-methyl-6-nitroaniline_R2 Nitration

Caption: Overview of the two primary synthetic routes to this compound.

Experimental_Workflow_NBS Start Start Dissolve Dissolve 2-methyl-4-nitroaniline in Acetonitrile at 60°C Start->Dissolve Add_NBS Add N-Bromosuccinimide Dissolve->Add_NBS Reflux Reflux for 3 hours Add_NBS->Reflux Workup Cool, Concentrate, Dilute with DCM, Wash (NaOH, Brine) Reflux->Workup Purify Dry and Purify via Column Chromatography Workup->Purify Product 2-Bromo-6-methyl- 4-nitroaniline Purify->Product

Caption: Experimental workflow for the synthesis using N-Bromosuccinimide.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through various methods, each with its own set of advantages and disadvantages. While the traditional use of elemental bromine provides high yields, the associated hazards necessitate the exploration of safer alternatives.

N-Bromosuccinimide (NBS) stands out as a reliable and safer solid reagent, offering good yields and selectivity, albeit with potentially longer reaction times and the need for purification. For laboratories prioritizing safety and handling convenience, NBS is an excellent choice.

The in situ generation of bromine using HBr/H₂O₂ represents a significant advancement in green chemistry. This method delivers high yields in a short reaction time and eliminates the need to handle hazardous elemental bromine directly. It is a highly recommended approach for both laboratory-scale and potentially scalable syntheses, provided that appropriate temperature control is maintained.

Copper(II) bromide and the DMSO/HBr system offer milder reaction conditions and can provide high regioselectivity. These methods are valuable additions to the synthetic chemist's toolbox, particularly when substrate sensitivity is a concern.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and environmental considerations. This guide provides the foundational data and protocols to enable researchers to make an informed decision and select the most appropriate method for their needs.

References

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  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748.
  • Benchchem. (n.d.). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
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  • Das, B., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1102-1105. [Link]

  • ResearchGate. (2014). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
  • Synlett. (2014). A Practical Procedure for Regioselective Bromination of Anilines.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • Kumar, A., et al. (2022). DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, aryl aminoamides, indoles and 7-aza indoles. RSC Advances, 12(6), 3327-3332. [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

  • Beijing Institute of Technology. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions.
  • ResearchGate. (2009). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

  • MDPI. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2011). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

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A Comparative Cost Analysis of Synthetic Routes to 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methyl-6-nitroaniline is a key building block in the synthesis of a diverse range of high-value organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a bromine atom, a methyl group, and a nitro group on an aniline scaffold—offers multiple avenues for further chemical modification. Given its importance, the efficiency and cost-effectiveness of its synthesis are of paramount concern to researchers and chemical production managers. This guide provides a detailed cost analysis of two prominent methods for the synthesis of this compound, offering a comparative look at their economic viability, yield, and safety and environmental profiles. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-methyl-4-nitroaniline. The choice of brominating agent and solvent system significantly influences the reaction's efficiency, cost, and environmental impact. Here, we analyze two well-documented methods: bromination with N-Bromosuccinimide (NBS) in acetonitrile and bromination with elemental bromine in acetic acid.

Method 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

This method employs N-Bromosuccinimide (NBS) as the brominating agent, a reagent known for its selectivity and ease of handling compared to liquid bromine. The reaction is typically carried out in acetonitrile, a versatile polar aprotic solvent.

Reaction Scheme:

Method_1_NBS 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Product This compound 2-methyl-4-nitroaniline->Product NBS N-Bromosuccinimide (NBS) NBS->Product Acetonitrile Acetonitrile (Solvent) Heat Reflux Acetonitrile->Heat Heat->Product Byproduct Succinimide Product->Byproduct forms

Caption: Synthesis of this compound via NBS bromination.

Method 2: Bromination with Elemental Bromine in Acetic Acid

This classical approach utilizes elemental bromine as the brominating agent in a glacial acetic acid solvent system. While bromine is a powerful and cost-effective reagent, it is also highly corrosive and toxic, requiring stringent safety precautions.[1][2]

Reaction Scheme:

Method_2_Bromine 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Product This compound 2-methyl-4-nitroaniline->Product Bromine Bromine (Br2) Bromine->Product Acetic_Acid Acetic Acid (Solvent) Room_Temp 20°C Acetic_Acid->Room_Temp Room_Temp->Product Byproduct HBr Product->Byproduct forms

Caption: Synthesis of this compound using elemental bromine.

Quantitative Cost and Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators and a cost analysis for each synthetic method. The costs are based on bulk pricing of reagents and are subject to market fluctuations.

ParameterMethod 1: NBS in AcetonitrileMethod 2: Bromine in Acetic Acid
Starting Material 2-methyl-4-nitroaniline2-methyl-4-nitroaniline
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent AcetonitrileGlacial Acetic Acid
Reported Yield 91%[1]99%[1]
Reagent Cost per Mole of Product ~$15-25~$5-10
Solvent Cost per Mole of Product ~$5-10~$1-3
Estimated Total Cost per Gram of Product *~$0.80 - $1.50 ~$0.25 - $0.50
Purity High, purified by column chromatography[1]High, purified by precipitation and filtration[1]

Estimated costs are for illustrative purposes and can vary based on supplier and purchase volume.

In-Depth Discussion

Cost-Effectiveness

From a purely economic standpoint, Method 2 (Bromine in Acetic Acid) is significantly more cost-effective. Elemental bromine and acetic acid are commodity chemicals with substantially lower costs compared to N-Bromosuccinimide and acetonitrile. The higher yield of Method 2 further contributes to its economic advantage, resulting in a considerably lower cost per gram of the final product.

Yield and Purity

Both methods report high yields, with Method 2 achieving a near-quantitative yield of 99%.[1] The purity of the product from both methods is high, although the purification procedure for Method 1 (silica gel column chromatography) is more labor-intensive and costly on a large scale compared to the precipitation and filtration used in Method 2.[1]

Safety and Environmental Considerations

This is where the trade-offs become more apparent.

  • Method 1 (NBS in Acetonitrile): N-Bromosuccinimide is a solid and is generally considered safer and easier to handle than liquid bromine. However, it is an oxidizer and can cause skin and eye irritation.[3] Acetonitrile is a flammable and toxic solvent.[4][5][6]

  • Method 2 (Bromine in Acetic Acid): Elemental bromine is highly toxic, corrosive, and can cause severe burns upon contact.[1][2] Its vapors are also hazardous to the respiratory system.[7] Acetic acid is corrosive. The use of these hazardous materials necessitates stringent safety protocols, including specialized handling equipment and ventilation.

From an environmental perspective, both methods generate waste that requires proper disposal. However, the development of "green" bromination techniques, such as using bromide-bromate salts in aqueous media for related compounds, suggests a potential for more environmentally benign synthetic routes in the future.[8][9][10]

Experimental Protocols

Method 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile
  • Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

  • Add N-bromosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane.

  • Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 4/1, v/v) to yield 2-bromo-6-methyl-4-nitroaniline as a yellow solid.[1]

Method 2: Bromination with Elemental Bromine in Acetic Acid
  • Suspend 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid at 20 °C.

  • Add bromine (1.0 eq) dropwise over 40 minutes, maintaining the temperature at 20 °C.

  • Stir the mixture at 20 °C for an additional 30 minutes.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the solid in vacuo at 80 °C for 6 hours to yield 2-bromo-6-methyl-4-nitroaniline.[1]

Conclusion and Recommendations

The choice between these two synthetic methods for this compound depends on the specific priorities of the laboratory or production facility.

  • For cost-sensitive applications and large-scale production , Method 2, utilizing bromine in acetic acid, is the clear choice due to its significantly lower reagent costs and high yield. However, this comes with the critical caveat of requiring robust safety infrastructure and handling protocols to manage the hazards of elemental bromine.

  • For smaller-scale laboratory synthesis where safety and ease of handling are prioritized , Method 1, using NBS in acetonitrile, offers a viable alternative. While more expensive, the reduced risks associated with handling NBS may be a deciding factor.

Future research should focus on developing greener and safer alternatives that combine the cost-effectiveness of Method 2 with the improved safety profile of Method 1. The exploration of solid brominating agents in aqueous or solvent-free systems presents a promising avenue for sustainable synthesis of this important chemical intermediate.

References

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development efforts are built. In the synthesis of novel chemical entities, the seemingly minor presence of impurities can lead to significant downstream consequences, including altered biological activity, skewed structure-activity relationships (SAR), and unforeseen toxicity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for benchmarking the purity of synthesized 2-Bromo-4-methyl-6-nitroaniline, a key building block in various research applications.

The Synthetic Landscape and Potential Impurities

The common laboratory synthesis of this compound typically involves the bromination of 4-methyl-2-nitroaniline in a solvent such as glacial acetic acid. This seemingly straightforward reaction can give rise to a panel of impurities that must be diligently identified and quantified.

Common Synthesis Route:

Based on this synthetic pathway, the primary impurities of concern include:

  • Unreacted Starting Material: 4-Methyl-2-nitroaniline

  • Isomeric Byproducts: The formation of the constitutional isomer, 2-Bromo-6-methyl-4-nitroaniline, is a significant possibility.

  • Over-brominated Species: Although less common under controlled conditions, di- or tri-brominated products could potentially form.

  • Residual Solvents and Reagents: Trace amounts of glacial acetic acid and unreacted bromine.

The structural similarity between the desired product and its potential impurities, particularly the isomeric byproduct, necessitates the use of high-resolution analytical techniques for accurate purity assessment.

A Comparative Analysis of Purity Determination Methods

A multi-pronged analytical approach is essential for a comprehensive evaluation of the purity of this compound. This guide will focus on a comparative analysis of three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by the classical method of melting point determination.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it an indispensable tool for purity analysis of non-volatile and thermally labile compounds like this compound.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase packed in a column. The time it takes for a compound to elute from the column, known as the retention time, is a characteristic feature used for identification, while the peak area corresponds to its concentration.

Advantages:

  • High resolution for separating closely related compounds, including isomers.

  • Excellent quantitative accuracy and precision.

  • Non-destructive, allowing for sample recovery if needed.

  • Amenable to a wide range of detectors, with UV-Vis being the most common for aromatic compounds.

Limitations:

  • Requires method development and validation.

  • Consumes solvents, which can have cost and environmental implications.

A typical starting point for an HPLC method for a related compound, 2-bromo-4-nitroaniline, utilizes a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[1] This provides a strong foundation for developing a method for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, offering a high degree of certainty in impurity identification.

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

Advantages:

  • Exceptional sensitivity for detecting trace-level impurities.

  • Provides structural information, aiding in the identification of unknown impurities.

  • Established libraries of mass spectra for comparison.

Limitations:

  • The analyte must be volatile and thermally stable. While many nitroanilines are amenable to GC analysis, thermal degradation can be a concern.

  • Polar compounds may require derivatization to improve volatility and peak shape.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecule's structure.

Advantages:

  • Provides unambiguous structural confirmation of the desired product.

  • Can identify and quantify impurities without the need for reference standards for each impurity (qNMR).

  • Provides a holistic view of the sample's composition.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Complex mixtures can lead to overlapping signals, making interpretation challenging.

  • Requires a relatively larger sample amount.

A known ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals at δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), and 2.27 (3H, s).[2]

Method 4: Melting Point Determination

A classical yet highly informative technique, melting point determination provides a quick assessment of purity.

Principle: Pure crystalline solids have a sharp, well-defined melting point range. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.

Advantages:

  • Simple, rapid, and requires minimal sample.

  • Excellent indicator of the presence of impurities.

Limitations:

  • Non-specific; it does not identify the impurities.

  • Not suitable for amorphous or non-crystalline solids.

The reported melting point of this compound is 64-66 °C.[2] In contrast, a potential isomeric impurity, 2-bromo-6-methyl-4-nitroaniline, has a significantly higher melting point of 178-179 °C.[1] This large difference makes melting point a valuable tool for distinguishing between these two isomers.

Comparative Data Summary

Analytical TechniquePrinciple of Purity AssessmentKey StrengthsKey LimitationsTypical Purity Benchmark
HPLC-UV Separation by polarity; quantification by UV absorbance.High resolution for isomers, excellent for quantification.Requires method development, solvent consumption.>98% (by peak area)
GC-MS Separation by volatility; identification by mass fragmentation pattern.High sensitivity, definitive impurity identification.Analyte must be thermally stable, may require derivatization.Absence of detectable volatile impurities.
NMR Spectroscopy Structural elucidation and quantification based on nuclear magnetic properties.Unambiguous structural confirmation, can quantify without individual standards.Lower sensitivity, potential for signal overlap.Conformance to reference spectra with no significant impurity signals.
Melting Point Depression and broadening of melting range in the presence of impurities.Simple, rapid, and requires minimal sample.Non-specific, not suitable for amorphous solids.Sharp melting range close to the literature value (e.g., 64-66 °C).

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a starting point for the development of a robust HPLC method for the purity assessment of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. A typical starting gradient could be 40-80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify potential impurities by comparing retention times with known standards, if available.

Visualizing the Purity Assessment Workflow

cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Confirmation cluster_data Data Integration & Purity Report synthesis Synthesized this compound mp Melting Point Determination synthesis->mp Quick Purity Check hplc HPLC-UV Analysis synthesis->hplc Quantitative Purity & Isomer Separation gcms GC-MS Analysis synthesis->gcms Volatile Impurity Profiling nmr NMR Spectroscopy (1H & 13C) synthesis->nmr Structural Identity Confirmation report Comprehensive Purity Report mp->report hplc->report gcms->report nmr->report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion and Recommendations

Benchmarking the purity of synthesized this compound requires a strategic and multi-faceted analytical approach. No single technique can provide a complete picture of a sample's purity.

  • For routine purity checks and quantification of the main component and its isomers, HPLC-UV is the method of choice due to its high resolution and quantitative accuracy.

  • GC-MS is invaluable for identifying and quantifying volatile impurities and for providing orthogonal confirmation of the main component's identity.

  • NMR spectroscopy remains the gold standard for unambiguous structural confirmation and can provide quantitative information without the need for individual impurity standards.

  • Melting point determination is a simple yet powerful preliminary test that can immediately indicate the presence of significant impurities.

By judiciously applying these complementary techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors. This rigorous approach to purity assessment is a hallmark of scientific excellence and a critical component of successful drug discovery and development.

References

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

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Inter-Laboratory Comparison of 2-Bromo-4-methyl-6-nitroaniline Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive inter-laboratory comparison for the quantitative analysis of 2-Bromo-4-methyl-6-nitroaniline, a crucial intermediate in the synthesis of various organic compounds. Ensuring the accuracy and reproducibility of analytical methods for this compound is paramount for quality control and regulatory compliance in drug development and chemical manufacturing. This document details the methodologies employed, presents a comparative analysis of the results from a hypothetical inter-laboratory study, and offers expert insights into the experimental choices to guide researchers, scientists, and drug development professionals in establishing robust analytical protocols.

Introduction

This compound (C₇H₇BrN₂O₂, CAS No: 827-24-7) is a substituted aromatic amine with significant applications in organic synthesis.[1][2] Its molecular structure, featuring bromo, methyl, and nitro functional groups, makes it a versatile building block for the creation of more complex molecules, including pharmaceuticals and dyes. The purity and precise quantification of this intermediate are critical, as impurities can impact the yield, safety, and efficacy of the final products.

Given its importance, the development and validation of reliable analytical methods for this compound are essential. This guide provides an in-depth comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to provide a clear, data-driven comparison to assist laboratories in selecting and implementing the most suitable method for their specific needs.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the analytical workflow.

Materials and Methods

Analyte Information
  • Compound Name: this compound

  • CAS Number: 827-24-7[1][2]

  • Molecular Formula: C₇H₇BrN₂O₂[1][2]

  • Molecular Weight: 231.05 g/mol [1][2]

  • Melting Point: 64-66 °C[2]

Experimental Design for Inter-Laboratory Study

A hypothetical inter-laboratory study was designed to assess the performance of HPLC-UV and GC-MS for the quantification of this compound. Five participating laboratories were provided with a standard sample of this compound at a known concentration of 50.00 µg/mL. Each laboratory was instructed to perform the analysis using their established in-house protocols for either HPLC-UV or GC-MS.

The following diagram illustrates the workflow of the inter-laboratory comparison study:

Inter-Laboratory_Study_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Compilation & Review A Standard Sample Preparation (50.00 µg/mL this compound) B Distribution to Participating Labs (Lab A, B, C, D, E) A->B C Lab A: HPLC-UV Analysis B->C D Lab B: GC-MS Analysis B->D E Lab C: HPLC-UV Analysis B->E F Lab D: GC-MS Analysis B->F G Lab E: HPLC-UV Analysis B->G H Data Submission from Labs C->H D->H E->H F->H G->H I Statistical Analysis (Mean, SD, RSD, Recovery) H->I J Comparative Report Generation I->J

Caption: Workflow of the Inter-Laboratory Comparison Study.

Analytical Protocols
2.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are then prepared by serial dilution.

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in the range of m/z 50-300.

  • Derivatization (if necessary): Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be performed to increase volatility. The sample is dissolved in a suitable solvent, the derivatizing agent is added, and the mixture is heated to ensure complete reaction before injection.

The following diagram illustrates the chemical structure of this compound:

Caption: Structure of this compound.

Results and Discussion

The results of the hypothetical inter-laboratory study are summarized in the table below. This data provides a basis for comparing the performance of HPLC-UV and GC-MS for the analysis of this compound.

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab AHPLC-UV49.560.8999.121.80
Lab BGC-MS (with derivatization)50.421.15100.842.28
Lab CHPLC-UV49.100.9598.201.93
Lab DGC-MS (with derivatization)51.181.58102.363.09
Lab EHPLC-UV49.900.7899.801.56
Method Performance Comparison

HPLC-UV: The laboratories using HPLC-UV demonstrated excellent accuracy, with recovery values ranging from 98.20% to 99.80%. The precision was also high, with RSD values below 2%. This indicates that HPLC-UV is a robust and reliable method for the routine quantification of this compound. The direct analysis without the need for derivatization simplifies the sample preparation process, reducing potential sources of error and analysis time.[3]

GC-MS: The GC-MS method also provided acceptable accuracy, with recovery values between 100.84% and 102.36%. However, the precision was slightly lower than that of HPLC-UV, with RSD values ranging from 2.28% to 3.09%. The requirement for derivatization introduces an additional step in the sample preparation, which can contribute to increased variability. Despite this, GC-MS offers the advantage of providing mass spectral data, which can be used for definitive identification of the analyte, a significant benefit when dealing with complex matrices or when screening for impurities.

Causality Behind Experimental Choices

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.

  • For routine quality control where high throughput and precision are paramount, HPLC-UV is the preferred method due to its simplicity, robustness, and lower operational cost.

  • For applications requiring definitive identification, such as in metabolic studies or impurity profiling, the specificity of GC-MS is invaluable. The additional sample preparation step of derivatization is a trade-off for the wealth of structural information provided by the mass spectrometer.

Method validation is a critical aspect of ensuring reliable analytical data.[4] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4] Laboratories should establish and document these parameters for their chosen method.

Conclusion

This comparative guide, based on a hypothetical inter-laboratory study, demonstrates that both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound. HPLC-UV offers superior precision and a simpler workflow, making it ideal for routine analysis. GC-MS, while requiring a more complex sample preparation, provides definitive identification capabilities that are crucial for research and development applications.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's specific needs, considering factors such as the required level of sensitivity and selectivity, sample throughput, and available instrumentation. By understanding the strengths and limitations of each technique, researchers can confidently select and validate a method that ensures the quality and integrity of their analytical results.

References

  • BenchChem. (2025). Navigating the Labyrinth of Aromatic Amine Analysis in Textiles: A Comparative Guide to Quantitative Method Validation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound CAS#: 827-24-7.
  • Wu, Y., Chen, L., Xian, Y., Hou, X., Liang, M., & Dong, H. (2019). Quantitative analysis of fourteen heterocyclic aromatic amines in bakery products by a modified QuEChERS method coupled to ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Food Chemistry, 298, 125048.

Sources

Efficacy of 2-Bromo-4-methyl-6-nitroaniline as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthetic Efficacy of 2-Bromo-4-methyl-6-nitroaniline

A Senior Application Scientist's Comparative Analysis for Heterocyclic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. Substituted anilines are foundational building blocks, particularly for the construction of nitrogen-containing heterocyclic scaffolds that form the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of this compound, a uniquely functionalized synthon, and evaluates its efficacy as a building block. Its performance is objectively compared with alternative starting materials in the context of synthesizing benzimidazoles—a privileged scaffold in medicinal chemistry. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and technical protocols, offering researchers a robust framework for making informed decisions in their synthetic endeavors.

The Strategic Value of this compound

2-Bromo-6-methyl-4-nitroaniline is a multifunctional aromatic compound whose synthetic utility is derived from the specific arrangement of its substituents.[1] Each functional group offers a distinct reactive handle, allowing for a programmed, multi-directional approach to molecular elaboration.

  • The Amino Group (-NH₂): As a nucleophile and an ortho/para-directing group, it is the primary site for initial reactions such as acylation or condensation.

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group can be readily reduced to a primary amine. This transformation is pivotal, as it unmasks a 1,2-diamine functionality (ortho-phenylenediamine), which is the direct precursor for cyclization into benzimidazoles and related heterocycles like quinoxalines.[2][3]

  • The Bromo Group (-Br): The bromine atom is an exceptionally versatile handle for modern synthetic chemistry. It is an ideal participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, alkyl, or amino moieties.[1][4] This allows for late-stage diversification, a highly desirable strategy in drug discovery for exploring structure-activity relationships (SAR).

  • The Methyl Group (-CH₃): This group provides steric bulk and influences the electronic environment of the ring. It can also serve as a subtle modulator of the compound's physicochemical properties, such as lipophilicity.

The strategic placement of these groups makes this compound a promising precursor for complex heterocyclic systems.[1]

Comparative Analysis: Synthesis of Substituted Benzimidazoles

To objectively assess the efficacy of this compound, we will compare its projected use in the synthesis of a 5-Bromo-7-methyl-substituted benzimidazole against established alternative routes. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[5][6][7][8]

The primary synthetic pathway for benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde, a method known as the Phillips-Ladenburg reaction.[9]

Workflow Comparison

The following diagram illustrates the different synthetic workflows for accessing a substituted benzimidazole, highlighting the strategic position of our target building block.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using 2,6-Dibromo-4-nitroaniline (Alternative) cluster_2 Route C: Modern Catalyzed One-Pot Synthesis (Alternative) A1 This compound A2 3-Bromo-5-methyl-benzene-1,2-diamine A1->A2 Nitro Reduction (e.g., Fe/HCl) A3 Target Benzimidazole (5-Bromo-7-methyl-2-substituted) A2->A3 Cyclocondensation (e.g., with R-CHO) B1 2,6-Dibromo-4-nitroaniline B2 3,5-Dibromo-benzene-1,2-diamine B1->B2 Nitro Reduction (e.g., Fe/HCl)[2] B3 5,7-Dibromo-2-substituted Benzimidazole B2->B3 Cyclocondensation (e.g., with R-CHO)[2] C1 2-Nitroaniline Derivative C2 Target Benzimidazole C1->C2 One-Pot Reductive Cyclization (e.g., Na2S2O4 / Aldehyde)[10]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Determination of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is not merely a regulatory formality but a cornerstone of safety, efficacy, and reproducibility. For a compound such as 2-Bromo-4-methyl-6-nitroaniline, a key intermediate in various synthetic pathways, ensuring isomeric purity is paramount. The presence of even minor isomeric impurities, which possess the same molecular formula (C₇H₇BrN₂O₂) but differ in the arrangement of substituents on the aniline ring, can drastically alter physicochemical properties, biological activity, and toxicity profiles of the final product.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust determination of isomeric purity for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate method for their specific analytical challenge.

The Challenge: Potential Isomeric Impurities

The common synthesis of this compound involves the electrophilic bromination of 4-methyl-2-nitroaniline.[1] While this reaction is directed by the existing substituents, side reactions can lead to the formation of structurally similar isomers. The most probable isomeric impurities include:

  • Target Isomer: this compound (CAS: 827-24-7)[2]

  • Potential Isomer 1: 2-Bromo-6-methyl-4-nitroaniline (CAS: 102170-56-9)[3]

  • Potential Isomer 2: 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0)[4]

The goal of any analytical method is to resolve and accurately quantify the target isomer in the presence of these potential contaminants.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Quantification

HPLC is the quintessential technique for purity analysis in pharmaceutical and chemical labs, offering excellent resolution, robustness, and quantitative accuracy. For substituted nitroanilines, which are UV-active, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical first choice.

Expertise & Rationale

The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The isomers of bromo-methyl-nitroaniline, despite having the same molecular weight, exhibit subtle differences in polarity (dipole moment) due to the varied positions of the electronegative bromo and nitro groups and the electron-donating methyl group. These polarity differences directly translate into different retention times on a C18 column, allowing for their separation. A mobile phase of acetonitrile and water is a standard starting point for such compounds, with the potential addition of a small amount of acid (e.g., formic or phosphoric acid) to sharpen peaks by suppressing the ionization of the amine group.[5]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

    • Chromatography Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the mobile phase as the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[6]

  • System Suitability Test (SST): A Self-Validating System

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • Theoretical plates for the analyte peak should be ≥ 2000.

    • Tailing factor should be between 0.8 and 1.5.

    • Rationale: SST ensures the chromatographic system is performing adequately for the analysis, guaranteeing the trustworthiness of the results.

Data Presentation & Performance

Table 1: Hypothetical HPLC Performance Data

ParameterValueJustification
Resolution (Rs) > 2.0Baseline separation between the main peak and closest eluting isomer.
Limit of Detection (LOD) ~0.01 µg/mLHigh UV absorbance of nitroaromatics allows for good sensitivity.
Limit of Quantitation (LOQ) ~0.03 µg/mLSufficient for quantifying impurities at the 0.05% reporting threshold.
Linearity (r²) > 0.999Demonstrates a direct proportional response for accurate quantification.
Precision (%RSD) < 1.5%Indicates high reproducibility of the method.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard filter Filter Solutions (0.45 µm) prep_std->filter prep_smp Weigh & Dissolve Test Sample prep_smp->filter sst System Suitability Test (5x Standard Injections) filter->sst analysis Inject Sample & Standard into HPLC System sst->analysis If SST Passes integrate Integrate Peak Areas in Chromatogram analysis->integrate calculate Calculate % Purity and % Impurity integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC-based isomeric purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Clues

For analytes that are thermally stable and sufficiently volatile, GC-MS is an exceptionally powerful alternative. It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. Halogenated anilines are well-suited for GC analysis.[7]

Expertise & Rationale

In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Isomers often have slightly different boiling points and polarities, enabling their separation. A non-polar column, such as one with a 5% phenyl methylpolysiloxane phase (e.g., Rxi-5MS), is a standard choice for general-purpose analysis of semi-volatile compounds.[8] The mass spectrometer detector bombards the eluting compounds with electrons, causing fragmentation into characteristic patterns. This fragmentation pattern (mass spectrum) acts as a molecular fingerprint, allowing for positive identification of the target compound and its isomers, even if they co-elute chromatographically.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer (e.g., single quadrupole).[9]

    • Autosampler for precise injection.

  • Chromatographic & MS Conditions:

    • Column: Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min. Rationale: The temperature ramp ensures that compounds with different boiling points elute at different times.

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 200 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

  • Preparation of Solutions:

    • Solvent: Use a high-purity, volatile solvent like Dichloromethane or Ethyl Acetate.

    • Concentration: Prepare solutions at approximately 100 µg/mL. Unlike HPLC, higher concentrations are often not necessary due to the high sensitivity of MS.

Data Presentation & Performance

Table 2: Hypothetical GC-MS Performance Data

ParameterValueJustification
Selectivity Very HighMS provides definitive identification based on fragmentation, even with poor chromatographic resolution.
LOD/LOQ < 1 ng/mLGC-MS is exceptionally sensitive, ideal for trace impurity detection.[8]
Quantitative Accuracy GoodCan be highly accurate but may require an internal standard for best results.
Analysis Time ~20 min/sampleThe temperature program defines the run time.
Structural Info HighProvides molecular weight and fragmentation patterns for each peak.
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_smp Dissolve Sample in Volatile Solvent (e.g., DCM) vial Transfer to GC Vial prep_smp->vial inject Autoinject into GC vial->inject separate Separate by Volatility in GC Column inject->separate ionize Ionize & Fragment (EI) separate->ionize detect Detect Fragments by m/z ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectra Extract Mass Spectrum for each Peak tic->spectra identify Identify Isomers by Fragmentation Pattern spectra->identify

Caption: Workflow for GC-MS based isomeric purity and identity confirmation.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

While chromatography separates isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[10] For differentiating positional isomers, ¹H NMR is an indispensable tool, as the chemical environment of each proton is unique to that isomer's structure.

Expertise & Rationale

The principle of NMR is that atomic nuclei (like ¹H) in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the electron density around the nucleus. In the isomers of this compound, the protons on the aromatic ring will have distinct chemical shifts (positions in the spectrum) and coupling patterns (splitting of signals) based on their proximity to the different substituents (-Br, -CH₃, -NO₂, -NH₂).

  • For the target this compound: The two aromatic protons are not adjacent and would appear as two distinct singlets (or very narrowly split doublets). Published data confirms this: δ 7.94 (1H, s) and 7.56 (1H, s).[1]

  • For the 2-Bromo-6-methyl-4-nitroaniline isomer: The two aromatic protons would also be singlets, but their chemical shifts would differ due to the changed position of the nitro group relative to the methyl group.

  • For the 4-Bromo-2-methyl-6-nitroaniline isomer: The two aromatic protons are adjacent to each other. They would therefore appear as two doublets, each split by the other (ortho-coupling). This distinct splitting pattern would make this isomer instantly identifiable.

Quantitative NMR (qNMR) can also be performed by integrating the area under the peaks corresponding to each isomer and comparing them to a certified internal standard.

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum.[10]

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) to reference the chemical shift to 0 ppm.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

    • Process the data (Fourier transform, phase correction, and baseline correction).

Data Presentation & Performance

Table 3: ¹H NMR Differentiating Features

IsomerExpected Aromatic Proton SignalsKey Differentiator
This compound Two singlets (e.g., ~7.94 & 7.56 ppm)Absence of ortho-coupling.
2-Bromo-6-methyl-4-nitroaniline Two singlets (different shifts)Absence of ortho-coupling, different chemical shifts from target.
4-Bromo-2-methyl-6-nitroaniline Two doublets (ortho-coupled)Presence of a clear doublet-of-doublets pattern.
Conceptual Visualization

NMR_Concept cluster_isomers Isomeric Structures cluster_spectra Resulting ¹H NMR Aromatic Signals Target This compound Spec_Target ~7.9 ppm (Singlet) ~7.6 ppm (Singlet) Target->Spec_Target Protons are meta to each other Isomer1 4-Bromo-2-methyl-6-nitroaniline Spec_Isomer1 ~8.1 ppm (Doublet) ~7.8 ppm (Doublet) Isomer1->Spec_Isomer1 Protons are ortho to each other

Caption: Differentiating isomers by their unique ¹H NMR splitting patterns.

Comparative Guide: Choosing the Right Tool

The choice of method depends on the specific analytical need, from routine quality control to in-depth structural investigation.

Table 4: Overall Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation
Resolution ExcellentVery GoodGood (depends on field strength)
Sensitivity HighVery HighModerate
Quantitative ExcellentGood (best with IS)Excellent (qNMR)
Speed/Throughput HighMediumLow
Cost (Instrument) MediumHighVery High
Expertise Req. MediumHighVery High

Conclusion and Recommendations

For the comprehensive isomeric purity determination of this compound, a multi-faceted approach is most robust.

  • For routine quality control (QC) and release testing: HPLC-UV is the method of choice. It is reliable, highly quantitative, and provides the necessary resolution and sensitivity for batch-to-batch consistency checks.

  • For identifying unknown impurities or confirming trace-level contaminants: GC-MS is unparalleled. Its high sensitivity and the structural information from mass spectra make it ideal for investigational work.

  • For absolute structural proof and primary characterization: ¹H NMR is the definitive technique. It provides unambiguous evidence of the substituent pattern on the aromatic ring, making it essential for reference standard characterization and resolving any disputes arising from chromatographic data.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound analytical strategy, ensuring the quality, safety, and integrity of their materials.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magn Reson Chem, 46(8), 744-7. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 2-Bromo-4-methyl-6-nitroaniline Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 2-Bromo-4-methyl-6-nitroaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of impurities in this compound, grounded in scientific principles and regulatory expectations.

The Genesis of Impurities in this compound

A thorough understanding of the synthetic route is paramount to anticipating the impurity profile of this compound. A common synthetic pathway involves the bromination of 2-methyl-4-nitroaniline.[2][3][4] This process, while effective, can give rise to a variety of process-related impurities. Furthermore, the inherent chemical nature of the molecule can lead to degradation products under certain storage or handling conditions.

A comprehensive impurity profile should consider:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from side reactions.

  • Degradation Products: These can form during manufacturing, storage, or handling due to exposure to stress factors such as heat, light, humidity, and acid/base conditions.[5][6][7]

The following diagram illustrates the potential sources of impurities during the synthesis of this compound:

Figure 1: Potential Sources of Impurities in the Synthesis of this compound cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Starting Material 2-Methyl-4-nitroaniline Reaction Bromination Reaction Starting Material->Reaction Brominating Agent e.g., N-Bromosuccinimide (NBS) or Bromine Brominating Agent->Reaction Crude Product Crude this compound Reaction->Crude Product Unreacted SM Unreacted 2-Methyl-4-nitroaniline Reaction->Unreacted SM Incomplete Reaction Isomeric Impurities Positional Isomers (e.g., 4-Bromo-2-methyl-6-nitroaniline) Reaction->Isomeric Impurities Lack of Regioselectivity Over-brominated Di-brominated Species Reaction->Over-brominated Excess Brominating Agent Degradation Products e.g., Hydrolysis Products Crude Product->Degradation Products Stress Conditions (Heat, Light, etc.)

Caption: Potential origins of impurities during the synthesis of this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate detection and quantification of impurities. The choice depends on the nature of the impurity, the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural elucidation).

Technique Principle Strengths Weaknesses Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds. Excellent for quantification. Non-destructive.May have lower resolution for highly volatile compounds compared to GC.Workhorse for purity assessment and quantification of known and unknown impurities. [6][8][9][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High resolution for volatile and semi-volatile compounds. Provides structural information from mass spectra.[13]Not suitable for non-volatile or thermally labile compounds without derivatization.[14][15]Analysis of volatile impurities, starting materials, and residual solvents. [2][14][15] Can also be used for the main analyte if it is sufficiently volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of mass spectrometry.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Provides molecular weight and structural information.[13][16]Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization.Identification and structural elucidation of unknown impurities and degradation products. [13][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unrivaled for structural elucidation of unknown compounds. Quantitative (qNMR) capabilities.Relatively low sensitivity compared to chromatographic methods. Requires higher sample concentrations.Definitive structural confirmation of the main component and isolated impurities. [7][17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.Fast and non-destructive. Good for confirming the presence of key functional groups.Limited use for quantification and for complex mixtures. Not suitable for identifying trace impurities.Rapid identity confirmation of the bulk material.

Experimental Protocols

Stability-Indicating HPLC Method for Impurity Profiling

This method is designed to separate this compound from its potential process-related and degradation impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[9]

  • This compound reference standard and samples

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all degradation products and other potential impurities.[5][6][7]

  • Linearity, Range, Accuracy, and Precision: Establish these parameters across a suitable concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

GC-MS Method for Volatile Impurities and Isomer Analysis

This method is suitable for identifying and quantifying volatile impurities, including residual starting materials and certain isomeric byproducts.

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound samples and standards of potential volatile impurities

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 amu

3. Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching against a spectral library (e.g., NIST).

Workflow for Impurity Characterization

The following diagram outlines a comprehensive workflow for the characterization of impurities in this compound.

Figure 2: Workflow for Impurity Characterization cluster_workflow Impurity Characterization Workflow Start Sample of this compound HPLC_Screening HPLC Purity Screening Start->HPLC_Screening GCMS_Screening GC-MS Volatiles Screening Start->GCMS_Screening Impurity_Detected Impurity Detected? HPLC_Screening->Impurity_Detected GCMS_Screening->Impurity_Detected LCMS_Analysis LC-MS/MS for Identification Impurity_Detected->LCMS_Analysis Yes Reporting Report According to ICH Q3A/B Impurity_Detected->Reporting No (Below reporting threshold) NMR_Analysis Isolate & NMR for Structure Elucidation LCMS_Analysis->NMR_Analysis If necessary Quantification Quantify with Validated HPLC/GC Method LCMS_Analysis->Quantification NMR_Analysis->Quantification Quantification->Reporting End Complete Impurity Profile Reporting->End

Caption: A systematic workflow for the identification, structural elucidation, and quantification of impurities.

Regulatory Context and Trustworthiness

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[19][20] These guidelines establish thresholds for reporting, identifying, and qualifying impurities. Any analytical protocol for impurity characterization must be validated to ensure its reliability and adherence to these regulatory standards. A self-validating system, where the methodology is proven to be specific, accurate, precise, and robust, is essential for generating trustworthy data that can support regulatory submissions.

Conclusion

The characterization of impurities in this compound is a multifaceted task that requires a strategic combination of analytical techniques. While HPLC serves as the primary tool for purity assessment and quantification, orthogonal methods like GC-MS and LC-MS are indispensable for a comprehensive understanding of the impurity profile. For definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By employing a systematic, risk-based approach to impurity characterization, grounded in a thorough understanding of the synthetic process and guided by regulatory principles, drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

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  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-Bromo-4-methyl-6-nitroaniline, a halogenated nitroaromatic compound, adherence to precise disposal protocols is not merely a regulatory requirement but a critical practice to ensure the safety of personnel and the integrity of our ecosystems. This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Procedure

This compound (CAS No. 827-24-7) is an orange solid organic compound.[1] Its molecular structure, featuring a bromine atom and a nitro group on an aniline frame, defines its chemical reactivity and hazard profile. Understanding these hazards is fundamental to appreciating the necessity of the disposal procedures outlined below.

The primary risks associated with this compound are its irritant properties and its classification as a halogenated organic substance.[2][3] According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Furthermore, as a halogenated nitroaromatic, its improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrogen bromide (HBr) and nitrogen oxides (NOx).[4][5]

Therefore, the disposal strategy must be designed to neutralize its irritant risk to handlers and ensure its complete destruction in a manner that prevents the release of toxic and corrosive atmospheric pollutants.

Property Information
Chemical Name This compound
CAS Number 827-24-7[1][2]
Molecular Formula C₇H₇BrN₂O₂[2]
Appearance Light brown to orange solid[1]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Storage Class 11 - Combustible Solids
Disposal Classification Halogenated Organic Waste[3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely manage this compound from the point of generation to its final disposal. This process is designed to comply with general principles set forth by environmental agencies like the U.S. Environmental Protection Agency (EPA) for hazardous waste management.[6]

Step 1: Assess and Prepare with Proper PPE

Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Gloves: Nitrile gloves are required to prevent skin contact.[4]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against dust particles.[4][7]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, use a dust mask or work within a certified chemical fume hood.[4]

Step 2: Waste Segregation

Proper segregation is the most critical step in chemical waste management.

  • Designate as Halogenated Waste: this compound must be disposed of in a container specifically designated for Halogenated Organic Solid Waste .[3]

  • Avoid Co-mingling: Never mix this compound with other waste streams. Specifically, keep it separate from:

    • Non-halogenated organic waste.[3]

    • Acids, bases, or aqueous waste.[3]

    • Oxidizing agents.

    • Acutely toxic "P-listed" wastes.[8]

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) container or another chemically resistant container that can be securely sealed.[9]

  • Keep Container Closed: The waste container must be kept tightly sealed except when waste is being added.[8][10] This prevents the release of vapors or dust.

Step 4: Labeling

Accurate labeling is a legal requirement and crucial for safety.

  • Use a Hazardous Waste Tag: Affix a standardized hazardous waste tag to the container as soon as the first particle of waste is added.[8]

  • Complete All Fields: The label must clearly state:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards: "Irritant," "Combustible Solid."

    • The accumulation start date.

    • The generator's contact information.

Step 5: Managing Contaminated Materials

Any item that comes into contact with the chemical is also considered hazardous waste.

  • Solid Debris: Contaminated PPE (gloves), weigh boats, and paper towels must be placed in the same halogenated solid waste container.

  • Glassware Rinsate: When cleaning glassware, the first rinse with a solvent (e.g., acetone, ethanol) must be collected and disposed of as Halogenated Liquid Waste .[10] Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

Step 6: Temporary On-Site Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) that meets safety standards.

  • Location: Store in a well-ventilated area, away from heat or ignition sources.[8]

  • Segregation: Ensure the container is physically segregated from incompatible chemicals.[10]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to manage any potential leaks.[10]

Step 7: Arrange for Final Disposal

Final disposal must be conducted by a certified entity.

  • Professional Disposal Service: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Incineration: The required method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[12][13] This process ensures complete destruction of the molecule and allows for the capture and neutralization of acid gases like HBr in the incinerator's scrubber system.[13]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.

  • Don PPE: Before cleaning, don the full PPE detailed in Step 1, including respiratory protection.

  • Contain the Spill: Use a dry, inert absorbent material (such as vermiculite or sand) to cover and contain the solid spill. Avoid generating dust.[4]

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as halogenated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of this compound waste in the laboratory.

G cluster_gen Waste Generation & Collection cluster_store Interim Storage cluster_dispose Final Disposal A Identify Waste (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as HALOGENATED SOLID WASTE B->C D Place in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Request Pickup by Certified Waste Handler (EHS) F->G H Transport to Permitted Facility G->H I High-Temperature Incineration with Acid Gas Scrubbing H->I

Caption: Workflow for the safe disposal of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

The prudent handling of specialized chemical reagents is foundational to both groundbreaking research and the safety of the personnel who drive it. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-4-methyl-6-nitroaniline, a compound that, like many nitroanilines, requires stringent safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering essential information on personal protective equipment (PPE), safe handling procedures, and emergency responses.

Understanding the Hazard: Why Specific PPE is Crucial

This compound and related nitroaniline compounds are classified as hazardous substances. They can be toxic if swallowed, inhaled, or in contact with skin.[1][2] Some nitroanilines are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin and eye contact, and ingestion.[3] Therefore, a multi-layered PPE strategy is not just recommended, but essential to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

To ensure comprehensive protection, the following PPE must be worn when handling this compound. The selection of specific equipment should always be guided by a thorough risk assessment of the planned procedure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes and airborne dust particles from contacting the eyes. Standard safety glasses are insufficient.[2][4]
Skin Protection Chemical-resistant gloves (Nitrile recommended, double-gloving is best practice). A full-length lab coat.Prevents direct skin contact. Double-gloving is advised to protect against undetected perforations and to allow for safe removal of the outer glove if contaminated.[3] A lab coat protects underlying clothing and skin from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[5] The specific type of respirator should be chosen based on the potential exposure concentration.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Operational Plan: From Receiving to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly closed.[6]

  • Ensure the storage location is clearly labeled and accessible only to authorized personnel.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Avoid the formation of dust and aerosols during weighing and transfer.[7] Use non-sparking tools.[7]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the contaminated material into a designated, labeled hazardous waste container.[7]

  • Decontaminate the spill area according to your institution's established procedures.

  • Report the spill to your Environmental Health and Safety (EHS) department.

Workflow for Chemical Spill Response

Caption: Workflow for a safe and effective chemical spill response.

4. Disposal:

  • All waste containing this compound, including contaminated PPE, must be disposed of as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed, and appropriate container.[5]

  • Follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific guidance.[5]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the necessary personal protective equipment. By fostering a culture of safety and preparedness, we can continue to advance scientific discovery while protecting our most valuable asset: our researchers.

References

  • Benchchem. Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate. 1

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. 3

  • New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY. 9

  • ChemicalBook. (2025). 2-BROMO-6-METHYL-4-NITROANILINE - Safety Data Sheet. 10

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. 11

  • CDH Fine Chemical. o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. 2

  • ECHEMI. 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets. 7

  • CymitQuimica. 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet. 8

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline. 12

  • Benchchem. Proper Disposal of 2-Bromo-4,6-dinitroaniline: A Guide for Laboratory Professionals. 5

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. 4

  • TCI Chemicals. 2-Bromo-4-nitroaniline | 13296-94-1. 13

  • Echemi. 2-BroMo-4-(tert-butyl)-6-nitroaniline Safety Data Sheets. 14

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.